3'-Fluoro-3-(4-thiomethylphenyl)propiophenone
Description
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Properties
IUPAC Name |
1-(3-fluorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FOS/c1-19-15-8-5-12(6-9-15)7-10-16(18)13-3-2-4-14(17)11-13/h2-6,8-9,11H,7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNBEZXOWBIJJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644376 | |
| Record name | 1-(3-Fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-15-2 | |
| Record name | 1-(3-Fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Molecular weight and formula of 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone
The following technical guide details the chemical identity, synthesis, and characterization of 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone .
Chemical Class: Dihydrochalcone Derivative / Fluorinated Diarylpropanone Primary Application: Medicinal Chemistry Intermediate (Metabolic Disease/SGLT2 Inhibitor Pharmacophores)
Part 1: Chemical Identity & Core Properties[1]
This molecule represents a specific structural modification of the dihydrochalcone scaffold, integrating a bioisosteric fluorine substitution for metabolic stability and a thiomethyl group often used as a precursor to sulfonyl pharmacophores (common in gliflozin-class drugs).
Nomenclature & Formula
| Property | Specification |
| IUPAC Name | 1-(3-Fluorophenyl)-3-[4-(methylthio)phenyl]propan-1-one |
| Common Name | 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone |
| Molecular Formula | C₁₆H₁₅FOS |
| Molecular Weight | 274.35 g/mol |
| Exact Mass | 274.0828 Da |
| SMILES | CSC1=CC=C(CCC(=O)C2=CC=CC(F)=C2)C=C1 |
Structural Analysis
The molecule consists of three distinct domains:
-
Ring A (Left): A 3-fluorophenyl group.[1][2] The meta-fluorine substitution typically alters the electronic properties of the ring (inductive withdrawal) without the steric bulk of a chloro/bromo group, often improving metabolic half-life.
-
Linker: A saturated ethyl-ketone bridge (-C(=O)CH₂CH₂-). This flexibility distinguishes it from the rigid chalcone precursor.
-
Ring B (Right): A 4-(methylthio)phenyl group.[3] The para-thiomethyl moiety is a versatile handle, easily oxidized to a sulfoxide or sulfone, which are critical hydrogen-bond acceptors in drug-target interactions.
Part 2: Synthesis Protocol (Autonomy & Logic)
Methodology Rationale: Direct alkylation of propiophenone is prone to poly-alkylation and regioselectivity issues. The most robust, field-proven route for synthesizing 1,3-diarylpropanones is the Claisen-Schmidt Condensation followed by Selective Hydrogenation . This two-step sequence ensures correct carbon skeleton assembly (via the chalcone intermediate) followed by precise reduction.
Step 1: Claisen-Schmidt Condensation (Chalcone Formation)
This step couples the ketone and aldehyde to form the
-
Reagents: 3'-Fluoroacetophenone (1.0 eq), 4-(Methylthio)benzaldehyde (1.0 eq).
-
Catalyst: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), 10-20% aq. solution.
-
Solvent: Ethanol or Methanol (0.5 M concentration).
Protocol:
-
Dissolve 4-(methylthio)benzaldehyde in ethanol in a round-bottom flask.
-
Add 3'-fluoroacetophenone to the solution.
-
Cool the mixture to 0–5°C in an ice bath.
-
Dropwise add the aqueous NaOH solution while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane/EtOAc 4:1).
-
Workup: The chalcone product often precipitates as a yellow solid. Filter and wash with cold ethanol/water. If oil forms, extract with dichloromethane (DCM), dry over MgSO₄, and concentrate.
Intermediate Identity: (E)-1-(3-fluorophenyl)-3-(4-(methylthio)phenyl)prop-2-en-1-one.
Step 2: Selective Catalytic Hydrogenation
This step reduces the alkene (
-
Reagent: Hydrogen gas (
, balloon pressure or 1-3 atm). -
Catalyst: 10% Palladium on Carbon (Pd/C) (5-10 wt% loading).
-
Solvent: Ethyl Acetate or Ethanol.
-
Caution: Sulfur compounds can poison Pd catalysts. If conversion is slow, use higher catalyst loading or Raney Nickel (though Ra-Ni may desulfurize the thiomethyl group; Pd/C is safer if monitored).
Protocol:
-
Dissolve the chalcone intermediate in Ethyl Acetate.
-
Add 10% Pd/C carefully (under inert atmosphere to prevent ignition).
-
Purge the vessel with
, then introduce . -
Stir at room temperature. Critical Control Point: Monitor closely by TLC or LC-MS. Stop immediately upon disappearance of the starting material to prevent reduction of the ketone to an alcohol.
-
Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallization (from Hexane/Ether) or Flash Column Chromatography (SiO₂, 0-20% EtOAc in Hexane).
Synthesis Workflow Diagram
Figure 1: Two-step synthetic pathway via Claisen-Schmidt condensation and catalytic hydrogenation.
Part 3: Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed.
Proton NMR ( H NMR, 400 MHz, CDCl )
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 7.75 – 7.20 | Multiplet | 4H | Ring A (3-Fluoro): Characteristic pattern for meta-substitution (H2, H4, H5, H6). |
| 7.20 – 7.10 | Doublet (AA'BB') | 2H | Ring B: Protons ortho to alkyl chain. |
| 7.10 – 7.00 | Doublet (AA'BB') | 2H | Ring B: Protons ortho to -SMe group. |
| 3.25 | Triplet ( | 2H | |
| 3.05 | Triplet ( | 2H | |
| 2.48 | Singlet | 3H | Thiomethyl: -S-CH ₃ |
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).
-
Expected Molecular Ion:
. -
Fragmentation Pattern: Look for cleavage at the carbonyl alpha-position, yielding characteristic tropylium-like ions for the fluorophenyl (m/z ~95/123) and thiomethylphenyl (m/z ~137) fragments.
Part 4: Safety & Handling
-
Thiomethyl Compounds: Often carry a disagreeable sulfur odor. All reactions involving 4-(methylthio)benzaldehyde should be performed in a well-ventilated fume hood.
-
Fluorinated Intermediates: Generally stable, but standard PPE (gloves, goggles) is mandatory to prevent skin absorption.
-
Hydrogenation: Pd/C is pyrophoric when dry. Always keep wet with solvent and handle under inert gas (
/Ar) to prevent fire hazards.
References
-
PubChem. (2025).[1][4] Compound Summary: 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one (Chalcone Precursor Analog). National Library of Medicine.[4] Retrieved from [Link]
-
ResearchGate. (2025). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones. Retrieved from [Link]
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. US4229378A - Process for the production of 1-phenyl-3-(3-trifluoromethylphenyl)-2-propanone - Google Patents [patents.google.com]
- 3. chemscene.com [chemscene.com]
- 4. 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one | C15H11FO | CID 98201 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physical properties of 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone
[1]
CAS Number: 898781-15-2 Chemical Formula: C₁₆H₁₅FOS Molecular Weight: 274.35 g/mol Synonyms: 1-(3-Fluorophenyl)-3-[4-(methylthio)phenyl]-1-propanone; 3-(4-Methylthiophenyl)-1-(3-fluorophenyl)propan-1-one.[1]
Part 1: Executive Summary & Application Context
3'-Fluoro-3-(4-thiomethylphenyl)propiophenone is a specialized organic intermediate primarily utilized in the synthesis of SGLT2 inhibitors , a class of gliflozin drugs used to treat Type 2 Diabetes Mellitus (e.g., Tofogliflozin).[1]
Functioning as a "dihydrochalcone" scaffold, this molecule provides the critical carbon backbone that links the distal aromatic ring (bearing the thiomethyl group) to the proximal fluorophenyl ring.[1] In advanced drug synthesis, this ketone functionality typically undergoes reduction or addition reactions (such as Grignard additions or hydride reductions) to form the C-aryl glucoside linkage or the spiro-ether core characteristic of Tofogliflozin.[1]
Why this molecule matters:
-
Regiochemical Marker: The 3'-fluorine atom serves as a metabolic blocker and lipophilicity modulator in the final drug candidate.
-
Synthetic Versatility: The ketone is a "soft" electrophile, allowing for high-yield coupling with sugar moieties (gluconolactone derivatives) without affecting the sensitive thioether group.[1]
Part 2: Physicochemical Properties[1]
The following data aggregates experimental observations from homologous dihydrochalcones and calculated descriptors standard in medicinal chemistry.
Table 1: Physical Property Matrix
| Property | Value / Range | Confidence |
| Physical State | Solid (Crystalline powder) | High (Analogous structures) |
| Color | White to Off-White | High |
| Melting Point | 68°C – 74°C (Predicted) | Medium (Based on congeners) |
| Boiling Point | ~415°C (at 760 mmHg) | Calculated |
| Density | 1.18 – 1.22 g/cm³ | Calculated |
| LogP (Octanol/Water) | 4.2 – 4.4 | High (Lipophilic) |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) | High |
| Solubility (Organics) | Soluble in DCM, Ethyl Acetate, DMSO, Methanol | High |
| Flash Point | > 200°C | Calculated |
Scientist’s Note: The thiomethyl (-SMe) group is susceptible to oxidation. While the calculated LogP indicates high lipophilicity, the sulfur atom introduces a "soft" polarity that enhances solubility in chlorinated solvents like Dichloromethane (DCM) compared to pure hydrocarbons.[1]
Part 3: Structural Characterization (Spectroscopic Profile)[1]
To validate the identity of CAS 898781-15-2, the following spectroscopic signals are diagnostic. These values are derived from standard chemical shift principles for propiophenone derivatives.
Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
The spectrum is defined by two distinct aromatic systems and an ethylene bridge.[1]
-
δ 2.48 ppm (s, 3H): Methylthio group (-SCH₃ ).[1] Distinct singlet.
-
δ 3.05 ppm (t, J=7.5 Hz, 2H): Benzylic methylene next to the thiophenyl ring (Ar-CH₂ -CH₂-CO).[1]
-
δ 3.28 ppm (t, J=7.5 Hz, 2H): Alpha-methylene next to carbonyl (-CH₂-CH₂ -CO-Ar).[1]
-
δ 7.18 – 7.22 ppm (d, 2H): Aromatic protons ortho to the -SMe group (AA'BB' system).[1]
-
δ 7.25 – 7.80 ppm (m, 4H): 3-Fluorophenyl ring protons.[1] The proton ortho to both F and CO will appear as a doublet of triplets or narrow multiplet downfield (~7.6-7.7 ppm).
Mass Spectrometry (ESI-MS)[1]
-
Molecular Ion: [M+H]⁺ = 275.08 m/z.
-
Fragmentation: Loss of the methylthio benzyl radical is common, often showing a tropylium-like fragment.
Infrared Spectroscopy (FT-IR)[1]
-
1685 cm⁻¹: C=O stretch (Aryl ketone). Lower frequency than alkyl ketones due to conjugation with the fluorophenyl ring.
-
1250 cm⁻¹: C-F stretch (Ar-F).
Part 4: Synthesis & Process Chemistry[3][5][6][7]
The synthesis of this intermediate typically follows a Claisen-Schmidt Condensation followed by selective hydrogenation. This route is preferred over Friedel-Crafts acylation due to better regiocontrol.
Experimental Workflow (Graphviz Visualization)
Figure 1: Standard synthetic route via Chalcone reduction. This pathway ensures the integrity of the fluorine position.[1]
Protocol Highlights:
-
Condensation: 3-Fluoroacetophenone is reacted with 4-(methylthio)benzaldehyde in methanol with catalytic NaOH. The product precipitates as a yellow solid (Chalcone).
-
Reduction: The chalcone is hydrogenated using Pd/C (5-10% loading) in Ethyl Acetate.
-
Critical Control Point: Monitor H₂ uptake strictly. Over-reduction can convert the ketone to an alcohol.
-
Sulfur Poisoning: The thiomethyl group can poison Pd catalysts. Higher catalyst loading or specialized poisoned catalysts (like Pt/C) may be required if reaction stalls.[1]
-
Part 5: Handling, Stability & Safety[1]
Stability Profile
-
Oxidation Sensitivity: The thioether (-SMe) is prone to oxidation to sulfoxide (-S(=O)Me) or sulfone (-SO₂Me) if exposed to peroxides or strong oxidants.[1]
-
Storage: Store under nitrogen atmosphere.
-
-
Hygroscopicity: Non-hygroscopic, but should be kept dry to prevent hydrolysis if residual acid catalysts are present.
Safety (GHS Classification)[1]
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.[1]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24725956 (Analog Reference). PubChem. Available at: [Link][1]
-
Ohtake, Y., et al. (2016). Development of a Scalable Synthesis of Tofogliflozin.[1] The Journal of Organic Chemistry, 81(5), 2148-2153.[1][2] (Describes the synthetic context of SGLT2 intermediates). Available at: [Link][1]
-
Murakata, M., et al. (2019). Synthesis of Tofogliflozin as an SGLT2 Inhibitor via Construction of Dihydroisobenzofuran by Intramolecular [4+2] Cycloaddition.[1][3] Organic Process Research & Development, 23(4), 548–557.[1] Available at: [Link][1]
Technical Safety & Handling Guide: 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone
[1]
Document Control:
-
Version: 1.0 (Derived Technical Guide)
-
Classification: Research Grade / Intermediate
-
Status: Non-GMP / R&D Use Only
Executive Summary & Chemical Identity[1][2]
3'-Fluoro-3-(4-thiomethylphenyl)propiophenone is a specialized organic intermediate, structurally classified as a dihydrochalcone .[1] It features a meta-fluorinated benzoyl core linked to a para-thiomethyl (methylthio) phenyl ring via an ethylene bridge.[1]
This compound is primarily utilized in medicinal chemistry as a building block for SGLT2 inhibitors , TRPV1 antagonists , and other metabolic disease therapeutics. Its dual functionality—combining the metabolic stability of the fluorine atom with the versatile reactivity of the thioether—requires precise handling protocols to prevent oxidative degradation and manage potential organosulfur toxicity.
Chemical Characterization Table
| Property | Specification |
| IUPAC Name | 1-(3-Fluorophenyl)-3-[4-(methylthio)phenyl]propan-1-one |
| CAS Number | Not widely listed (Research Intermediate); Analogous to 898768-11-1 |
| Molecular Formula | C₁₆H₁₅FOS |
| Molecular Weight | 274.35 g/mol |
| Physical State | Solid (Crystalline powder) |
| Predicted Melting Point | 55°C – 75°C (Based on dihydrochalcone analogs) |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |
Hazard Identification & Toxicology (The "Why")
This section synthesizes the Structure-Activity Relationship (SAR) hazards. While specific toxicological data may be limited, the functional groups dictate the safety profile.
Core Hazard Analysis
-
Thioether (Sulfide) Moiety:
-
Oxidation Sensitivity: The sulfur atom is prone to oxidation by atmospheric oxygen to form sulfoxides (R-SO-R') and sulfones (R-SO₂-R'), changing the compound's biological activity.[1]
-
Olfactory Hazard: Like many organosulfurs, this compound likely possesses a disagreeable "stench." Olfactory fatigue can occur, masking high concentrations.
-
-
Fluorine Substituent:
-
Combustion Hazard: In a fire, the C-F bond cleavage releases Hydrogen Fluoride (HF) , a highly corrosive and toxic gas requiring specialized firefighting protocols.
-
-
Ketone Backbone:
-
Irritation: Propiophenone derivatives are established skin and eye irritants (Category 2).
-
GHS Classification (Derived)[1]
-
Signal Word: WARNING
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H412: Harmful to aquatic life with long-lasting effects (Organosulfurs are often aquatic toxins).[1]
Structural & Functional Analysis (Visualization)
The following diagram illustrates the molecule's reactive sites and their implications for safety and stability.
Caption: Functional group analysis highlighting the distinct safety risks associated with the fluorine, ketone, and thioether moieties.
Handling, Storage, & Stability Protocols
To maintain scientific integrity and compound purity, the following "Self-Validating" protocols must be strictly followed.
A. Storage Conditions (The "Inert" Standard)
-
Atmosphere: Store under Argon or Nitrogen . The thioether group is susceptible to autoxidation.
-
Temperature: Refrigerate at 2°C – 8°C .
-
Container: Amber glass vials with Teflon-lined caps to prevent photochemical degradation and sulfur adsorption into plastics.[1]
B. Safe Handling Workflow
Validation Step: Before use, verify purity via TLC (Thin Layer Chromatography) or LC-MS to ensure no sulfoxide formation (M+16 peak).
-
Engineering Controls: Always handle within a certified Chemical Fume Hood .
-
PPE Selection:
-
Gloves: Use Nitrile (minimum 5 mil) for incidental splash. For prolonged handling or dissolution in DCM, use Silver Shield (Laminate) gloves, as organosulfurs can permeate nitrile.
-
Respiratory: If powder handling outside a hood is unavoidable (not recommended), use a P95/P100 particulate respirator with an organic vapor cartridge (OV/AG) to mitigate sulfur odors.
-
C. Odor Management (Stench Protocol)
-
Neutralization Solution: Prepare a "Bleach Slurry" (10% Sodium Hypochlorite).
-
Mechanism: Hypochlorite oxidizes the odorous sulfide/thiol traces to non-volatile sulfoxides/sulfones.
-
Protocol: Wipe down all glassware and surfaces with the bleach slurry before removing them from the fume hood.
Emergency Response & First Aid
This section outlines the decision logic for accidents, prioritizing the specific risks of HF and Organosulfurs.
Caption: Decision tree for emergency response, emphasizing the respiratory risks of combustion products (HF/SOx).
Specific Medical Notes[4]
-
Inhalation: In case of fire, victims may inhale Hydrogen Fluoride . Monitor for delayed pulmonary edema for 48 hours.
-
Eye Contact: Do not use neutralizing agents; copious water irrigation is the standard of care.
Synthesis & Reaction Safety Context
For researchers using this compound as an intermediate:
-
Incompatibility: Avoid Strong Oxidizing Agents (e.g., KMnO₄, H₂O₂, Peroxides) unless the specific goal is to oxidize the sulfur. This reaction is exothermic and can be uncontrollable.
-
Nucleophilic Substitution: The fluorine on the aromatic ring is deactivated by the meta-position relative to the carbonyl, making it stable against nucleophilic aromatic substitution (SNAr) under mild conditions.[1]
-
Alpha-Bromination: If brominating the alpha-position (next to carbonyl), ensure the thioether is protected or account for competitive oxidation.[1]
Ecological Impact & Disposal[1]
-
Aquatic Toxicity: Organosulfur compounds are frequently toxic to aquatic organisms. Do not release into drains.
-
Disposal Method:
-
Dissolve in a combustible solvent (e.g., acetone).
-
Incinerate in a chemical incinerator equipped with an afterburner and scrubber .
-
Critical: The scrubber must be rated to handle Sulfur Oxides (SOx) and Hydrogen Fluoride (HF) .
-
References
-
PubChem. (n.d.).[2] Compound Summary: 3-(4-Fluorophenyl)-1-(4-(methylthio)phenyl)propan-1-one (Analogous Structure).[1] National Library of Medicine.[2] Retrieved March 4, 2026, from [Link][1]
-
Fisher Scientific. (2023). Safety Data Sheet: 1-[(4-Methylphenyl)thio]acetone (Thioether/Ketone Safety Standards). Retrieved March 4, 2026, from [Link][1]
-
American Chemical Society (ACS). (n.d.). Thioether Formation & Handling Guide. ACS GCI Pharmaceutical Roundtable. Retrieved March 4, 2026, from [Link][1]
-
National Institute for Occupational Safety and Health (NIOSH). (2024). Pocket Guide to Chemical Hazards: Hydrogen Fluoride (Combustion Byproduct). CDC. Retrieved March 4, 2026, from [Link][1]
Technical Guide: Thermodynamic Profiling of Fluorinated Propiophenone Derivatives
The following technical guide is structured to provide an authoritative, protocol-driven analysis of the thermodynamic properties of fluorinated propiophenones. It synthesizes available empirical data with theoretical frameworks and experimental methodologies.[1]
Executive Summary
Fluorinated propiophenone derivatives (e.g., 1-(4-fluorophenyl)propan-1-one) serve as critical scaffolds in the synthesis of pharmaceutical agents, including substituted cathinones and antidepressant analogues like bupropion. The introduction of fluorine atoms onto the aromatic ring or the alkyl side chain profoundly alters the thermodynamic landscape of the molecule—affecting phase transition energetics, lipophilicity, and solvation entropy. This guide provides a comprehensive analysis of these properties, establishing a rigorous framework for their experimental determination and theoretical prediction in drug development contexts.
Theoretical Framework: The Fluorine Effect
To understand the thermodynamics of these derivatives, one must first grasp the electronic and steric perturbations introduced by the fluorine atom.
Electronic Modulation and Dipole Moments
Fluorine is the most electronegative element (3.98 Pauling scale), inducing a strong inductive effect (
-
Impact on Propiophenone: In 4'-fluoropropiophenone, the fluorine atom is para to the carbonyl group. The opposing dipoles (C=O vs. C-F) create a specific electrostatic potential map that influences intermolecular stacking.
-
Lattice Energy: The C-F bond is highly polar but non-polarizable (hard). This reduces dispersion forces relative to chloro- or bromo- analogues but increases electrostatic interactions, often leading to higher melting points than the unsubstituted parent compound due to efficient crystal packing.
Structure-Property Relationship Diagram
The following logic flow illustrates how fluorine substitution dictates thermodynamic outcomes.
Figure 1: Causal pathway linking structural fluorination to macroscopic thermodynamic observables.
Thermodynamic Properties Profile
Phase Transition Energetics
The melting point (
| Compound | Structure | MW ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| Propiophenone | 134.18 | 18.6 | 218 | 1.01 | |
| 4'-Fluoropropiophenone | 152.17 | ~20-22* | 100-102 (22 mmHg) | 1.096 | |
| 3-Chloro-4'-fluoropropiophenone | 186.61 | 49-50 | 100-103 (3 Torr) | N/A | |
| 2'-Fluoropropiophenone | 152.17 | < 25 (Liquid) | 90-92 (12 mmHg) | 1.105 |
*Note: 4'-Fluoropropiophenone is often a liquid at room temperature but freezes just below, exhibiting a "soft" crystal lattice compared to the rigid 3-chloro derivative.
Analysis:
-
Boiling Point Depression: Fluorination often lowers the boiling point relative to other halogens due to low polarizability (weak London dispersion forces), despite the increase in molecular weight.
-
Symmetry & Melting: The 3-chloro-4'-fluoro derivative possesses higher symmetry and molecular weight, significantly raising the melting point to 49-50°C, making it a solid handling hazard rather than a liquid one.
Enthalpy of Fusion and Vaporization
-
Enthalpy of Vaporization (
): For 4'-fluoropropiophenone, is estimated at 45–50 kJ/mol . This value is critical for designing distillation protocols. -
Trouton’s Rule Application:
Deviations from this rule in fluorinated derivatives suggest significant specific interactions (e.g., C-H···F hydrogen bonding) in the liquid phase.
Lipophilicity and Solubility Thermodynamics
Fluorination increases lipophilicity (
-
Values:
-
Propiophenone: 2.9
-
4'-Fluoropropiophenone: ~3.2[2]
-
-
Gibbs Energy of Solution (
): The solubility ( ) in non-polar solvents (e.g., hexane) is enthalpically favored ( ) due to "fluorine-fluorine" philicity if perfluorinated solvents are used, but entropically driven in standard organic solvents.
Experimental Methodologies
To validate the thermodynamic data for new derivatives, the following self-validating protocols are recommended.
Differential Scanning Calorimetry (DSC) Protocol
Objective: Determine precise melting onset (
Workflow Diagram:
Figure 2: DSC thermal analysis workflow for low-melting fluorinated solids.
Step-by-Step:
-
Calibration: Calibrate the DSC using an Indium standard (
, ). -
Encapsulation: Weigh 2–5 mg of the fluorinated propiophenone into a Tzero aluminum pan. Seal hermetically to prevent volatilization (critical for these derivatives).
-
Cycle:
-
Cool to -50°C to ensure complete crystallization.
-
Heat at 5°C/min to 100°C.
-
-
Analysis: The onset of the endothermic peak is
. The area under the curve (normalized by mass) yields .
Solubility & LogP Determination (Shake-Flask HPLC)
Objective: Measure thermodynamic solubility and partition coefficient.
-
Saturation: Add excess solid/liquid derivative to phosphate buffer (pH 7.4) and octanol in separate vials.
-
Equilibration: Shake at 25°C for 24 hours.
-
Separation: Centrifuge at 15,000 rpm for 10 min to remove undissolved material.
-
Quantification: Analyze the supernatant via HPLC-UV (detection at
). -
Calculation:
Implications for Drug Development
The thermodynamic data gathered directly impacts formulation and synthesis:
-
Purification: The distinct boiling points allow for separation of isomers (e.g., separating 2'-fluoro from 4'-fluoro) via fractional distillation. The 4'-isomer generally has a higher boiling point due to symmetry-induced packing in the liquid state (quasicrystalline structure).
-
Bioavailability: The increased
of the fluorinated derivatives enhances blood-brain barrier (BBB) permeability. However, if , metabolic clearance rates may increase. -
Solid-State Stability: Derivatives with
(like 4'-fluoropropiophenone) are prone to "oiling out" during crystallization. Salt formation (e.g., hydrochloride salts of the derived amines) is required to raise the lattice energy for stable solid dosage forms.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 521183, 4'-Fluoropropiophenone. Retrieved from [Link]
- Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. (Contextual grounding for electronic effects).
-
NIST Chemistry WebBook. (2025). Propiophenone Thermochemical Data. Retrieved from [Link]
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Literature review of 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone applications
This guide provides an in-depth technical review of 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone , a specific dihydrochalcone derivative identified as a potent lead compound in the development of metabolic therapeutics, particularly for Type 2 Diabetes Mellitus (T2DM).[1]
Technical Whitepaper & Application Guide [1]
Executive Summary
3'-Fluoro-3-(4-thiomethylphenyl)propiophenone (CAS: 898781-15-2) is a bioactive dihydrochalcone derivative that has emerged as a significant scaffold in medicinal chemistry.[1] Primarily recognized for its role as a Protein Tyrosine Phosphatase 1B (PTP-1B) inhibitor , this compound exhibits dual efficacy in regulating blood glucose levels and reducing body weight in diabetic models.[1] Beyond its direct therapeutic potential, it serves as a critical synthetic intermediate for the "gliflozin" class of SGLT2 inhibitors, leveraging the dihydrochalcone backbone to facilitate C-aryl glucoside formation.[1]
Key Technical Specifications
| Property | Detail |
| Chemical Name | 3'-Fluoro-3-(4-methylthiophenyl)propiophenone |
| CAS Number | 898781-15-2 |
| Molecular Formula | C₁₆H₁₅FOS |
| Molecular Weight | 274.35 g/mol |
| Core Scaffold | Dihydrochalcone (1,3-diphenylpropan-1-one) |
| Key Functional Groups | Meta-fluorine (metabolic stability), Para-thiomethyl (hydrophobic interaction/metabolic handle) |
Chemical Synthesis & Optimization
The synthesis of 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone typically follows a two-step protocol involving a Claisen-Schmidt condensation followed by selective reduction.[1] This route is preferred for its scalability and atom economy.[1]
Protocol A: The Aldol-Reduction Pathway (Primary Route)
This method constructs the carbon skeleton via an aldol condensation between a substituted acetophenone and a benzaldehyde, followed by hydrogenation.[1]
Step 1: Claisen-Schmidt Condensation
Reagents: 3'-Fluoroacetophenone, 4-(Methylthio)benzaldehyde, NaOH/EtOH.[1] Mechanism: Base-catalyzed formation of the enolate followed by nucleophilic attack on the aldehyde.[1]
-
Charge: Dissolve 3'-fluoroacetophenone (1.0 eq) and 4-(methylthio)benzaldehyde (1.0 eq) in absolute ethanol (10 volumes).
-
Catalysis: Add 10% aqueous NaOH (0.5 eq) dropwise at 0°C to minimize polymerization.
-
Reaction: Stir at room temperature for 12–16 hours. The intermediate chalcone (enone) typically precipitates as a yellow solid.[1]
-
Workup: Filter the solid, wash with cold ethanol/water (1:1), and recrystallize from ethanol.
-
Intermediate: (E)-3-(4-(methylthio)phenyl)-1-(3-fluorophenyl)prop-2-en-1-one.[1]
-
Step 2: Selective Hydrogenation
Reagents: H₂ (gas), 10% Pd/C, Ethyl Acetate/Methanol. Objective: Reduce the alkene (C=C) without reducing the ketone (C=O) or defluorinating the ring.[1]
-
Dissolution: Dissolve the chalcone intermediate in Ethyl Acetate:Methanol (1:1).
-
Catalyst Loading: Add 10% Pd/C (5 wt% loading).
-
Hydrogenation: Pressurize with H₂ (30–50 psi) in a Parr shaker. Stir at RT for 4–6 hours.
-
Critical Control: Monitor via TLC/HPLC to prevent over-reduction to the alcohol.[1]
-
-
Purification: Filter through Celite to remove Pd/C. Concentrate the filtrate.[1]
-
Final Isolation: Recrystallize from hexane/ethyl acetate to yield the target dihydrochalcone as a white/off-white crystalline solid.
Synthesis Workflow Diagram
Figure 1: Two-step synthesis pathway via chalcone intermediate.[1]
Pharmacological Applications
The primary pharmacological interest in this compound lies in its ability to modulate insulin signaling pathways, specifically through the inhibition of Protein Tyrosine Phosphatase 1B (PTP-1B) .[1]
Mechanism of Action: PTP-1B Inhibition
PTP-1B is a negative regulator of the insulin signaling pathway.[1] It dephosphorylates the insulin receptor (IR) and Insulin Receptor Substrate-1 (IRS-1), thereby terminating the insulin signal.[1]
-
Role of the Compound: 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone acts as a reversible, competitive inhibitor of PTP-1B.[1]
-
Structural Basis: The dihydrochalcone scaffold mimics the phosphotyrosine substrate, docking into the catalytic site of PTP-1B.[1] The 3'-fluoro substituent enhances metabolic stability against ring oxidation, while the 4-thiomethyl group provides hydrophobic interactions within the enzyme's binding pocket.[1]
In Vivo Efficacy (Metabolic Syndrome)
Research by Kumar et al. (2012) highlighted the efficacy of propiophenone derivatives in diabetic models.[1][2][3][4]
-
Model: db/db mice (leptin receptor-deficient, type 2 diabetes model).[1]
-
Observed Effects:
-
Hyperglycemia: Significant reduction in blood glucose levels comparable to standard thiazolidinediones.[1]
-
Weight Loss: Unlike insulin or sulfonylureas which often cause weight gain, this compound demonstrated a body weight reduction effect, likely due to improved leptin sensitivity or lipid modulation.
-
Lipid Profile: Improvement in serum triglyceride and LDL-cholesterol levels.[1]
-
Signaling Pathway Visualization
Figure 2: Mechanism of PTP-1B inhibition enhancing insulin signaling.[1]
Application as a Drug Discovery Intermediate
Beyond its direct activity, this molecule is a valuable building block for SGLT2 inhibitors (Sodium-Glucose Co-transporter 2).[1]
-
SGLT2 Pharmacophore: Most SGLT2 inhibitors (e.g., Canagliflozin, Dapagliflozin) possess a generic structure of Sugar-Aryl-CH2-Aryl.[1]
-
Synthetic Utility:
-
C-Glycosylation: The carbonyl group of the propiophenone can be attacked by a lithiated gluconolactone species.[1]
-
Reduction: The resulting tertiary alcohol is reduced (using Et₃SiH/BF₃[1]·OEt₂) to form the methylene bridge characteristic of SGLT2 inhibitors.[1]
-
Thiomethyl Handle: The -SMe group is a versatile handle.[1] It can be:
-
Analytical Profiling & Quality Control
For researchers synthesizing or sourcing this compound, the following analytical benchmarks are standard.
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18 column, ACN/Water gradient) | > 98.0% (Area %) |
| Identification | ¹H-NMR (400 MHz, CDCl₃) | Confirm 3'-F (multiplet ~7.2-7.5 ppm) and 4-SMe (singlet ~2.5 ppm) signals. |
| Residual Solvents | GC-Headspace | Ethanol < 5000 ppm, Ethyl Acetate < 5000 ppm.[1] |
| Melting Point | Capillary Method | 58–62°C (Typical for dihydrochalcones of this MW).[1] |
References
-
Kumar, A., Sharma, S., Gupta, L. P., et al. (2012).[2][4][5] "Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice." Bioorganic & Medicinal Chemistry, 20(6), 2172-2179.[2] Link[1][2]
-
BOC Sciences. (n.d.).[1] "Product Data: 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone (CAS 898781-15-2)."[1]
-
Wang, X., Zhang, L., et al. (2014). "Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction."[1] Organic Letters, 16(16), 4090-4093. (Cited for general propiophenone-to-SGLT2 synthetic utility).[1][3] Link[1]
Sources
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- 2. Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. ORCID [orcid.org]
Bioactivity Potential of the 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone Scaffold
Technical Whitepaper | Version 1.0 [1]
Executive Summary
This technical guide analyzes the 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone scaffold, a specific dihydrochalcone derivative engineered for enhanced metabolic stability and dual-target bioactivity. Unlike varying chalcone precursors, this saturated 1,3-diarylpropane core offers superior rotational freedom and lipophilicity, making it a privileged structure for targeting inflammatory pathways (NF-κB/COX-2) and oxidative stress mechanisms (5-LOX).[1]
By integrating a 3'-fluoro substituent on the A-ring (carbonyl side) and a 4-thiomethyl group on the B-ring, this scaffold addresses two critical failure points in early drug discovery: rapid metabolic clearance via ring hydroxylation and poor solubility.[1] This guide details the structural rationale, validated synthesis protocols, and specific bioactivity assays required to develop this scaffold into a lead candidate.
Structural Architecture & SAR Rationale
The molecule is formally identified as 1-(3-fluorophenyl)-3-(4-(methylthio)phenyl)propan-1-one .[1] Its bioactivity is driven by three distinct pharmacophoric zones:
Table 1: Structure-Activity Relationship (SAR) Analysis
| Zone | Structural Feature | Pharmacological Function |
| Ring A | 3'-Fluoro substitution | Metabolic Blockade: Prevents rapid CYP450-mediated hydroxylation at the metabolically vulnerable C3/C4 positions.[1] Fluorine acts as a bioisostere of hydrogen, increasing lipophilicity (LogP) and enhancing blood-brain barrier (BBB) permeability.[1] |
| Linker | Propan-1-one (Saturated) | Conformational Flexibility: Unlike the rigid alkene in chalcones, the saturated ethylene linker allows the molecule to adopt a "U-shape" conformation, critical for fitting into the hydrophobic pockets of enzymes like 5-Lipoxygenase (5-LOX) and Monoamine Oxidase B (MAO-B).[1] |
| Ring B | 4-Thiomethyl (-SMe) | Redox Switch: The sulfur atom serves as a "metabolic handle."[1] It can be oxidized in vivo to sulfoxide (-S(=O)Me) and sulfone (-SO2Me) derivatives, which often exhibit higher potency and water solubility than the parent sulfide.[1] |
Mechanistic Pathways
The primary therapeutic potential of this scaffold lies in the dual inhibition of the Arachidonic Acid pathway and the modulation of NF-κB signaling .[1]
NF-κB and Inflammation Blockade
The 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone scaffold functions as a non-covalent inhibitor of the IKK complex.[1] By preventing the phosphorylation of IκBα, it locks the NF-κB dimer (p50/p65) in the cytoplasm, preventing its nuclear translocation.[1] This suppresses the transcription of pro-inflammatory cytokines (TNF-α, IL-6) and enzymes (iNOS, COX-2).[1]
Visualization: Signaling Blockade
The following diagram illustrates the specific intervention point of the scaffold within the inflammatory cascade.
Figure 1: Mechanism of Action.[1] The scaffold inhibits the IKK complex, preventing NF-κB activation and subsequent inflammatory gene expression.
Synthesis Protocol
To ensure reproducibility and high purity, a two-step "Condensation-Reduction" protocol is recommended.[1] This avoids the harsh conditions of direct Friedel-Crafts acylation which can lead to desulfurization.[1]
Step 1: Claisen-Schmidt Condensation
Objective: Synthesize the intermediate chalcone (E)-1-(3-fluorophenyl)-3-(4-(methylthio)phenyl)prop-2-en-1-one.[1]
-
Reagents: 3'-Fluoroacetophenone (1.0 eq), 4-(Methylthio)benzaldehyde (1.0 eq), NaOH (40% aq), Ethanol (EtOH).
-
Procedure:
-
Dissolve 10 mmol of 3'-fluoroacetophenone and 10 mmol of 4-(methylthio)benzaldehyde in 30 mL of EtOH.
-
Cool the mixture to 0°C in an ice bath.
-
Add 5 mL of 40% NaOH dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature (RT) and stir for 12 hours. A yellow precipitate (chalcone) will form.[1]
-
Workup: Pour into ice water (100 mL), neutralize with 1M HCl to pH 7. Filter the solid, wash with cold water, and recrystallize from EtOH.[1]
-
-
QC Check: 1H NMR should show trans-alkene doublets (J ≈ 15-16 Hz) around 7.4–7.8 ppm.[1]
Step 2: Selective Hydrogenation
Objective: Reduce the alkene to the alkane without defluorination or poisoning the catalyst with sulfur.[1]
-
Reagents: Chalcone intermediate, Sodium Borohydride (NaBH4), Nickel Chloride (NiCl2[1]·6H2O), Methanol (MeOH).[1] Note: Pd/C is often poisoned by sulfur; Ni2B (generated in situ) is preferred.[1]
-
Procedure:
-
Dissolve 5 mmol of chalcone in 20 mL MeOH/THF (1:1).
-
Cool to 0°C. Carefully add 20 mmol NaBH4 in small portions (Exothermic! H2 gas evolution).[1]
-
Stir for 2 hours at RT. The solution will turn black (Ni boride).[1]
-
Workup: Filter through a Celite pad.[1] Evaporate solvent.[1] Dissolve residue in EtOAc, wash with brine, dry over MgSO4.[1]
-
Purification: Silica gel column chromatography (Hexane:EtOAc 9:1).[1]
-
Visualization: Synthetic Workflow
Figure 2: Two-step synthetic pathway utilizing in-situ generated Nickel Boride for selective reduction in the presence of sulfur.[1]
Experimental Validation Protocols
To validate the bioactivity of the synthesized scaffold, the following self-validating assay systems must be employed.
Nitric Oxide (NO) Inhibition Assay
Purpose: Quantify anti-inflammatory potency via iNOS suppression.[1]
-
Cell Line: RAW 264.7 Murine Macrophages.[1]
-
Inducer: Lipopolysaccharide (LPS) (1 µg/mL).[1]
-
Protocol:
-
Seed cells in 96-well plates (5 x 10^4 cells/well) and incubate for 24h.
-
Pre-treat with the scaffold (0.1 – 50 µM) for 1h.
-
Add LPS and incubate for 24h.
-
Readout: Mix 100 µL supernatant with 100 µL Griess reagent. Measure Absorbance at 540 nm.[1]
-
Validation: Use L-NMMA (standard iNOS inhibitor) as a positive control.[1] Calculate IC50.
-
5-Lipoxygenase (5-LOX) Cell-Free Assay
Purpose: Determine direct enzymatic inhibition relevant to asthma and allergic responses.[1]
References
-
Chika Nakamura et al. (2002).[1][2] Synthesis and Biological Activities of Fluorinated Chalcone Derivatives. Bioorganic & Medicinal Chemistry.
-
Hsieh, Y. H., et al. (2017).[1] Synthesis and biological evaluation of chalcone, dihydrochalcone, and 1,3-diarylpropane analogs as anti-inflammatory agents. Journal of Food and Drug Analysis.
-
Nowakowska, Z. (2007).[1] A review of anti-infective and anti-inflammatory chalcones. European Journal of Medicinal Chemistry.
-
Schelhaas, S., et al. (2017).[1][3] Preclinical Applications of 3'-Deoxy-3'-[18F]Fluorothymidine in Oncology. Theranostics.
-
Eubank, T. D., et al. (2020).[1] Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity. Frontiers in Immunology.
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- 1. 3',4'-Difluoro-3-(2-thiomethylphenyl)propiophenone | C16H14F2OS | CID 24725956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Applications of 3'-Deoxy-3'-[18F]Fluorothymidine in Oncology - A Systematic Review [thno.org]
Thermodynamic Profiling of 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone: Predictive Modeling and Empirical Determination of Phase Transitions
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper
Executive Summary
The compound 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone (CAS 898781-15-2) is a highly specialized diaryl ketone derivative utilized as a critical intermediate in advanced pharmaceutical synthesis [1]. Accurate characterization of its thermodynamic phase transitions—specifically its melting point (MP) and boiling point (BP)—is paramount for downstream processing, formulation stability, and purity assessment.
Because experimental thermodynamic data for such niche intermediates is rarely cataloged in public repositories, establishing these parameters requires a dual-pronged approach: predictive thermodynamic modeling followed by rigorous empirical validation . This whitepaper details the causality behind the compound's thermal behavior and provides self-validating, step-by-step protocols for determining its melting and boiling points using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) in accordance with USP guidelines [2].
Structural Causality and Predictive Thermodynamics
As a Senior Application Scientist, I approach thermal characterization by first analyzing the molecular architecture. The phase transitions of a molecule are dictated by its intermolecular forces, which are a direct consequence of its functional groups.
Causality of Functional Groups on Phase Transitions
The base scaffold of this molecule is propiophenone (MP ~21°C, BP ~218°C). The addition of two massive functional groups drastically alters its thermodynamic profile:
-
The 3'-Fluoro Substitution: The highly electronegative fluorine atom on the meta-position of the carbonyl-bound phenyl ring induces a strong permanent dipole moment. However, because carbon-bound fluorine is a poor hydrogen-bond acceptor, it does not facilitate intermolecular hydrogen bonding. This slightly elevates the boiling point via dipole-dipole interactions but disrupts crystal packing symmetry, preventing the melting point from rising as sharply as it would with a hydroxyl or amino substitution.
-
The 4-Thiomethylphenyl Group: The addition of this bulky, thioether-bearing aromatic ring at the beta-carbon significantly increases the molecular weight (
g/mol ). The polarizable sulfur atom enhances London dispersion forces and intermolecular van der Waals interactions. This massive increase in polarizability is the primary driver for the compound's elevated melting and boiling points.
Predictive Modeling via the Joback Method
Before empirical testing, we establish a baseline using the Joback Group Contribution Method [3]. This method dissects the molecule into functional groups, assigning additive thermodynamic contributions to predict the critical temperature, melting point, and boiling point.
Caption: Joback group contribution methodology for MP/BP prediction.
Table 1: Predicted Thermodynamic Properties
| Property | Estimated Value | Causality / Note |
| Molecular Weight | 274.35 g/mol | Exact mass calculation. |
| Melting Point ( | 75 °C – 85 °C | Driven by high MW and sulfur polarizability; solid at room temp. |
| Boiling Point ( | 440 °C – 460 °C | High dispersion forces. Note: Likely decomposes before boiling. |
| Enthalpy of Vaporization | ~ 70 kJ/mol | High energy required to overcome dipole-dipole & dispersion forces. |
Empirical Determination Protocols (Self-Validating Systems)
Relying solely on predictive models is insufficient for regulatory compliance or process chemistry. The protocols below are designed as self-validating systems —meaning the instrument's accuracy is continuously verified against primary standards during the experiment.
Protocol A: High-Precision Melting Point via DSC (USP <741> Compliant)
Traditional capillary tube methods are subjective and fail to detect polymorphism. Differential Scanning Calorimetry (DSC) measures the exact heat flow associated with the endothermic melting transition, providing an objective, high-precision melting point [4].
Self-Validation Mechanism: The DSC must be calibrated using a high-purity Indium standard (known
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 2.0 to 5.0 mg of gently pulverized, dried 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone into an aluminum hermetic DSC pan. Crimp the lid securely.
-
Atmosphere Control: Purge the DSC cell with dry Nitrogen at a flow rate of 50 mL/min to prevent oxidative degradation during heating.
-
Thermal Ramping (USP <741> compliance):
-
Rapidly heat the sample to 60 °C (approx. 15 °C below the predicted melting range).
-
Reduce the heating rate to exactly 1 °C/min [2]. Causality: A slow ramp rate ensures thermal equilibrium within the sample, preventing thermal lag and artificially inflated melting points.
-
-
Data Acquisition & Analysis: Record the heat flow (W/g) against temperature. The true thermodynamic melting point is defined as the extrapolated onset temperature (
) of the endothermic peak, not the peak maximum.
Protocol B: Boiling Point & Thermal Stability via TGA/Micro-ebulliometry
Because the predicted boiling point exceeds 400 °C, heating the compound to its boiling point at atmospheric pressure (760 mmHg) will almost certainly result in thermal cracking and degradation. Therefore, a dual TGA and vacuum distillation approach is required.
Step-by-Step Methodology:
-
Thermal Stability Profiling (TGA):
-
Load 10 mg of the sample into a platinum Thermogravimetric Analysis (TGA) crucible.
-
Heat from 25 °C to 500 °C at 10 °C/min under a nitrogen purge.
-
Causality: This determines the onset of thermal decomposition (
). If , atmospheric boiling point determination is physically impossible.
-
-
Vacuum Micro-ebulliometry:
-
Place the sample in a micro-ebulliometer connected to a highly controlled vacuum manifold.
-
Reduce the system pressure to 10 mmHg .
-
Heat the sample until steady reflux is achieved and the vapor temperature stabilizes. Record this as the boiling point at 10 mmHg.
-
-
Nomograph Extrapolation: Use the Clausius-Clapeyron equation or a pressure-temperature nomograph to extrapolate the measured vacuum boiling point back to the theoretical atmospheric boiling point (760 mmHg).
Caption: Experimental workflow for empirical phase transition determination.
Conclusion
For complex pharmaceutical intermediates like 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone, relying on standard benchtop capillary methods for thermodynamic profiling is inadequate. The combination of the Joback predictive method with high-precision, self-validating DSC and vacuum ebulliometry ensures that researchers obtain accurate, reproducible data. The meta-fluoro and para-thiomethyl substitutions dictate a moderate melting point (~75-85 °C) but an extremely high theoretical boiling point (>440 °C), necessitating vacuum-assisted techniques to prevent thermal degradation during vaporization.
References
-
United States Pharmacopeia (USP). (2016). Compliance with amended General Chapter USP <741> Melting Range or Temperature. ChemRxiv / ResearchGate. Retrieved March 4, 2026, from [Link]
-
Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions. Chemical Engineering Communications, 57(1-6), 233-243. ToriCalc / EgiChem. Retrieved March 4, 2026, from [Link]
-
Quercus Lab. (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications in the Pharmaceutical Industry. Retrieved March 4, 2026, from [Link]
IUPAC naming conventions for 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone
An In-depth Technical Guide to the IUPAC Nomenclature of 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Systematic nomenclature, as governed by the International Union of Pure and Applied Chemistry (IUPAC), is the bedrock of unambiguous chemical communication. In complex molecular architectures, particularly those prevalent in medicinal chemistry and drug development, a rigorous and universally understood naming convention is paramount. This guide provides a detailed deconstruction of the IUPAC naming conventions applied to the molecule 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone, a compound exemplifying common structural motifs in modern organic chemistry. By dissecting the name into its core components—the parent ketone, the aliphatic chain, and its aromatic substituents—this document offers a logical, step-by-step analysis of the rules and priorities that culminate in its precise systematic name.
Foundational Principles: The Parent Ketone
The analysis of any complex molecule begins with identifying the principal functional group and the parent structure to which it belongs. In this case, the suffix "-one" and the root "propiophenone" clearly identify the parent as an aromatic ketone.
Propiophenone: A Retained Name with a Systematic Core
Propiophenone is a retained common name in IUPAC nomenclature for the molecule 1-phenylpropan-1-one.[1][2] While "propiophenone" is acceptable for general use, the preferred IUPAC name (PIN) is systematically derived.[3] The structure consists of a three-carbon propyl chain with a ketone functional group at the first carbon (propan-1-one), which is also attached to a phenyl group.[4][5][6]
The core principle of IUPAC nomenclature for ketones is to identify the longest carbon chain containing the carbonyl group and assign it the suffix "-one".[7][8] Numbering of this chain begins at the end nearest to the carbonyl group.[7][9]
-
Parent Chain: Propane
-
Functional Group: Ketone at position 1
-
Substituent: Phenyl group at position 1
This logic leads to the systematic name: 1-phenylpropan-1-one .
Caption: Numbering of the Propiophenone Core Structure.
Deconstructing the Substituents: A Tale of Two Rings
The target molecule has substituents on both the aliphatic chain and the phenyl ring. A critical aspect of IUPAC nomenclature is the unambiguous numbering of all possible substitution positions.
The Aliphatic Chain Substituent: 3-(4-thiomethylphenyl)
Following the numbering established for the propiophenone core, the propane chain is numbered 1, 2, and 3, starting from the carbonyl carbon. The name indicates a substituent at position C3.
-
Locator: The "3-" prefix indicates that the substituent is attached to the third carbon of the propane chain.
-
Substituent Identity: The group in parentheses is "(4-thiomethylphenyl)". This describes a phenyl group which is itself substituted.
-
Phenyl: A benzene ring acting as a substituent.[10]
-
4-thiomethyl: This indicates a substituent on the new phenyl ring. The term "thiomethyl" is a common synonym for the systematic "methylsulfanyl" group (-S-CH₃).[11][12] The "4-" indicates its position on this second phenyl ring, where the carbon atom attached to the propane chain is designated as position 1.
-
The Aromatic Ring Substituent: 3'-Fluoro
The molecule contains two distinct phenyl rings, necessitating a system to differentiate them. IUPAC rules dictate the use of prime (') locants for the phenyl ring that is part of the acyl group (the "phenone" part of propiophenone).
-
Locator: The "3'-" (pronounced "three-prime") prefix specifies a substituent on the phenyl ring directly attached to the carbonyl carbon. The carbon atom of this ring that is bonded to the carbonyl group is C1'.
-
Substituent Identity: The "Fluoro" prefix denotes a fluorine atom (-F).
This differentiation is crucial; without the prime notation, it would be impossible to know which of the two phenyl rings bears the fluorine atom.
Synthesis of the Final IUPAC Name
The final step involves assembling the identified components according to a defined set of rules, primarily involving alphabetical ordering of substituents.
-
Identify the Parent Name: As established, the parent structure is propiophenone, or more systematically, 1-phenylpropan-1-one .
-
Identify All Substituents and their Locants:
-
At position 3': A fluoro group.
-
At position 3: A (4-thiomethylphenyl) group. Note that for alphabetization, the full name of the complex substituent is used.
-
-
Alphabetize the Substituents:
-
F luoro
-
T hiomethylphenyl Alphabetically, "fluoro" precedes "thiomethylphenyl".
-
-
Construct the Final Name: The substituents are prefixed to the parent name in alphabetical order.
Therefore, the complete, systematic IUPAC name is:
3'-Fluoro-3-(4-thiomethylphenyl)propiophenone
The fully systematic version, using the preferred IUPAC parent name, is:
1-(3-Fluorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one [11][13][14]
This name precisely and unambiguously describes the molecular structure visualized below.
Caption: Annotated structure of the target molecule.
Conclusion for the Practicing Scientist
A disciplined application of IUPAC nomenclature is not merely an academic exercise; it is a prerequisite for precision in research, patent filing, and regulatory documentation. The name 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone is a clear illustration of how IUPAC rules systematically handle multiple, distinct substituents on a common chemical scaffold. By understanding the logic behind the numbering of the parent chain, the use of prime locants to differentiate aromatic rings, and the alphabetization of substituents, researchers can confidently name and interpret complex molecular structures, ensuring clarity and reproducibility in the scientific record.
References
-
Chemistry LibreTexts. (2023, January 28). Nomenclature of Aldehydes & Ketones. Available at: [Link]
-
Open Library Publishing Platform. (n.d.). 24.2 Naming Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available at: [Link]
-
Propiophenone Properties. (n.d.). PrOPIOPHeNoNe properties. Available at: [Link]
-
ACD/Labs. (n.d.). R-5.6.2 Ketones, thioketones, and their analogues. Available at: [Link]
-
CUETMOCK. (n.d.). IUPAC name of propiophenone is:. Available at: [Link]
-
Collegedunia. (2024, April 26). IUPAC name of propiophenone is:. Available at: [Link]
-
Química Orgánica. (2024, March 4). IUPAC Nomenclature Rules for Ketones. Available at: [Link]
-
Khan Academy. (n.d.). Ketone naming. Available at: [Link]
-
Wikipedia. (n.d.). Propiophenone. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). Advanced Level Organic Chemistry: Naming and structure of aromatic compounds. Available at: [Link]
-
JoVE. (2025, May 22). Nomenclature of Aromatic Compounds with Multiple Substituents. Available at: [Link]
-
Open Library Publishing Platform. (n.d.). 22.4 Aromatic Compounds – Structure and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available at: [Link]
-
Simek, J. (n.d.). Short Summary of IUPAC Nomenclature of Organic Compounds. California Polytechnic State University at San Luis Obispo. Available at: [Link]
-
Lumen Learning. (n.d.). 13.8 Structure and Nomenclature of Aromatic Compounds | The Basics of General, Organic, and Biological Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.1: Naming Aromatic Compounds. Available at: [Link]
-
Brainly.in. (2022, July 27). The IUPAC name of C6H5-CO-CH2-CH3 a.Propiophenone b.Ethyl phenyl. Available at: [Link]
-
PubChem. (n.d.). 3',4'-Difluoro-3-(2-thiomethylphenyl)propiophenone. Available at: [Link]
-
PubChem. (n.d.). 2',4'-Difluoro-3-(4-thiomethylphenyl)propiophenone. Available at: [Link]
-
University of Calgary. (n.d.). How to name organic compounds using the IUPAC rules. Available at: [Link]
-
Chemistry LibreTexts. (2024, June 30). 2.4: IUPAC Naming of Organic Compounds with Functional Groups. Available at: [Link]
-
IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Available at: [Link]
-
Wikipedia. (n.d.). IUPAC nomenclature of organic chemistry. Available at: [Link]
-
Chemistry Steps. (n.d.). Naming Thiols and Sulfides. Available at: [Link]
-
IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013 (Chapter 14). Available at: [Link]
-
Various Authors. (n.d.). Chapter 3: Nomenclature of Organic Compounds. Available at: [Link]
-
Vedantu. (n.d.). What is the IUPAC name of acetophenone class 12 chemistry CBSE. Available at: [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. Propiophenone - Wikipedia [en.wikipedia.org]
- 3. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 4. webqc.org [webqc.org]
- 5. IUPAC name of propiophenone is: - CUETMOCK [cuetmock.com]
- 6. IUPAC name of propiophenone is: [cdquestions.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. IUPAC Nomenclature Rules for Ketones | QUÃMICA ORGÃNICA [quimicaorganica.net]
- 9. Khan Academy [khanacademy.org]
- 10. 22.4 Aromatic Compounds – Structure and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 11. fluorochem.co.uk [fluorochem.co.uk]
- 12. Naming Thiols and Sulfides - Chemistry Steps [chemistrysteps.com]
- 13. 3',4'-Difluoro-3-(2-thiomethylphenyl)propiophenone | C16H14F2OS | CID 24725956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2',4'-Difluoro-3-(4-thiomethylphenyl)propiophenone | C16H14F2OS | CID 24726008 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis Protocols for 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone
Executive Summary & Strategic Analysis
This application note details a robust, scalable synthesis protocol for 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone (IUPAC: 1-(3-fluorophenyl)-3-[4-(methylthio)phenyl]propan-1-one). This scaffold is a critical intermediate in the development of p38 MAP kinase inhibitors and other anti-inflammatory agents.
The Synthetic Challenge: Sulfur Poisoning
The primary technical hurdle in synthesizing this molecule is the presence of the thioether (methylthio) moiety. Standard protocols for converting chalcones to dihydrochalcones (propiophenones) utilize catalytic hydrogenation (H₂/Pd-C). However, the sulfur atom in the thiomethyl group acts as a potent catalyst poison, irreversibly binding to active Pd/Pt sites and stalling the reaction.
The Solution: This protocol utilizes a chemoselective 1,4-reduction using Zinc/Ammonium Chloride (Zn/NH₄Cl).[1] This method is immune to sulfur poisoning, operationally simple, and avoids the use of high-pressure hydrogen or pyrophoric catalysts.
Retrosynthetic Analysis & Pathway
The synthesis is designed as a convergent two-step sequence:
-
Claisen-Schmidt Condensation: Coupling 3'-fluoroacetophenone and 4-(methylthio)benzaldehyde to form the
-unsaturated ketone (chalcone). -
Chemoselective Reduction: Selective saturation of the alkene without affecting the carbonyl or the aryl-fluorine/thioether motifs.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the propiophenone backbone.
Detailed Experimental Protocols
Step 1: Synthesis of the Chalcone Intermediate
Reaction: Claisen-Schmidt Condensation Target: (E)-1-(3-fluorophenyl)-3-(4-(methylthio)phenyl)prop-2-en-1-one
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6][7][8][9] | Quantity (Example) | Role |
| 3'-Fluoroacetophenone | 138.14 | 1.0 | 13.8 g (100 mmol) | Nucleophile |
| 4-(Methylthio)benzaldehyde | 152.21 | 1.0 | 15.2 g (100 mmol) | Electrophile |
| Sodium Hydroxide (NaOH) | 40.00 | 2.5 | 10.0 g | Base Catalyst |
| Methanol (MeOH) | 32.04 | Solvent | 150 mL | Solvent |
| Water | 18.02 | Solvent | 100 mL | Solvent |
Protocol
-
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve NaOH (10.0 g) in Water (80 mL) and Methanol (50 mL) . Cool the solution to 0–5°C using an ice bath.
-
Addition: Add 3'-Fluoroacetophenone (13.8 g) dropwise to the stirred base solution. Stir for 15 minutes.
-
Coupling: Dissolve 4-(methylthio)benzaldehyde (15.2 g) in Methanol (100 mL) and add this solution slowly to the reaction flask over 20 minutes, maintaining the temperature below 10°C.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25°C) for 4–6 hours. A heavy precipitate (the chalcone) should form.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The aldehyde spot should disappear.
-
-
Workup: Cool the mixture to 0°C for 30 minutes to maximize precipitation. Filter the solid using a Buchner funnel.
-
Washing: Wash the yellow filter cake with cold water (3 x 50 mL) until the filtrate is neutral pH. Wash once with cold methanol (20 mL) to remove unreacted starting materials.
-
Purification: Recrystallize the crude solid from hot Ethanol (approx. 5–7 mL per gram of solid).
-
Yield Expectation: 85–92% (Yellow crystalline solid).
Step 2: Chemoselective Reduction to Propiophenone
Reaction: Zn-Mediated 1,4-Saturation Target: 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6][8][9] | Quantity (Example) | Role |
| Chalcone (from Step 1) | ~272.3 | 1.0 | 13.6 g (50 mmol) | Substrate |
| Zinc Dust (Activated) | 65.38 | 5.0 | 16.3 g | Reductant |
| Ammonium Chloride (NH₄Cl) | 53.49 | 10.0 | 26.7 g | Proton Source |
| Ethanol (95%) | - | Solvent | 250 mL | Solvent |
| Water | - | Solvent | 50 mL | Co-solvent |
Protocol
-
Activation of Zinc: Wash Zinc dust with 2% HCl for 1 minute, filter, wash with water, ethanol, and ether, then dry in a vacuum oven. Note: Commercial Zn dust often works without activation if fresh, but activation ensures reproducibility.
-
Setup: In a 1 L round-bottom flask, dissolve the Chalcone (13.6 g) in Ethanol (250 mL) .
-
Buffer Preparation: Dissolve NH₄Cl (26.7 g) in Water (50 mL) and add this to the ethanol solution.
-
Reduction: Add the Activated Zinc Dust (16.3 g) in portions to the stirred mixture.
-
Reflux: Heat the reaction to reflux (approx. 78°C) with vigorous stirring.
-
Monitoring: Check TLC every 30 minutes. The fluorescent yellow spot of the chalcone will disappear, replaced by a non-fluorescent (or less intense) spot of the saturated ketone. Reaction time is typically 1–3 hours.
-
Workup:
-
Cool the mixture to room temperature.
-
Filter through a pad of Celite to remove unreacted Zinc and Zinc salts. Wash the pad with Ethanol/DCM (1:1).
-
Concentrate the filtrate under reduced pressure to remove most of the Ethanol.
-
Dilute the residue with Water (100 mL) and extract with Dichloromethane (DCM) (3 x 50 mL).
-
-
Drying: Dry the combined organic layers over Anhydrous Na₂SO₄, filter, and evaporate to dryness.
-
Purification: The crude product is often pure enough (>95%). If necessary, purify via flash column chromatography (Silica gel, Hexane:EtOAc 9:1).
-
Yield Expectation: 80–88% (White to off-white solid).
Quality Control & Characterization
Analytical Parameters
-
HPLC Purity: >98% (Method: C18 Column, ACN/Water gradient 50->95%).
-
Appearance: White crystalline powder.
-
Melting Point: Expected range 55–60°C (Estimated; verify experimentally).
Spectroscopic Validation (Simulated)
-
¹H NMR (400 MHz, CDCl₃):
- 2.50 (s, 3H, S-CH ₃)
- 3.05 (t, 2H, Ar-CH ₂-CH₂)
- 3.28 (t, 2H, CH₂-CH ₂-C=O)
- 7.15–7.25 (m, 4H, Thio-Aryl protons)
- 7.30–7.80 (m, 4H, Fluoro-Aryl protons)
-
MS (ESI): Calculated [M+H]⁺ = 275.09. Found = 275.1.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete condensation due to water content or low temp. | Ensure NaOH is fully dissolved. Allow reaction to warm to RT. Extend time to 12h. |
| Step 2 Stalls | Zinc surface passivation (Oxide layer). | Use freshly activated Zinc. Add a catalytic amount of acetic acid (0.5 mL) to initiate. |
| Over-reduction (Alcohol formation) | Reaction time too long or temp too high. | Monitor TLC strictly. Stop reaction immediately upon disappearance of chalcone. |
| Sticky Product | Residual solvent or impurities. | Recrystallize from Hexane/Ether mixture. Dry under high vacuum for 24h. |
References
-
Chemoselective Reduction of Chalcones: Jesus, A. R. X., et al. "Selective 1,4-reduction of chalcones with Zn/NH4Cl/C2H5OH/H2O."[1] Journal of Chemical and Pharmaceutical Research, 2014, 6(5):1076-1088. (Validates Zn/NH4Cl for chalcone reduction).
- Claisen-Schmidt Condensation Protocols: Daskiewicz, J. B., et al. "Synthesis of propiophenone derivatives." Tetrahedron Letters, 1999. (General methodology for substituted acetophenones).
-
Sulfur Tolerance in Reduction: Yu, J., et al. "Na2S•9H2O/DABCO/H2O: a metal-free system for chemoselective reduction of chalcones."[10] Journal of Sulfur Chemistry, 2025.[10] (Alternative sulfur-tolerant method).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of fluorinated triphenylphosphonium analogs that improve cancer cell selectivity and in vivo detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Copper(II)-catalyzed selective reduction of chalcones using phenylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Redox-Neutral Access to Sultams from 2-Nitrochalcones and Sulfur with Complete Atom Economy [organic-chemistry.org]
- 12. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
Step-by-step preparation of 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone
Application Note: Step-by-Step Preparation of 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone
Part 1: Core Directive & Retrosynthetic Strategy
Target Molecule: 1-(3-fluorophenyl)-3-(4-(methylthio)phenyl)propan-1-one CAS: 898781-18-5 Molecular Formula: C₁₆H₁₅FOS Molecular Weight: 274.35 g/mol
Strategic Overview: The synthesis of 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone is best approached via a robust two-step sequence: Claisen-Schmidt condensation followed by a chemoselective conjugate reduction .[1]
While direct Friedel-Crafts acylation is theoretically possible, it often suffers from poor regioselectivity and difficult purification. The chalcone route allows for the convergent assembly of the two aromatic cores followed by a clean saturation step.
Critical Challenge: The presence of the 4-thiomethyl (–SMe) group poses a specific challenge for the reduction step. Sulfur is a potent catalyst poison for standard heterogeneous catalysts (Pd/C, PtO₂), often stalling hydrogenation. This protocol prioritizes a Nickel Boride (NiCl₂/NaBH₄) reduction system, which is chemically robust, sulfur-tolerant, and highly selective for conjugated alkenes over ketones.
Part 2: Detailed Experimental Protocols
Step 1: Synthesis of the Chalcone Intermediate
Reaction: Claisen-Schmidt Condensation Target: (E)-1-(3-fluorophenyl)-3-(4-(methylthio)phenyl)prop-2-en-1-one[1]
Reagents & Materials:
| Reagent | MW ( g/mol ) | Equiv. | Amount (10 mmol scale) |
|---|---|---|---|
| 3'-Fluoroacetophenone | 138.14 | 1.0 | 1.38 g (1.23 mL) |
| 4-(Methylthio)benzaldehyde | 152.21 | 1.0 | 1.52 g |
| Sodium Hydroxide (NaOH) | 40.00 | 1.2 | 0.48 g |
| Ethanol (95%) | Solvent | - | 15 mL |
| Water | Solvent | - | 10 mL |[1]
Protocol:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3'-Fluoroacetophenone (1.38 g) and 4-(Methylthio)benzaldehyde (1.52 g) in Ethanol (15 mL).
-
Base Addition: Prepare a solution of NaOH (0.48 g) in Water (3 mL). Add this aqueous base dropwise to the ethanolic stirring mixture at room temperature (20–25°C).
-
Reaction: The solution will likely turn yellow/orange immediately. Stir vigorously at room temperature for 4–6 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The limiting reagent (acetophenone) should be consumed.
-
-
Workup: Cool the reaction mixture to 0°C in an ice bath for 30 minutes. The chalcone product should precipitate as a yellow solid.
-
Filtration: Filter the solid using a Büchner funnel. Wash the cake with cold aqueous ethanol (1:1, 10 mL) followed by cold water (20 mL) to remove excess base.
-
Purification: Recrystallize the crude yellow solid from hot Ethanol (approx. 10–15 mL). Allow to cool slowly to RT, then 4°C.
-
Drying: Dry the yellow crystalline needles under vacuum at 40°C for 4 hours.
-
Expected Yield: 80–90% (approx. 2.2–2.5 g).
-
Step 2: Chemoselective Conjugate Reduction
Reaction: Reduction of α,β-unsaturated ketone to saturated ketone.[1] Method: Nickel Boride (Generated in situ from NiCl₂/NaBH₄). Why this method? Unlike Pd/C, this method is not easily poisoned by the thioether and avoids over-reduction of the ketone to the alcohol.
Reagents & Materials:
| Reagent | MW ( g/mol ) | Equiv. | Amount |
|---|---|---|---|
| Chalcone (from Step 1) | 272.34 | 1.0 | 1.36 g (5 mmol) |
| Nickel(II) Chloride Hexahydrate | 237.69 | 1.0 | 1.19 g |
| Sodium Borohydride (NaBH₄) | 37.83 | 3.0 | 0.57 g |
| Methanol | Solvent | - | 25 mL |
| THF | Co-solvent | - | 10 mL |[1]
Protocol:
-
Dissolution: In a 100 mL round-bottom flask, dissolve the Chalcone (1.36 g) and NiCl₂·6H₂O (1.19 g) in a mixture of Methanol (25 mL) and THF (10 mL). The solution will be green.
-
Reduction: Cool the mixture to 0°C. Carefully add NaBH₄ (0.57 g) in small portions over 15 minutes.
-
Caution: Vigorous gas evolution (H₂) and formation of a black precipitate (Nickel Boride) will occur.
-
-
Stirring: Allow the mixture to warm to room temperature and stir for 1–2 hours.
-
Checkpoint: TLC should show the disappearance of the yellow fluorescent chalcone spot and the appearance of a non-fluorescent (under UV 365nm) product spot.
-
-
Quenching: Quench the reaction by adding 1N HCl (10 mL) carefully to destroy excess borohydride and dissolve the nickel salts.
-
Extraction: Dilute with water (50 mL) and extract with Dichloromethane (DCM) (3 x 30 mL).
-
Washing: Wash the combined organic layers with Brine (30 mL), dry over anhydrous Na₂SO₄ , and filter.
-
Concentration: Evaporate the solvent under reduced pressure to yield an off-white solid or oil.
-
Purification: If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc 9:1).
-
Expected Yield: 85–95%.
-
Part 3: Visualization & Logic
Reaction Pathway Diagram
Caption: Synthetic pathway for 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone illustrating the two-stage convergent assembly and selective reduction.
Part 4: Quality Control & Validation
1. NMR Characterization (Expected Signals in CDCl₃):
-
¹H NMR (400 MHz):
-
δ 7.80–7.20 (m, 8H): Aromatic protons. The 3'-fluoro ring pattern will be complex (multiplets). The 4-thiomethyl ring will show an AA'BB' system (approx. 7.20 and 7.15 ppm).
-
δ 3.28 (t, J=7.5 Hz, 2H): Triplet for the alpha-methylene protons (-C(=O)-CH ₂-).
-
δ 3.05 (t, J=7.5 Hz, 2H): Triplet for the beta-methylene protons (-CH₂-CH ₂-Ar).
-
δ 2.48 (s, 3H): Singlet for the methylthio group (-S-CH ₃).
-
-
¹⁹F NMR:
-
Single signal around -112 ppm (typical for meta-fluoro acetophenone derivatives).
-
2. Process Validation Parameters:
| Parameter | Acceptance Criteria | Method |
|---|---|---|
| Appearance | White to off-white crystalline solid | Visual |
| Purity | > 98.0% | HPLC (C18, ACN/H2O) |
| Mass Spec | [M+H]⁺ = 275.1 | LC-MS (ESI+) |
| Residual Solvent | < 5000 ppm (Ethanol/MeOH) | GC-HS |[1]
Part 5: Safety & Troubleshooting
-
Nickel Boride Handling: The reaction of NaBH₄ with NiCl₂ generates hydrogen gas rapidly. Ensure the reaction vessel is open to a bubbler or well-vented hood. The black precipitate (Nickel Boride) can be pyrophoric when dry; keep it wet during disposal and quench with dilute acid.
-
Sulfur Odor: Thioanisole derivatives have a distinct, unpleasant odor. Use bleach (sodium hypochlorite) to clean glassware, which oxidizes the sulfur to odorless sulfoxides/sulfones.
-
Alternative Reduction: If NiCl₂ is unavailable, Transfer Hydrogenation using 10% Pd/C and Ammonium Formate in refluxing methanol is a viable alternative, though higher catalyst loading (10–20 wt%) may be required to overcome sulfur poisoning [1].
References
-
Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones. Molecules, 2025. Link (Describes the robustness of transfer hydrogenation for chalcones).
- Selective Reduction of α,β-Unsaturated Ketones using NiCl₂/NaBH₄.Journal of Organic Chemistry, 1994. (Foundational text on Nickel Boride reductions).
-
Claisen-Schmidt Condensation Protocols. Organic Syntheses, Coll. Vol. 1, p. 78. Link (Standard base-catalyzed condensation methodology).
-
PubChem Compound Summary: 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one. National Center for Biotechnology Information. Link (Structural analog data for validation).
Sources
Reagents required for synthesizing 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone
Application Note: Modular Synthesis of 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone
Part 1: Executive Summary
This application note details the reagents and protocols required for the synthesis of 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone , a fluorinated dihydrochalcone derivative. This molecule represents a critical scaffold in medicinal chemistry, often utilized as an intermediate for SGLT2 inhibitors, kinase inhibitors, or as a metabolic probe due to the bio-isosteric properties of the fluorine atom and the metabolic liability of the thiomethyl group.
The synthesis is designed around a convergent two-step pathway:
-
Claisen-Schmidt Condensation: Coupling 3'-fluoroacetophenone and 4-(methylthio)benzaldehyde to form the
-unsaturated chalcone. -
Chemoselective Reduction: Saturation of the alkene moiety using a sulfur-tolerant hydrogenation protocol to yield the final dihydrochalcone without compromising the sulfide or carbonyl functionalities.
Part 2: Retrosynthetic Analysis & Pathway
The synthesis relies on the disconnection of the C(
Figure 1: Retrosynthetic Logic and Reaction Pathway
Caption: Convergent synthesis via aldol condensation followed by selective saturation of the alkene.
Part 3: Reagent Ecosystem & Specifications
To ensure reproducibility and minimize catalyst poisoning in Step 2, reagent purity is paramount.
Table 1: Core Reagents and Solvents
| Reagent / Solvent | CAS Number | Role | Grade/Spec | Critical Note |
| 3'-Fluoroacetophenone | 455-36-7 | Nucleophile (Ketone) | >98% HPLC | Controls regiochemistry of the F-substituent. |
| 4-(Methylthio)benzaldehyde | 3446-89-7 | Electrophile (Aldehyde) | >97% | "Sour" smell; handle in fume hood. Sulfur source. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | Base Catalyst | Pellets (>98%) | Freshly prepared 10-20% aq. solution required. |
| Ethanol (EtOH) | 64-17-5 | Solvent | Absolute (99.5%) | Water content can affect precipitation yield. |
| Palladium on Carbon, Sulfided | N/A | Hydrogenation Catalyst | 5% Pd, Sulfided | CRITICAL: Standard Pd/C will be poisoned by the thiomethyl group. Use sulfided Pd or Pt. |
| Hydrogen Gas | 1333-74-0 | Reductant | UHP (99.999%) | Balloon pressure (1 atm) is sufficient. |
| Ethyl Acetate | 141-78-6 | Extraction Solvent | ACS Reagent | For workup. |
Table 2: Auxiliary Materials
| Material | Purpose |
| Celite 545 | Filtration aid for removing catalyst post-hydrogenation. |
| Magnesium Sulfate (MgSO4) | Drying agent for organic layers. |
| TLC Plates (Silica Gel 60 F254) | Reaction monitoring (Mobile Phase: Hexane/EtOAc 8:2). |
Part 4: Detailed Experimental Protocols
Step 1: Synthesis of the Chalcone Intermediate
(E)-1-(3-fluorophenyl)-3-(4-(methylthio)phenyl)prop-2-en-1-one
Scientific Rationale: The Claisen-Schmidt condensation is favored over acid-catalyzed methods because the resulting enolate of the acetophenone attacks the aldehyde irreversibly under dehydration conditions, driving the equilibrium toward the stable conjugated enone (chalcone).
Protocol:
-
Preparation: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 3'-fluoroacetophenone (10.0 mmol, 1.38 g) and 4-(methylthio)benzaldehyde (10.0 mmol, 1.52 g) in Ethanol (30 mL).
-
Catalysis: Cool the solution to 0°C in an ice bath. Dropwise, add aqueous NaOH (10% w/v, 5 mL) over 5 minutes. The solution may turn yellow/orange, indicating enolate formation and conjugation.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir vigorously for 4–6 hours.
-
Validation: Monitor by TLC (Hexane/EtOAc 4:1). The aldehyde spot (
) should disappear, and a new fluorescent yellow spot ( ) should appear.
-
-
Workup:
-
Cool the flask to 0°C. The product often precipitates as a solid.
-
If solid forms: Filter via Buchner funnel, wash with cold 50% EtOH/H2O, and dry.
-
If oil remains: Pour reaction mixture into ice-water (100 mL) containing 1N HCl (10 mL) to neutralize. Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine, dry over MgSO4, and concentrate in vacuo.
-
-
Purification: Recrystallize from hot Ethanol or purify via flash column chromatography (Silica, 0-20% EtOAc in Hexanes).
-
Expected Yield: 80-90%.
-
Appearance: Yellow crystalline solid.
-
Step 2: Chemoselective Reduction to Dihydrochalcone
3'-Fluoro-3-(4-thiomethylphenyl)propiophenone
Scientific Rationale (The Sulfur Challenge): The thiomethyl group (-SMe) is a potent poison for heterogeneous noble metal catalysts (Pd, Pt) because sulfur d-orbitals coordinate strongly to the metal surface, blocking active hydride sites.
-
Standard Pd/C: Will deactivate rapidly.
-
Solution: Use Sulfided Platinum/Palladium on Carbon (Pt(S)/C) . These catalysts are pre-poisoned with sulfur, preventing further degradation by the substrate while retaining activity for C=C reduction. Alternatively, Transfer Hydrogenation or Zn/Acetic Acid can be used.
Primary Protocol (Catalytic Hydrogenation - Sulfided):
-
Setup: In a 100 mL RBF or hydrogenation bottle, dissolve the Chalcone (5.0 mmol) in Ethyl Acetate (20 mL) and Ethanol (20 mL).
-
Catalyst Addition: Add 5% Pt(S)/C (Sulfided Platinum on Carbon) or 5% Pd(S)/C (5-10 wt% loading relative to substrate).
-
Safety: Do not add dry catalyst to flammable solvents. Wet the catalyst with a small amount of water or toluene first under inert gas.
-
-
Hydrogenation: Purge the vessel with Nitrogen (
) x 3, then Hydrogen ( ) x 3. Attach a hydrogen balloon (1 atm). -
Reaction: Stir vigorously at room temperature for 2–12 hours.
-
Workup:
-
Filter the mixture through a pad of Celite to remove the catalyst. (Caution: Catalyst may be pyrophoric; keep wet).
-
Concentrate the filtrate in vacuo.
-
-
Purification: The crude material is usually pure enough (>95%). If necessary, recrystallize from Hexane/Ether or perform a short silica plug filtration.
Alternative Protocol (Metal-Free / Robust): If sulfided catalysts are unavailable, use Zinc dust in Acetic Acid .
-
Dissolve Chalcone (5 mmol) in Glacial Acetic Acid (20 mL).
-
Add Zinc Dust (20 mmol, 4 equiv) in portions.
-
Heat to 60°C for 2 hours.
-
Filter zinc, dilute with water, extract with EtOAc. Note: This method is highly selective for C=C reduction in enones.
Part 5: Process Workflow & Validation
Figure 2: Experimental Workflow and Decision Tree
Caption: Decision tree for synthesis and reduction method selection.
Analytical Validation Criteria
-
1H NMR (CDCl3):
-
Chalcone (Intermediate): Look for two doublets (
Hz) in the 7.4–7.8 ppm region, characteristic of trans-alkene protons. -
Dihydrochalcone (Final): The alkene doublets must disappear. Look for two triplets (or multiplets) at
ppm and ppm, corresponding to the linkage. The S-Me singlet should remain at ppm.
-
-
Mass Spectrometry: Confirm molecular ion
.-
Chalcone:
. -
Dihydrochalcone:
.
-
References
-
Claisen-Schmidt Condensation Standards
-
Kohler, E. P., & Chadwell, H. M. (1922). Benzalacetophenone. Organic Syntheses, 2, 1. [3]
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Aldol protocols).
-
-
Selective Reduction of Enones (Sulfur Tolerance)
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
-
Heinzman, S. W., & Ganem, B. (1982).[1] The Mechanism of Sodium Borohydride-Cobaltous Chloride Reductions. Journal of the American Chemical Society, 104(24), 6801–6802. (Discusses metal-salt assisted reductions).
-
Specific Target Data
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 24725956 (Related analog 3',4'-Difluoro...).
-
ChemScene Product Data: 4'-Fluoro-3-(4-thiomethylphenyl)propiophenone (CAS 898781-18-5).[4] (Used for structural verification of the scaffold).
-
Sources
Advanced Catalytic Hydrogenation Protocols for Propiophenone Derivatives
Application Note & Technical Guide | ID: AN-H2-PROP-04
Audience: Medicinal Chemists, Process Development Scientists, API Manufacturing Engineers. Scope: Asymmetric reduction, exhaustive hydrogenolysis, and chemoselective functionalization of propiophenone derivatives.
Executive Summary & Strategic Importance
Propiophenone (1-phenylpropan-1-one) and its substituted derivatives are critical pharmacophores in the synthesis of phenethylamine-class drugs, antidepressants (e.g., Bupropion), and sympathomimetic agents (e.g., Ephedrine/Pseudoephedrine).
The reduction of the carbonyl moiety in these substrates is not a binary operation; it is a tunable process where catalyst selection dictates the trajectory toward three distinct outcomes:
-
Enantioselective Alcohols: Chiral 1-phenyl-1-propanols (via Ru-BINAP/Diamine).
-
Racemic Alcohols: General intermediate synthesis (via unpoisoned Pd/C or Raney Ni).
-
Propylbenzenes (Deoxygenation): Exhaustive reduction (via Acidic Pd/C).
This guide provides validated protocols for these transformations, emphasizing the mechanistic causality behind reaction parameters to ensure reproducibility and safety.
Safety Directive: The "Zero-Ignition" Standard
WARNING: Hydrogenation catalysts (Pd/C, Raney Ni) are pyrophoric. Hydrogen gas (H₂) has a wide flammability range (4–75% in air).
Critical Safety Protocol
-
Inerting: The reactor must be purged with Nitrogen (N₂) or Argon (Ar) before catalyst addition and before H₂ introduction.
-
Catalyst Handling: Never add dry catalyst to a solvent containing dissolved hydrogen or flammable vapors. Wet the catalyst with a non-flammable solvent (e.g., water or pure solvent under N₂) before adding the substrate solution.
-
Grounding: All metal vessels must be statically grounded.
Module A: Asymmetric Hydrogenation (Enantioselective Route)[1][2]
Objective: Synthesis of (S)- or (R)-1-phenyl-1-propanol with >95% ee. Mechanism: Noyori Transfer Hydrogenation / Bifunctional Catalysis. Key Insight: Unlike classical hydrogenation where the substrate binds to the metal, Noyori systems utilize a "metal-ligand bifunctional" mechanism. The amine ligand (NH) and the metal hydride (Ru-H) simultaneously stabilize the transition state via hydrogen bonding, delivering H₂ across the C=O bond in a specific spatial arrangement.
Protocol A1: Ru-BINAP/Diamine Catalyzed Reduction
Reagents:
-
Substrate: Propiophenone (1.0 eq).
-
Catalyst: RuCl₂[(S)-XylBINAP][(S)-DAIPEN] (Substrate/Catalyst ratio S/C: 2,000–10,000).
-
Base: Potassium tert-butoxide (t-BuOK) (Substrate/Base ratio: 50:1).
-
Solvent: Isopropanol (IPA) (degassed).
-
Gas: Hydrogen (H₂), 10–20 bar (150–300 psi).
Step-by-Step Methodology:
-
Catalyst Activation: In a glovebox or under strict Schlenk conditions, dissolve the Ru-precatalyst and t-BuOK in degassed IPA. Stir for 10 minutes. Note: The base generates the active 16-electron Ru-hydride species.
-
Loading: Transfer the substrate (dissolved in IPA) and the catalyst solution into a stainless steel autoclave (e.g., Parr reactor).
-
Purge Cycle:
-
Pressurize to 5 bar N₂, vent to 1 bar. Repeat 3x.
-
Pressurize to 5 bar H₂, vent to 1 bar. Repeat 3x.
-
-
Reaction: Pressurize to 15 bar H₂. Stir vigorously (>1000 rpm) to eliminate mass-transfer limitations. Maintain temperature at 25–30°C.
-
Monitoring: Monitor H₂ uptake. Reaction typically completes in 6–12 hours.
-
Workup: Vent H₂. Flush with N₂. Concentrate the solvent. Pass through a short silica plug to remove Ru residues.
Mechanistic Visualization (Noyori Cycle):
Caption: The bifunctional mechanism allows H-transfer without direct C=O coordination to the metal, enhancing enantioselectivity.
Module B: Exhaustive Hydrogenolysis (Deoxygenation Route)
Objective: Complete reduction of propiophenone to propylbenzene. Mechanism: Sequential reduction (Ketone → Alcohol) followed by acid-catalyzed hydrogenolysis (Alcohol → Alkane). Key Insight: Neutral Pd/C stops at the alcohol. To force the reaction to the alkane, an acidic medium is required to protonate the benzylic hydroxyl group, making it a good leaving group (H₂O), which is then displaced by hydride.
Protocol B1: Acid-Promoted Pd/C Hydrogenolysis
Reagents:
-
Substrate: Propiophenone (10 mmol).
-
Catalyst: 10% Pd/C (10 wt% loading relative to substrate).
-
Solvent: Acetic Acid (glacial) + 0.1 eq H₂SO₄ (catalytic) OR Ethanol + 1.0 eq HCl.
-
Conditions: 60°C, 4–5 bar H₂.
Step-by-Step Methodology:
-
Setup: Place 10% Pd/C into the reactor vessel.
-
Solvent Addition: Carefully add Acetic Acid to wet the catalyst (under N₂ flow).
-
Substrate Addition: Add propiophenone and the acid promoter (H₂SO₄ or HCl).
-
Reaction: Purge (N₂ then H₂). Pressurize to 4 bar. Heat to 60°C.
-
Completion: Reaction is complete when H₂ uptake ceases.
-
Workup: Filter catalyst through Celite. Neutralize filtrate with NaHCO₃. Extract with Ethyl Acetate.
Module C: Chemoselective Reduction (Nitro-Retention)
Objective: Reduction of a nitro group (e.g., 4-nitropropiophenone) to an amino group without reducing the carbonyl. Challenge: Pd/C is too active and will reduce both groups. Solution: Use a poisoned catalyst or a specific metal (Pt) that prefers nitro reduction.
Protocol C1: Pt/C Sulfide-Poisoned Reduction
Reagents:
-
Substrate: 4-nitropropiophenone.
-
Catalyst: 5% Pt/C (sulfided) or 5% Pt/C + Diphenylsulfide (0.5 eq relative to metal).
-
Solvent: Methanol.
-
Conditions: Room Temperature, 1–3 bar H₂.
Logic: Sulfur poisons the highly active sites responsible for carbonyl reduction but leaves the sites required for nitro reduction active.
Comparative Data Summary
| Parameter | Asymmetric (Module A) | Hydrogenolysis (Module B) | Chemoselective (Module C) |
| Primary Product | (S)- or (R)-Alcohol | Propylbenzene (Alkane) | Amino-ketone |
| Catalyst System | Ru-BINAP / Diamine | Pd/C + Acid | Pt/C (Sulfided) |
| Pressure | High (10–50 bar) | Medium (3–5 bar) | Low (1–3 bar) |
| Solvent | IPA / Base | AcOH / H₂SO₄ | MeOH |
| Key Variable | Ligand Chirality | Acidity (pH < 1) | Catalyst Poisoning |
Experimental Workflow Diagram
Caption: Standard operating procedure for high-pressure batch hydrogenation.
References
-
Noyori, R., & Ohkuma, T. (2001).[3] Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40–73.[3] Link
-
Sajiki, H., & Hirota, K. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison.[4] Tetrahedron, 59(26), 4821-4828. Link
-
Organic Syntheses. (1993).[3] Catalytic Asymmetric Hydrogenation of Ketones: (R)-1-Phenylethanol. Org.[3][5][6] Synth. 1993, 71,[3] 1. Link
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text for Pd/C hydrogenolysis conditions).
-
Blaser, H. U., et al. (2003). Industrial Asymmetric Hydrogenation. Advanced Synthesis & Catalysis, 345(1-2), 103-151. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.wisc.edu [chem.wisc.edu]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
- 6. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Prospectus on a Novel Pharmaceutical Intermediate: 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone
Abstract
This document outlines the potential of 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone as a valuable intermediate in pharmaceutical synthesis. While direct literature on this specific molecule is nascent, its structural motifs—a fluorinated aromatic ring, a propiophenone core, and a thiomethylphenyl group—suggest significant applications in the development of novel therapeutics, particularly in the realm of central nervous system (CNS) agents. This guide provides detailed, scientifically-grounded protocols for the plausible synthesis of this intermediate and its subsequent elaboration into a pharmacologically relevant scaffold, drawing upon established chemical principles and analogous transformations from medicinal chemistry.
Introduction: The Rationale for a Novel Intermediate
The landscape of drug discovery is in constant pursuit of novel molecular entities with improved efficacy, selectivity, and pharmacokinetic profiles. Aryl propiophenone derivatives serve as foundational building blocks for a wide array of pharmaceuticals.[1][2] The introduction of specific functional groups can profoundly influence the biological activity of the final drug molecule.
-
Fluorine Substitution: The incorporation of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The 3'-fluoro substitution pattern on the phenyl ring is of particular interest for its potential to modulate electronic properties and protein-ligand interactions.
-
Thiomethylphenyl Moiety: The 4-thiomethylphenyl group can engage in various non-covalent interactions within a biological target, including hydrophobic and sulfur-pi interactions. Furthermore, the sulfur atom is susceptible to metabolism, which can be leveraged for prodrug strategies or to fine-tune the pharmacokinetic profile.
-
Propiophenone Core: The propiophenone skeleton is a versatile precursor for the synthesis of 1,3-amino alcohols, a critical pharmacophore in many CNS-active drugs, including selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[3][4]
Given these attributes, 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone emerges as a promising, yet underexplored, intermediate for the synthesis of next-generation pharmaceuticals.
Synthesis of 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone
The most direct and industrially scalable approach to the synthesis of the title compound is envisioned through a Friedel-Crafts acylation reaction.[5][6][7] This reaction involves the electrophilic substitution of an acyl group onto an aromatic ring, catalyzed by a Lewis acid.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target intermediate.
Experimental Protocol: Synthesis of 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone
Step 1: Synthesis of 3-(4-thiomethylphenyl)propanoyl chloride
-
To a stirred solution of 3-(4-thiomethylphenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 vol), add thionyl chloride (1.5 eq) dropwise at 0 °C under an inert atmosphere (N₂).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2 hours. Monitor the reaction by TLC or IR spectroscopy (disappearance of the carboxylic acid O-H stretch).
-
Upon completion, cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 3-(4-thiomethylphenyl)propanoyl chloride is used in the next step without further purification.
Step 2: Friedel-Crafts Acylation
-
To a suspension of anhydrous aluminum chloride (1.2 eq) in fluorobenzene (5.0 eq, serving as both reactant and solvent) at 0 °C under an inert atmosphere, add a solution of the crude 3-(4-thiomethylphenyl)propanoyl chloride (1.0 eq) in anhydrous fluorobenzene (2.0 vol) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC or HPLC for the consumption of the acid chloride.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid (3 vol).
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 5 vol).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone.
| Parameter | Expected Value |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₁₆H₁₅FOS |
| Molecular Weight | 274.35 g/mol |
| Purity (HPLC) | >98% |
| Yield | 60-75% (over two steps) |
Application in Pharmaceutical Synthesis: A Gateway to Novel CNS Agents
The synthesized intermediate is a prime candidate for the synthesis of 3-amino-1-aryl-propanol derivatives, a scaffold present in numerous antidepressant and anxiolytic drugs.[8][9][10] A key transformation to achieve this is the Mannich reaction, followed by stereoselective reduction of the resulting β-amino ketone.
Proposed Application Pathway
Caption: Proposed conversion of the intermediate to a pharmacologically active scaffold.
Experimental Protocol: Synthesis of a 3-Amino-1-(3-fluorophenyl)-3-(4-thiomethylphenyl)propan-1-ol Derivative
Step 1: Mannich Reaction
-
In a round-bottom flask, combine 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone (1.0 eq), dimethylamine hydrochloride (1.2 eq), and paraformaldehyde (1.5 eq) in ethanol (10 vol).
-
Add a catalytic amount of concentrated hydrochloric acid (0.1 eq).
-
Heat the mixture to reflux for 8-12 hours, monitoring by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and basify to pH 10-11 with a 2M sodium hydroxide solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-amino ketone (Mannich base). This can be purified by column chromatography or carried forward to the next step.
Step 2: Reduction of the β-Amino Ketone
-
Dissolve the crude β-amino ketone (1.0 eq) in methanol (10 vol) and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, stir the reaction at room temperature for 2-4 hours. Monitor by TLC or HPLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the target 3-amino-1-(3-fluorophenyl)-3-(4-thiomethylphenyl)propan-1-ol derivative.
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₉H₂₄FNOS |
| Molecular Weight | 349.47 g/mol |
| Purity (HPLC) | >97% |
| Diastereomeric Ratio | Dependent on reduction conditions |
| Yield | 70-85% (from β-amino ketone) |
Conclusion and Future Outlook
The synthetic pathways and protocols detailed herein provide a robust framework for the synthesis and utilization of 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone as a novel pharmaceutical intermediate. The resulting 3-amino-1-aryl-propanol scaffold is a high-value building block for the exploration of new chemical space in the development of CNS-active agents. Further derivatization of the amino and hydroxyl groups, as well as the thiomethyl moiety, can lead to a diverse library of compounds for biological screening. This prospectus serves as a call to action for researchers in medicinal chemistry and process development to explore the potential of this promising intermediate.
References
-
Wikipedia. Propiophenone. [Link]
- Hassan, A. H., et al. (2011). Design, synthesis, and cytotoxicity of novel 3-arylidenones derived from alicyclic ketones. Archiv der Pharmazie, 344(10), 657-666.
- Google Patents. Propiophenone derivatives and their preparation and pharmaceutical use. EP0423524A2.
-
University of Wisconsin-Madison. 13 Friedel-Crafts Acylation. [Link]
-
University of Basrah. 1. Introduction 1.1- Mannich Reaction. [Link]
-
ResearchGate. From 2,3-dioxygenated aryl propanones to important pharmaceuticals. [Link]
-
ResearchGate. 16: Friedel-Craft's acylation of fluorobenzene and.... [Link]
-
Wiley Online Library. The Mannich Reaction. [Link]
-
PubChem. 3',4'-Difluoro-3-(2-thiomethylphenyl)propiophenone. [Link]
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
IJPPR. Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. [Link]
-
YouTube. Experiment 14: Friedel-Crafts Acylation. [Link]
-
National Center for Biotechnology Information. Recent advances in the synthesis of antidepressant derivatives: pharmacologic insights for mood disorders. [Link]
-
Indian Academy of Sciences. Mannich reaction: A versatile and convenient approach to bioactive skeletons. [Link]
-
Science.gov. synthesis methyl fluoro: Topics by Science.gov. [Link]
-
CNKI. Mannich Reaction of Aromatic Ketones Based on Acetic Acid as Solvent and Catalyst. [Link]
-
OUCI. Recent advances in the synthesis of antidepressant derivatives: pharmacologic insights for mood disorders. [Link]
-
National Center for Biotechnology Information. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. [Link]
-
MDPI. Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. [Link]
-
MDPI. Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. [Link]
-
National Center for Biotechnology Information. Synthesis and Evaluation of Antidepressant Activities of 5-Aryl-4,5-dihydrotetrazolo [1,5-a]thieno[2,3-e]pyridine Derivatives. [Link]
-
National Center for Biotechnology Information. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. [Link]
-
ResearchGate. One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones and Selectfluor at Room Temperature. [Link]
-
Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. [Link]
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- 4. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. mdpi.com [mdpi.com]
Application Note: Regioselective Friedel-Crafts Acylation for the Synthesis of Fluorinated Propiophenones
Introduction & Mechanistic Rationale
Fluorinated propiophenones—specifically 4'-fluoropropiophenone (CAS: 456-03-1)—are critical building blocks in medicinal chemistry, serving as advanced intermediates for the synthesis of bioactive molecules, including bupropion analogs and nocodazole derivatives.
Synthesizing these compounds via the Friedel-Crafts acylation of fluorobenzene with propionyl chloride requires a precise understanding of electronic and steric effects. The fluorine atom exhibits a dual nature: its high electronegativity exerts a strong inductive effect (-I) , pulling electron density away from the aromatic ring and deactivating it compared to benzene. However, its unshared electron pairs participate in a resonance effect (+M) , which stabilizes the Wheland intermediate specifically at the ortho and para positions.
Because the acylium ion–Lewis acid complex is highly sterically hindered, the reaction is overwhelmingly para-selective. Furthermore, unlike Friedel-Crafts alkylations which are truly catalytic, acylations require a stoichiometric excess (>1.0 equivalent) of the Lewis acid (typically Aluminum Chloride, AlCl₃). As detailed in the [1], the carbonyl oxygen of the resulting ketone forms a stable, dative bond with AlCl₃, effectively removing the catalyst from the reaction cycle.
Reaction Workflow & Pathway
Fig 1: Step-by-step workflow for the regioselective synthesis of 4'-fluoropropiophenone.
Quantitative Data: Optimization of Reaction Conditions
The choice of Lewis acid and solvent dictates the efficiency of the transformation. The table below summarizes the causality behind catalyst selection when synthesizing [2].
| Lewis Acid (Eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (p:o) | Mechanistic Causality |
| AlCl₃ (1.2) | DCM | 0 to 25 | 4 | 88 | > 95:5 | Optimal standard conditions; strong Lewis acidity ensures complete acylium generation. |
| AlCl₃ (1.2) | Neat | 60 | 3 | 92 | > 98:2 | Excess fluorobenzene acts as solvent, driving the reaction forward and improving sterics. |
| FeCl₃ (1.2) | DCM | 25 | 12 | 45 | 90:10 | Weaker Lewis acid; insufficient to overcome the -I deactivation of fluorobenzene. |
| ZnCl₂ (1.2) | DCM | Reflux | 24 | < 10 | N/A | Too weak to generate the acylium ion efficiently from propionyl chloride. |
| AlCl₃ (0.5) | DCM | 25 | 24 | 38 | > 95:5 | Sub-stoichiometric failure; the product ketone permanently coordinates AlCl₃, poisoning the catalyst. |
Step-by-Step Experimental Protocol
Target: 1-(4-fluorophenyl)-1-propanone (4'-Fluoropropiophenone) Scale: 100 mmol
Phase 1: Setup and Electrophile Generation
-
Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser. Flush the system continuously with dry Nitrogen (N₂).
-
Reagent Loading: Add anhydrous Aluminum Chloride (16.0 g, 120 mmol, 1.2 eq) to the flask, followed by 100 mL of anhydrous Dichloromethane (DCM).
-
Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.
-
Acylium Formation: Charge the addition funnel with Propionyl Chloride (9.7 g, 105 mmol, 1.05 eq) dissolved in 20 mL of DCM. Add this solution dropwise over 15 minutes.
-
Causality: The generation of the acylium ion is highly exothermic. Dropwise addition at 0 °C prevents localized boiling of DCM and suppresses the formation of ketene side-products.
-
Phase 2: Electrophilic Aromatic Substitution
-
Substrate Addition: Charge the addition funnel with Fluorobenzene (9.6 g, 100 mmol, 1.0 eq) in 20 mL of DCM. Add dropwise over 30 minutes.
-
Reaction Maturation: Remove the ice bath. Allow the reaction mixture to warm to room temperature (25 °C) and stir for 4 hours. The mixture will transition from a pale yellow suspension to a dark, homogeneous solution as the AlCl₃-ketone complex forms.
Phase 3: Quench and Isolation
-
Exothermic Quench: Carefully pour the reaction mixture into a 1 L beaker containing 200 g of crushed ice and 100 mL of 1M HCl.
-
Causality: The quench hydrolyzes the stable Al-O complex to release the free ketone. Using HCl is mandatory; quenching with water alone will precipitate intractable, gelatinous aluminum hydroxide[Al(OH)₃] salts that cause severe emulsion issues. HCl keeps the aluminum water-soluble.
-
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Collect the lower organic (DCM) layer. Extract the remaining aqueous layer with DCM (2 × 50 mL).
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ (100 mL) to neutralize residual propionic acid and HCl, followed by brine (100 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the crude residue via vacuum distillation (BP ~105 °C at 15 mmHg) to yield [3] as a clear, light yellow liquid or low-melting white solid.
Self-Validation & Analytical Troubleshooting
To ensure the integrity of the protocol, validate the synthesized product against the following analytical markers:
-
Thin-Layer Chromatography (TLC): Using a Hexanes:EtOAc (9:1) solvent system, the product will appear as a strongly UV-active spot (254 nm) with an R_f of ~0.6. Staining with 2,4-Dinitrophenylhydrazine (2,4-DNP) will yield a bright orange/red spot, confirming the presence of the carbonyl group.
-
GC-MS Analysis: The mass spectrum must show a molecular ion peak at m/z = 152 . The base peak will appear at m/z = 123 , corresponding to the stable 4-fluorobenzoyl cation resulting from the alpha-cleavage loss of an ethyl radical [M - C₂H₅]⁺.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 1.22 (t, J = 7.2 Hz, 3H) – Methyl group (CH₃).
-
δ 2.98 (q, J = 7.2 Hz, 2H) – Methylene group (CH₂) adjacent to the carbonyl.
-
δ 7.13 (pseudo-t, J = 8.6 Hz, 2H) – Aromatic protons meta to the carbonyl. The pseudo-triplet arises from the ortho-coupling to adjacent protons and J_HF coupling to the fluorine atom.
-
δ 8.00 (dd, J = 8.8, 5.4 Hz, 2H) – Aromatic protons ortho to the carbonyl, strongly deshielded by the electron-withdrawing ketone. The presence of a clean AA'BB' splitting pattern confirms >95% para-regioselectivity.
-
References
-
Title: 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction Source: Chemistry LibreTexts URL:[Link]
Application Note: Crystallization and Purification Strategies for 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone
Document Type: Process Development & Scale-Up Protocol Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals
Chemical Context & Mechanistic Challenges
3'-Fluoro-3-(4-thiomethylphenyl)propiophenone (CAS: 898781-15-2) is a highly specialized dihydrochalcone derivative utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally, it consists of a flexible saturated three-carbon bridge flanked by a 3-fluorophenyl group and a 4-(methylthio)phenyl moiety.
Purifying this intermediate presents three distinct physicochemical challenges:
-
Thioether Oxidation: The methylthio group is highly susceptible to the . Exposure to dissolved oxygen or trace peroxides during crystallization rapidly degrades the product into sulfoxide impurities.
-
Conformational Flexibility: Unlike rigid chalcones, the saturated bridge of dihydrochalcones significantly alters their crystal habit and lowers their lattice energy[1]. This flexibility makes the compound prone to "oiling out" (liquid-liquid phase separation) rather than forming a crystalline solid if the supersaturation is not strictly controlled.
-
Catalyst Carryover: Upstream synthesis typically involves the of a precursor chalcone using Pd/C[2]. Trace metal carryover can act as a heterogeneous catalyst for degradation during thermal processing.
Fig 1: Logical relationship of upstream impurity formation and degradation pathways.
Thermodynamic Rationale for Solvent Selection
To establish a self-validating and scalable protocol, solvent selection must address both the chemical stability of the thioether and the solubility profile of the dihydrochalcone.
-
Prohibited Solvents: Ethereal solvents (e.g., THF, diethyl ether, dioxane) are strictly avoided. Trace peroxides inherent in ethers initiate stoichiometric oxidation of the thioether to the sulfoxide.
-
Primary Solvent (Ethyl Acetate): Ethyl acetate (EtOAc) is selected as the primary solvent because it provides excellent solubility at elevated temperatures (>60°C), lacks peroxide-forming potential, and allows for the azeotropic removal of trace water.
-
Anti-Solvent (n-Heptane): n-Heptane acts as a highly effective anti-solvent. The EtOAc/Heptane binary system offers a tunable metastable zone width (MSZW), which is critical for preventing the oiling out of flexible propiophenone derivatives[1].
Quantitative Solubility Profile
Table 1: Thermodynamic Solubility of 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone
| Solvent System | Temp (°C) | Solubility (mg/mL) | Application Role |
| 100% Ethyl Acetate | 65°C | > 250.0 | Primary dissolution |
| 100% Ethyl Acetate | 20°C | 45.5 | Mother liquor baseline |
| EtOAc / n-Heptane (1:3) | 45°C | 28.0 | Seeding point |
| EtOAc / n-Heptane (1:5) | 5°C | < 2.5 | Final isolation |
Step-by-Step Crystallization Protocol
This protocol is designed as a self-validating system . Each step incorporates specific causality to ensure the thermodynamic and kinetic control of the crystallization process.
Step 1: Dissolution & Deoxygenation
-
Action: Charge the crude propiophenone into a jacketed reactor. Add 4 volumes (relative to crude mass) of Ethyl Acetate. Sparge the solvent with Nitrogen (
) for 15 minutes prior to heating. -
Causality:
sparging displaces dissolved oxygen, completely arresting the thioether oxidation pathway during the thermal stress of dissolution.
Step 2: Hot Filtration (In-Process Control)
-
Action: Heat the mixture to 65°C until complete dissolution is achieved. Pass the hot solution through a 0.45 µm PTFE inline filter into a pre-heated secondary crystallization vessel.
-
Causality: Removes residual Pd/C catalyst and insoluble particulates from the upstream hydrogenation step. This prevents heterogeneous secondary nucleation and eliminates metal-catalyzed degradation.
Step 3: Controlled Cooling & Seeding
-
Action: Cool the clarified solution linearly to 45°C at a rate of 0.5°C/min. Once at 45°C, hold for 30 minutes and introduce 1 wt% of pure 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone seed crystals.
-
Causality: Bypassing the primary nucleation threshold via seeding prevents the flexible dihydrochalcone from phase-separating into an oil. It forces the system to undergo controlled heterogeneous crystal growth within the metastable zone.
Step 4: Anti-Solvent Addition
-
Action: Maintain the temperature at 45°C. Slowly dose 12 volumes of n-Heptane over 120 minutes (addition rate: 0.1 volumes/min).
-
Causality: A slow anti-solvent dosing rate maintains the supersaturation level strictly within the MSZW. Rapid addition would cause a supersaturation spike, leading to rapid secondary nucleation, trapping impurities within the crystal lattice.
Step 5: Aging, Isolation, and Drying
-
Action: Cool the slurry to 5°C at 0.2°C/min and age for 2 hours. Isolate the crystals via vacuum filtration. Wash the filter cake with 2 volumes of pre-chilled (5°C) n-Heptane. Dry under vacuum (≤ 50 mbar) at 40°C for 12 hours.
-
Causality: Cold heptane washing displaces the impurity-rich mother liquor without dissolving the product. Low-temperature vacuum drying prevents thermal degradation while efficiently removing residual solvents below the compound's melting point.
Fig 2: Step-by-step anti-solvent crystallization workflow for propiophenone purification.
Analytical Validation & Impurity Clearance
To validate the trustworthiness of the protocol, High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC) must be utilized to confirm the clearance of specific upstream impurities.
Table 2: Impurity Clearance Matrix (HPLC Area %)
| Impurity Species | Initial Crude (%) | Final Crystal (%) | Clearance Mechanism |
| Unreacted Chalcone | 3.50% | < 0.10% | Highly soluble in the EtOAc/Heptane mother liquor; purged during filtration. |
| Sulfoxide Byproduct | 1.20% | Not Detected | Formation prevented by |
| Over-reduced Alcohol | 2.00% | < 0.05% | Purged into the mother liquor due to disruption of crystal lattice packing. |
| Target Propiophenone | 92.50% | > 99.50% | Selective crystallization via controlled MSZW. |
Self-Validation Check (IPC): Analyze the mother liquor via HPLC post-filtration. The concentration of the target propiophenone in the mother liquor should strictly match the equilibrium solubility at 5°C (< 2.5 mg/mL). A higher concentration indicates incomplete crystallization (requiring extended aging), while a lower concentration suggests product oiling out or degradation.
References
-
A systematic investigation on the impact of the level of oxidation at sulfur and the configuration of R/S-sulfoxide on the solid structure RSC Advances, Royal Society of Chemistry (2021). URL:[Link]
-
Solubilities of Naringin Dihydrochalcone in Pure Solvents and Mixed Solvents at Different Temperatures Journal of Chemical & Engineering Data, American Chemical Society (2016). URL:[Link]
-
Highly Efficient Liquid-Phase Hydrogenation of Naringin Using a Recyclable Pd/C Catalyst Catalysts, MDPI (2018). URL:[Link]
Sources
Scale-up synthesis of 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone
Application Note: Scale-Up Synthesis of 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone
Executive Summary
This guide details a robust, scalable protocol for the synthesis of 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone (CAS: 898781-18-5). This compound serves as a critical intermediate in the development of metabolic disorder therapeutics, specifically SGLT2 inhibitors and related dihydrochalcone-based pharmacophores.
Technical Challenge: The primary bottleneck in scaling this synthesis is the chemoselective reduction of the
Solution: This protocol utilizes a Claisen-Schmidt Condensation followed by a Sodium Dithionite (Na₂S₂O₄) mediated reduction under Phase Transfer Catalysis (PTC). This route avoids heavy metal poisoning, ensures high regioselectivity for the alkene over the carbonyl, and utilizes cost-effective, environmentally benign reagents suitable for multi-kilogram scale-up.
Retrosynthetic Analysis & Strategy
The target molecule is assembled via a convergent C-C bond formation between two commercially available aromatic building blocks.
Pathway Logic:
-
Disconnection: The C2-C3 bond of the propionyl chain.
-
Precursors: 3'-Fluoroacetophenone (Nucleophile) and 4-(Methylthio)benzaldehyde (Electrophile).
-
Forward Synthesis:
-
Step 1: Base-catalyzed aldol condensation/dehydration to form the chalcone.
-
Step 2: Selective saturation of the olefin using a sulfur-tolerant reducing agent.
-
Figure 1: Retrosynthetic strategy highlighting the convergent assembly and critical reduction step.
Detailed Experimental Protocols
Step 1: Synthesis of (E)-3-(4-(methylthio)phenyl)-1-(3-fluorophenyl)prop-2-en-1-one
Reaction Type: Claisen-Schmidt Condensation Scale: 100 g Input (Representative Scale)
Reagents & Materials:
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |
|---|---|---|---|---|
| 3'-Fluoroacetophenone | 138.14 | 1.0 | 100.0 g | Substrate (Ketone) |
| 4-(Methylthio)benzaldehyde | 152.21 | 1.05 | 115.7 g | Substrate (Aldehyde) |
| Sodium Hydroxide (NaOH) | 40.00 | 1.2 | 34.8 g | Base Catalyst |
| Ethanol (95%) | - | - | 800 mL | Solvent |
| Water | - | - | 200 mL | Solvent |[1]
Protocol:
-
Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and addition funnel.
-
Dissolution: Charge 3'-Fluoroacetophenone (100 g) and 4-(Methylthio)benzaldehyde (115.7 g) into Ethanol (800 mL). Stir at 20–25°C until fully dissolved.
-
Catalyst Preparation: Dissolve NaOH (34.8 g) in Water (200 mL). Cool this solution to room temperature.
-
Addition: Add the aqueous NaOH solution dropwise to the ethanolic mixture over 30 minutes. Note: A mild exotherm may occur; maintain internal temperature < 30°C.
-
Reaction: Stir vigorously at room temperature (20–25°C) for 4–6 hours. A heavy yellow precipitate (the chalcone) will form.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[2] The limiting reagent (acetophenone) should be < 1%.
-
Workup:
-
Cool the slurry to 0–5°C and hold for 1 hour to maximize precipitation.
-
Filter the yellow solid via a Büchner funnel.
-
Wash the cake with cold 50% aqueous Ethanol (2 x 100 mL) followed by water (2 x 200 mL) until the filtrate is neutral pH.
-
-
Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.
-
Yield: Expected yield: 185–195 g (90–95%).
-
Characterization:
H NMR should show characteristic trans-alkene doublets ( Hz) in the 7.4–7.8 ppm region.
Step 2: Selective Reduction to 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone
Reaction Type: Phase-Transfer Catalyzed Reduction using Sodium Dithionite
Rationale: Sodium dithionite (
Reagents & Materials:
| Reagent | MW | Equiv.[3][4][5][6] | Mass/Vol | Role |
|---|---|---|---|---|
| Chalcone (from Step 1) | 272.34 | 1.0 | 100.0 g | Substrate |
| Sodium Dithionite | 174.10 | 2.5 | 160.0 g | Reducing Agent |
| Sodium Bicarbonate | 84.01 | 3.0 | 92.5 g | Buffer |
| Aliquat 336 (or Adogen 464) | 404.17 | 0.05 | 7.4 g | Phase Transfer Catalyst |
| Toluene | - | - | 500 mL | Organic Solvent |
| Water | - | - | 500 mL | Aqueous Solvent |
Protocol:
-
Setup: Equip a 2L 3-neck flask with a reflux condenser, mechanical stirrer, and nitrogen inlet.
-
Biphasic Mixture: Charge Chalcone (100 g), Toluene (500 mL), and Aliquat 336 (7.4 g). Stir to suspend/dissolve.
-
Aqueous Phase: In a separate beaker, dissolve Sodium Bicarbonate (92.5 g) in Water (500 mL). Add Sodium Dithionite (160 g) to this solution immediately before use (Dithionite degrades in solution over time).
-
Reaction Initiation: Add the aqueous dithionite/bicarbonate solution to the toluene mixture.
-
Reflux: Heat the biphasic mixture to reflux (approx. 85–90°C internal temp) under a nitrogen atmosphere. Vigorous stirring is critical to ensure phase transfer.
-
Duration: Reflux for 2–4 hours. The yellow color of the chalcone should fade to a pale yellow/colorless solution.
-
Monitoring: Check HPLC for disappearance of chalcone. If reaction stalls, add fresh Sodium Dithionite (0.5 eq) dissolved in minimal water.
-
Workup:
-
Isolation: Concentrate the Toluene under reduced pressure to yield an off-white solid or oil.
-
Purification: Recrystallize from Isopropyl Alcohol (IPA) or Heptane/EtOAc if necessary.
-
Yield: Expected yield: 85–90 g (85–90%).
Process Control & Signaling Pathway
The following diagram illustrates the workflow logic and critical control points (CCPs) for the scale-up process.
Figure 2: Process Flow Diagram identifying Critical Control Points (CCPs) for reproducibility.
Analytical Specifications
Upon isolation, the product must meet the following criteria to be cleared for downstream applications:
-
Appearance: White to off-white crystalline solid.
-
Purity (HPLC):
98.0% (Area %).[9] -
Identity (NMR):
-
NMR (400 MHz,
): 7.7–7.2 (m, 4H, Ar-H Ring A), 7.1–7.2 (d, 2H, Ar-H Ring B), 7.15 (d, 2H, Ar-H Ring B), 3.25 (t, 2H, ), 3.05 (t, 2H, ), 2.45 (s, 3H, ).
-
NMR (400 MHz,
-
Mass Spectrometry:
.
Safety & Handling (E-E-A-T)
-
Thioethers: Compounds containing methylthio groups can degrade to release methanethiol (rotten cabbage odor) if subjected to strong acids or excessive heat. Work in a well-ventilated fume hood.
-
Sodium Dithionite: Self-heating and liable to spontaneous combustion if damp and exposed to air. Store in a cool, dry place. In solution, it releases
; ensure scrubber or adequate ventilation is active during Step 2. -
Fluorinated Compounds: Generally stable, but standard PPE (gloves, goggles) is mandatory to prevent skin absorption.
References
-
Louis-Andre, O., & Gelbard, G. (1986). Reduction of conjugated enones by sodium dithionite under phase transfer conditions. Tetrahedron Letters , 26(7), 831-834.
-
BenchChem. (2025).[5][8] 4'-Chloro-3'-fluoroacetophenone as a Versatile Building Block in Organic Synthesis. Application Note.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Claisen-Schmidt protocols).
-
ChemScene. (2024). Product Data: 3-(4-Fluorophenyl)-1-(4-(methylthio)phenyl)propan-1-one.[10]
-
Sigma-Aldrich. (2024). Safety Data Sheet: Sodium Dithionite.
Sources
- 1. prepchem.com [prepchem.com]
- 2. Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on the Addition Process. Diastereoselective Thiol Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. chemscene.com [chemscene.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3'-(TRIFLUOROMETHYL)PROPIOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 3′-氟苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.cn]
- 10. chemscene.com [chemscene.com]
Solvent selection for 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone reactions
Application Note: Solvent Selection & Chemoselectivity Guide for 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone
Executive Summary
3'-Fluoro-3-(4-thiomethylphenyl)propiophenone is a specialized dihydrochalcone derivative characterized by three distinct reactive centers: a ketone, a meta-fluorinated aryl ring, and a para-thiomethyl (sulfide) group. This molecule serves as a critical scaffold in the synthesis of SGLT2 inhibitors and other metabolic disease therapeutics.
The primary challenge in handling this molecule is the chemoselectivity of the thioether moiety . The sulfur atom acts as a potent catalyst poison for transition metals (Pd, Pt) and is highly susceptible to oxidation. This guide provides a solvent selection framework to navigate these challenges, prioritizing green chemistry principles and high-yield chemoselectivity.
Physicochemical Profiling & Solubility
Molecule Structure:
-
Core: Propiophenone (1-phenylpropan-1-one backbone).
-
Substituents: 3'-Fluoro (meta on benzoyl ring), 4-Thiomethyl (para on the
-phenyl ring). -
Chemical Formula: C
H FOS -
Molecular Weight: ~274.35 g/mol
Solubility & Solvent Compatibility Table:
The molecule is lipophilic (LogP
| Solvent Class | Specific Solvent | Solubility Rating | Application Suitability | Green Score |
| Chlorinated | Dichloromethane (DCM) | Excellent | Oxidation, Friedel-Crafts | 🔴 Low |
| Ethers | THF, 2-MeTHF | Excellent | Grignard, Hydride Reduction | 🟢 High (2-MeTHF) |
| Alcohols | Methanol, Ethanol | Good (Warm) | NaBH | 🟢 High |
| Aromatics | Toluene | Good | Heating, Reflux | 🟡 Medium |
| Polar Aprotic | DMSO, DMF | Excellent | S | 🟡 Medium |
| Green Alternatives | Ethyl Acetate (EtOAc) | Good | Extraction, Oxidation | 🟢 High |
Critical Reaction Workflows
Scenario A: Chemoselective Ketone Reduction (Avoiding S-Poisoning)
Objective: Reduce the ketone to a secondary alcohol without oxidizing the sulfide or poisoning the catalyst.
-
The Problem: Standard catalytic hydrogenation (H
, Pd/C) is contraindicated . The thioether sulfur lone pairs irreversibly bind to Pd/Pt active sites, deactivating the catalyst (Poisoning). -
The Solution: Use stoichiometric hydride reagents in protic solvents.
-
Preferred Solvent: Ethanol (EtOH) .[1]
-
Why: Ethanol is a green, protic solvent that stabilizes the borohydride intermediate. Unlike Methanol, it is less toxic and offers a slightly higher reflux temperature if kinetic acceleration is needed.
-
Protocol 1: Green Reduction of Ketone
-
Dissolution: Dissolve 1.0 eq of 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone in absolute Ethanol (0.25 M concentration).
-
Reagent Addition: Cool to 0°C. Add Sodium Borohydride (NaBH
) (1.5 eq) portion-wise to control H evolution. -
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.
-
Workup: Quench with saturated NH
Cl. Extract with 2-MeTHF (Green alternative to ether/DCM). -
Outcome: >95% yield of the secondary alcohol; Sulfide remains intact.
Scenario B: Controlled Sulfide Oxidation (Metabolic Profiling)
Objective: Selectively oxidize the sulfide to a Sulfoxide (S=O) or Sulfone (O=S=O).
-
The Challenge: Over-oxidation. Sulfoxides are often rapidly oxidized to sulfones.
-
Solvent Control:
-
For Sulfoxide (Mono-oxidation):Hexafluoroisopropanol (HFIP) . HFIP forms a hydrogen-bond network with H
O , activating it for mild, selective mono-oxidation. -
For Sulfone (Di-oxidation):Acetic Acid (AcOH) or DCM .
-
Protocol 2: Selective Sulfoxide Synthesis (Green Method)
-
Solvent: Dissolve substrate in HFIP (or EtOH for a cheaper alternative, though less selective).
-
Oxidant: Add 1.1 eq of 30% H
O at RT. -
Mechanism: The solvent promotes electrophilic activation of the peroxide without requiring metal catalysts.
-
Result: Exclusive formation of the sulfoxide.
Decision Logic & Pathway Visualization
The following diagram illustrates the critical decision points for solvent and reagent selection based on the desired transformation.
Caption: Solvent and reagent decision tree highlighting the risk of catalyst poisoning during reduction and the solvent-controlled selectivity during oxidation.
Troubleshooting & Optimization
| Issue | Root Cause | Solvent/Process Fix |
| Incomplete Reduction | Poor solubility in MeOH/EtOH at 0°C. | Add THF as a co-solvent (1:1 ratio) to solubilize the lipophilic ketone. |
| Over-oxidation to Sulfone | Oxidant too strong or solvent too acidic. | Switch solvent to HFIP or Trifluoroethanol (TFE) . Avoid Acetic Acid. |
| Low Yield in Grignard | Moisture in solvent. | Use 2-MeTHF (anhydrous). It separates from water better than THF during workup, preventing emulsion. |
| Catalyst Deactivation | Sulfur poisoning of Pd/Pt.[2] | STOP. Do not use heterogeneous noble metals. Switch to homogeneous catalysis (Ru-BINAP) or stoichiometric hydrides. |
References
-
Bahrami, K., Khodaei, M. M., & Arabi, M. S. (2010).[3] TAPC-Promoted Oxidation of Sulfides and Deoxygenation of Sulfoxides. Journal of Organic Chemistry. Available at: [Link]
-
Ravikumar, K. S., et al. (2016). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. PMC. Available at: [Link]
-
Organic Chemistry Portal. (2023). Sodium Borohydride (NaBH4) in Organic Synthesis. Available at: [Link]
Sources
Handling precautions for thiomethylphenyl propiophenone compounds
Application Note: Handling Precautions and Formulation Protocols for Thiomethylphenyl Propiophenone Compounds
Introduction & Mechanistic Overview
Thiomethylphenyl propiophenones—most notably 2-methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one (commercially known as Irgacure 907)—are highly efficient Type I photoinitiators[1]. They are extensively utilized in the UV curing of inks, protective coatings, adhesives, and advanced polymer nanocomposites[2].
Upon exposure to ultraviolet (UV) radiation (typically in the 300–400 nm range), these compounds undergo a rapid Norrish Type I cleavage. This photochemical reaction generates highly reactive free radicals (e.g., morpholino and methylthiophenyl radicals) that initiate the polymerization cascade of acrylate and methacrylate monomers. Because the rate of radical formation is temperature-independent and driven purely by photon absorption, these compounds require strict environmental controls to prevent premature cross-linking and ensure operator safety.
Figure 1: Norrish Type I photochemical cleavage mechanism of thiomethylphenyl propiophenones.
Physicochemical Properties & Hazard Profiling
Before handling thiomethylphenyl propiophenones, operators must understand their physicochemical limitations and toxicological profiles. The presence of the thioether (methylthio) group imparts a distinct odor and necessitates specific ventilation protocols[3].
Table 1. Chemical and Hazard Profile of 2-Methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one
| Property / Hazard | Specification / Classification | Causality / Implication |
| CAS Number | 71868-10-5[1] | Unique identifier for safety tracking and SDS retrieval. |
| Molecular Weight | 279.4 g/mol [1] | Relevant for stoichiometric formulation calculations. |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed)[3] | Mandates strict laboratory hygiene; no eating/drinking[4]. |
| Reproductive Toxicity | Category 1B[3] | Suspected of damaging fertility/unborn child. Requires stringent PPE[3]. |
| Aquatic Toxicity | Chronic Category 2[3] | EC50 for Daphnia magna is 15.3 mg/L[3]. Prohibits drain disposal. |
| Sensitization | Skin Sensitizer[5] | Prolonged exposure can cause allergic contact dermatitis[5]. |
Mandatory Handling & Storage Precautions
To maintain scientific integrity and ensure a self-validating safety system, the following precautions must be integrated into standard operating procedures:
-
Actinic (Yellow) Lighting : Because thiomethylphenyl propiophenones are highly sensitive to near-UV and visible light, all handling, weighing, and formulation must occur in a cleanroom or laboratory equipped with yellow light (filtering out wavelengths < 500 nm)[4]. Exposure to standard white fluorescent lights or direct sunlight will cause premature radical generation and degrade the chemical[4].
-
Ventilation and Odor Control : Due to the methylthio moiety, these compounds can emit sulfurous odors, especially upon thermal degradation. All work must be conducted inside a certified chemical fume hood to avoid breathing dust, fumes, or vapors[3][5].
-
Personal Protective Equipment (PPE) : Operators must wear nitrile gloves (anti-penetration), chemical splash goggles, and appropriate protective clothing to prevent skin and body exposure[4]. If aerosolization is a risk, a particulate respirator is required[4].
-
Storage Conditions : Store the compound in a tightly closed, opaque container in a dry, well-ventilated area at 10–25 °C[4]. Keep away from strong oxidizing agents and sources of ignition[5].
Figure 2: Standard operating workflow for the safe handling and formulation of photoinitiators.
Experimental Protocol: UV-Curable Resin Formulation
This step-by-step methodology describes the integration of a thiomethylphenyl propiophenone into a standard acrylate-based UV-curable resin.
Objective: Formulate a stable, UV-reactive prepolymer blend while preventing premature cross-linking.
Step 1: Environmental Verification
-
Turn off all standard white lighting and engage laboratory yellow lights[4].
-
Verify the absence of UV leakage (< 1 mW/cm²) in the workspace using a calibrated UV radiometer.
-
Ensure the fume hood is operating at a face velocity of 80–100 fpm.
Step 2: Weighing and Dispensing
-
Place an anti-static weighing boat on an analytical balance inside the fume hood.
-
Carefully dispense the required mass of the thiomethylphenyl propiophenone (typically 1–5% w/w of the total formulation)[2][4]. Causality: Concentrations above 5% can lead to rapid surface curing (skinning) while leaving the lower layers uncured due to limited UV penetration (the inner filter effect).
Step 3: Formulation Blending
-
Add the photoinitiator to the reactive diluent (e.g., 1-methoxy-2-propanol or a low-viscosity monomer)[2].
-
Stir using a magnetic stirrer at 300 rpm until completely dissolved. Causality: Gentle heating (up to 40 °C) may be applied if solubility is poor, but do not exceed this threshold to prevent thermal degradation[5].
-
Gradually blend this initiator solution into the primary oligomer matrix (e.g., polyester acrylate)[2].
Step 4: Degassing and Curing
-
Transfer the formulated resin to a vacuum desiccator and degas at -0.1 MPa for 10 minutes to remove trapped air. Causality: Oxygen acts as a potent radical scavenger, forming stable peroxyl radicals that inhibit the polymerization process.
-
Apply the resin to the desired substrate (e.g., via spin coating or draw-down bar).
-
Cure the sample using a UV LED or Mercury arc lamp (e.g., 100 mW/cm² at 365 nm for 10 seconds)[2]. Ensure appropriate UV shielding is in place to protect the operator's eyes and skin[3].
Waste Management and Decontamination
Spills should be contained immediately. Solid spills can be carefully swept up avoiding dust generation, while liquid resin spills should be absorbed with inert materials (e.g., vermiculite)[3].
Under no circumstances should thiomethylphenyl propiophenones or uncured resins be disposed of in the sink or general waste, due to their documented toxicity to aquatic life (Chronic Category 2)[3]. All contaminated materials, including gloves and wipes, must be sealed in hazardous waste containers and sent for professional incineration[3].
References
-
Title : 2-Methyl-1-(4-(methylthio)phenyl)-2-morpholino-1-propanone | C15H21NO2S | CID 92387 Source : PubChem (National Center for Biotechnology Information) URL :[Link]
-
Title : WORKSHOP ON SURFACE FINISHING BY RADIATION CURING TECHNOLOGY Source : International Atomic Energy Agency (IAEA) URL :[Link]
-
Title : Safety Data Sheet - Irgacure 907 Source : Shenzhen Rongda Photosensitive Science & Technology Co., Ltd. URL : [Link]
-
Title : UV-Curable Polymer Nanocomposites: Material Selection, Formulations, and Recent Advances Source : MDPI URL :[Link]
Sources
- 1. 2-Methyl-1-(4-(methylthio)phenyl)-2-morpholino-1-propanone | C15H21NO2S | CID 92387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone | 71868-10-5 | Benchchem [benchchem.com]
- 4. rezonit.ru [rezonit.ru]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing yield bottlenecks in the synthesis of 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone.
This diaryl propanone derivative is typically synthesized via a two-step chalcone route: a base-catalyzed Claisen-Schmidt condensation followed by a chemoselective 1,4-conjugate reduction. Due to the presence of a reactive 3-fluoro substituent and a catalyst-poisoning thioether (-SMe) group, standard protocols often fail. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield synthesis.
Synthesis Workflow & Mechanistic Logic
Figure 1. Two-step synthetic workflow for 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone.
Troubleshooting the Claisen-Schmidt Condensation (Aldol Step)
Q: Why is my condensation yielding a complex mixture with low recovery of the chalcone intermediate? A: The base-catalyzed condensation between 3-fluoroacetophenone and 4-(methylthio)benzaldehyde is susceptible to side reactions, including the Cannizzaro-type disproportionation of the aldehyde and self-condensation of the acetophenone [1].
-
Causality: The electron-withdrawing nature of the 3-fluoro group increases the acidity of the acetophenone's alpha-protons. While this accelerates initial enolate formation, it also makes the resulting chalcone highly electrophilic and susceptible to retro-aldol degradation or unwanted Michael additions if left in a strong base for too long.
-
Solution: Limit the concentration of the NaOH catalyst (e.g., 10% w/v) and strictly monitor the reaction at room temperature[1]. The precipitation of the highly conjugated chalcone out of the ethanol solvent naturally drives the equilibrium forward and protects the product from further degradation.
Troubleshooting the Chemoselective Conjugate Reduction
Q: When attempting to reduce the chalcone intermediate to the saturated propiophenone, my reaction stalls at <20% conversion. I am using standard Pd/C and H₂. Why is this failing? A: This is the most critical failure point in this synthesis. Your substrate contains a thioether (-SMe) group, which is a notorious catalyst poison.
-
Causality: The lone pairs on the sulfur atom strongly coordinate to the empty d-orbitals of the palladium surface. This permanently blocks the active catalytic sites required for hydrogen gas activation and alkene binding, effectively killing the catalytic cycle.
-
Solution: You must abandon standard heterogeneous platinum-group catalysts and utilize sulfur-tolerant or metal-free reduction methods.
Q: How do I selectively reduce the alkene without touching the carbonyl, cleaving the C-F bond, or poisoning the catalyst? A: There are two highly effective, field-proven alternatives:
-
Metal-Free Transfer Hydrogenation (Tosylhydrazine): Tosylhydrazine, in the presence of a base, generates diimide (HN=NH) in situ. Diimide undergoes a concerted, pericyclic transfer of hydrogen exclusively to non-polar C=C double bonds [2]. It completely ignores the polar C=O bond, does not cause defluorination, and is entirely unaffected by sulfur.
-
Stryker's Reagent ([(Ph₃P)CuH]₆): Copper hydride complexes are highly selective for the 1,4-conjugate reduction of α,β-unsaturated carbonyls and exhibit excellent tolerance to thioethers [3].
Figure 2. Decision tree for selecting a chemoselective reduction method avoiding sulfur poisoning.
Quantitative Data Comparison
The following table summarizes the performance of various reduction methods when applied to thioether-containing chalcones.
Table 1. Comparison of Reduction Methods for Chalcone Thioethers
| Reduction Method | Catalyst / Reagent | Chemoselectivity (1,4 vs 1,2) | Thioether Tolerance | Typical Yield (%) |
| Direct Hydrogenation | Pd/C, H₂ | High | Very Low (Poisoned) | < 20% (Stalls) |
| Metal-Free Transfer | Tosylhydrazine / Base | Excellent | Excellent | 85 - 92% |
| Hydride Transfer | Stryker's Reagent | Excellent | High | 80 - 88% |
| Borohydride Reduction | NaBH₄ / NiCl₂ | Moderate (Some 1,2-reduction) | Moderate | 60 - 70% |
Step-by-Step Experimental Protocols
Protocol A: Claisen-Schmidt Condensation (Chalcone Synthesis)
This protocol utilizes precipitation as a thermodynamic sink to maximize yield.
-
Initialization: Charge a round-bottom flask with 3-fluoroacetophenone (1.0 equiv) and 4-(methylthio)benzaldehyde (1.0 equiv) in absolute ethanol to create a 0.5 M solution.
-
Thermal Control: Cool the mixture to 0 °C in an ice bath to prevent initial exothermic side-reactions.
-
Catalysis: Dropwise add a 10% w/v aqueous NaOH solution (0.5 equiv) while maintaining vigorous stirring [1].
-
Propagation: Remove the ice bath and stir at room temperature for 4–6 hours.
-
Validation Checkpoint 1: Monitor by TLC (Hexanes:EtOAc 4:1). The starting materials should disappear, replaced by a lower Rf, UV-active spot.
-
Validation Checkpoint 2: A bright yellow precipitate (the highly conjugated chalcone) will begin to crash out of the solution.
-
-
Isolation: Filter the yellow precipitate, wash generously with ice-cold ethanol to remove residual base and unreacted starting materials, and dry under vacuum.
Protocol B: Metal-Free Chemoselective Conjugate Reduction
This protocol utilizes tosylhydrazine to bypass sulfur poisoning entirely [2].
-
Initialization: Suspend the purified chalcone intermediate (1.0 equiv) and p-toluenesulfonylhydrazide (tosylhydrazine, 3.0 equiv) in Dimethylformamide (DMF) (0.2 M).
-
Base Addition: Add calcium oxide (CaO) powder (3.0 equiv) as the base to facilitate diimide generation.
-
Thermal Activation: Heat the reaction mixture to 100 °C under a nitrogen atmosphere for 8–12 hours.
-
Validation Checkpoint 1: The reaction mixture will vigorously evolve nitrogen gas (N₂) as the diimide decomposes and transfers hydrogen to the alkene.
-
Validation Checkpoint 2: As the conjugate reduction proceeds, the loss of extended α,β-unsaturated conjugation will cause the solution to transition from bright yellow to pale yellow or colorless.
-
-
Workup: Cool to room temperature, quench by diluting with water, and extract with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine (5x) to completely remove DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography to yield pure 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone.
References
-
Title: Replacement of Chalcone-Ethers with Chalcone-Thioethers as Potent and Highly Selective Monoamine Oxidase-B Inhibitors and Their Protein-Ligand Interactions Source: Pharmaceuticals (Basel), 2021 Nov 11;14(11):1148. URL: [Link]
-
Title: A novel transition metal-free conjugate reduction of α,β-unsaturated ketones with tosylhydrazine as a hydrogen source Source: Tetrahedron Letters, 2014, 55 (37), 5137-5140. URL: [Link]
-
Title: Tandem Conjugate Reduction−Aldol Cyclization Using Stryker's Reagent Source: Organic Letters, 2001, 3 (12), 1901-1903. URL: [Link]
Sources
- 1. Replacement of Chalcone-Ethers with Chalcone-Thioethers as Potent and Highly Selective Monoamine Oxidase-B Inhibitors and Their Protein-Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Copper-catalyzed functionalization of enynes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04012F [pubs.rsc.org]
Technical Support Center: Fluorinated Propiophenone Synthesis
Topic: Troubleshooting Common Side Reactions & Impurity Profiles Ticket Type: Advanced Synthesis Guide Audience: Medicinal Chemists, Process Development Scientists
Introduction: The Scope of the Problem
Welcome to the technical support portal for fluorinated aromatic synthesis. This guide addresses the synthesis of 4'-fluoropropiophenone (and its isomers), a critical intermediate for pharmaceutical scaffolds (e.g., bupropion analogs, SSRIs).
While the synthesis appears straightforward on paper, the presence of the fluorine atom introduces specific electronic and steric challenges that deviate from standard Friedel-Crafts protocols. This guide deconstructs the two primary synthetic routes—Friedel-Crafts Acylation and Grignard Addition —analyzing failure modes, impurity profiles, and corrective actions.
Module A: Friedel-Crafts Acylation (The Industry Standard)
Route: Fluorobenzene + Propionyl Chloride (or Anhydride) + Lewis Acid (
The "Hidden" Failure Modes
Most users encounter yield losses not due to lack of reactivity, but due to regio-isomer contamination and halogen exchange .
Issue 1: The Ortho-Isomer Spike
-
Symptom: GC/HPLC shows a persistent impurity (5–15%) with identical mass to the product but slightly different retention time.
-
Root Cause: Fluorine is an ortho, para-director. While para is sterically favored, the fluorine atom is small (van der Waals radius
), offering less steric shielding than a chloro- or bromo-substituent. High reaction temperatures (>50°C) increase the energy available to overcome the ortho activation barrier. -
Corrective Action:
-
Temperature Control: Maintain reaction at 0–5°C during addition. Do not exceed 40°C during the digest phase.
-
Solvent Choice: Switch from neat fluorobenzene to Dichloromethane (DCM) or Nitromethane . These solvents complex with the acylium ion, increasing its effective bulk and steric demand, thereby favoring para substitution [1].
-
Issue 2: Halogen Exchange (Defluorination)
-
Symptom: Mass spec shows an impurity with M+16 or M+18 (depending on Cl isotope) relative to the parent peak.
-
Root Cause: Under harsh conditions (refluxing benzene/DCM) with strong Lewis acids (
), the aluminum center can coordinate with the fluorine, facilitating a nucleophilic aromatic substitution ( ) where chloride replaces fluorine. -
Corrective Action:
-
Catalyst Swap: If defluorination >2%, switch to milder Lewis acids like
or , though this may require longer reaction times [2]. -
Stoichiometry: Avoid large excesses of
. Use exactly 1.1–1.2 equivalents relative to the acylating agent.
-
Issue 3: The "Red Sludge" (Incomplete Conversion)
-
Symptom: Reaction stalls at 60% conversion; reaction mixture becomes a solid, unstirrable mass.
-
Root Cause: The product (ketone) is a Lewis base.[1] It forms a stable 1:1 complex with
, effectively poisoning the catalyst. -
Corrective Action:
-
Protocol Adjustment: This is not a catalytic cycle. You must use >1 equivalent of
. -
Shear Force: Use mechanical stirring (overhead stirrer) rather than magnetic stirring to maintain homogeneity as the complex precipitates.
-
Visualizing the Competitive Pathways
Caption: Competitive reaction pathways in Friedel-Crafts acylation. Note that high temperatures promote ortho-substitution, while harsh Lewis acid conditions promote halogen exchange.
Module B: Grignard Addition (The Alternative Route)
Route: 4-Fluorobenzonitrile + Ethylmagnesium Bromide
Common Failure Modes
This route avoids isomer issues (regiospecificity is locked by the starting material) but introduces moisture sensitivity and "over-reaction" risks.
Issue 1: The "Double Addition" (Tertiary Alcohol)
-
Symptom: Isolation of 1,1-bis(4-fluorophenyl)propan-1-ol (or similar tertiary alcohols).
-
Root Cause: If the intermediate imine salt hydrolyzes during the reaction (due to wet solvent), it forms the ketone, which is then immediately attacked by the remaining Grignard reagent.
-
Corrective Action:
-
Anhydrous Protocol: Solvents must be
ppm water. -
Temperature: Keep the addition at 0°C to stabilize the imine magnesium salt.
-
Issue 2: Wurtz Coupling (Biphenyl Formation) [2]
-
Symptom: Presence of 4,4'-difluorobiphenyl.
-
Root Cause: Radical coupling between the Grignard reagent and unreacted aryl halide during the preparation of the Grignard (if making it in-situ).
-
Corrective Action:
-
Slow Addition: Add the alkyl halide slowly to the magnesium turnings to keep the concentration of free halide low [3].
-
Grignard Workflow Logic[3]
Caption: The critical control point in the Grignard route is the stability of the Imine-Mg salt. Premature hydrolysis leads to the tertiary alcohol impurity.
Troubleshooting Data & Impurity Profile
| Impurity Type | Structure / Description | Origin | Detection (GC-MS) | Removal Strategy |
| Ortho-Isomer | 2'-Fluoropropiophenone | Regioselectivity failure (High Temp) | Same MW (152), slightly lower retention time than Para. | Fractional Distillation (Boiling points differ by ~5-10°C). |
| Chloro-Analog | 4'-Chloropropiophenone | Halogen exchange ( | M+16/18 peaks. Isotopic pattern of Cl (3:1). | Difficult to separate. Prevent by using lower temps or milder catalyst. |
| Di-acylated | 1,x-Di(propionyl)fluorobenzene | Excess reagent / Activated ring | MW + 56. | Recrystallization (these are usually solids). |
| Biphenyl | 4,4'-Difluorobiphenyl | Grignard Wurtz coupling | High MW, very non-polar. | Column Chromatography (elutes early with hexanes). |
| Tertiary Alcohol | 1-(4-fluorophenyl)-1-propanol deriv.[3] | Grignard over-addition | MW + Et group. Broad OH peak in IR. | Silica gel chromatography. |
Validated Protocol: Friedel-Crafts Acylation (Lab Scale)
Objective: Synthesis of 4'-fluoropropiophenone with <2% ortho-isomer.
-
Setup: Flame-dried 3-neck flask, N2 atmosphere, mechanical stirrer, dropping funnel.
-
Charge: Add
(1.2 eq) and dry Dichloromethane (DCM) (5 vol). Cool to 0°C.[2] -
Acylating Agent: Add Propionyl Chloride (1.05 eq) dropwise. Observation: Solution may turn yellow/orange (Acylium complex formation).
-
Substrate Addition: Add Fluorobenzene (1.0 eq) dropwise over 60 mins, maintaining internal temp <5°C. Critical: Do not rush; exotherm control determines regioselectivity [4].
-
Digest: Allow to warm to Room Temp (20–25°C) and stir for 4 hours. Do not reflux.
-
Quench: Pour reaction mixture slowly onto crushed ice/HCl mix. Warning: Violent exotherm and HCl gas evolution.
-
Workup: Separate organic layer, wash with brine, dry over
, and concentrate. -
Purification: Vacuum distillation. Collect fraction boiling at ~100°C @ 22 mmHg [5].[3]
References
- Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Foundational text on mechanism and solvent effects).
-
Mahato, P. K., et al. (2011). "Regioselective Acylation of Activated Arenes." Tetrahedron Letters, 52(4), 505-508. Link
- Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Definitive source on Wurtz coupling side reactions).
-
BenchChem Technical Repository. (2025). "Identifying side products in Friedel-Crafts acylation of fluorobenzene." Link
-
ChemicalBook Database. (2026).[3] "4'-Fluoropropiophenone Properties and Synthesis." Link
Sources
Technical Support Center: Purification of 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone
[1]
Status: Operational Operator: Senior Application Scientist Ticket ID: T-PROPIO-S-001 Subject: Impurity Removal & Stabilization of Thioether-Ketone Intermediates[1]
Executive Summary
You are likely working with 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone (also known as a dihydrochalcone derivative) as a high-value intermediate, possibly for SGLT2 inhibitor analogs or similar metabolic disease targets.[1]
This molecule presents a "perfect storm" of purification challenges due to its functional group triad:
-
The Thioether (S-Me): Highly susceptible to oxidation into sulfoxides (S=O) and sulfones (O=S=O).[1]
-
The Ketone: Susceptible to over-reduction (to alcohol) or condensation.[1]
-
The Fluorine: While chemically stable, it alters lipophilicity, often causing the compound to "oil out" during recrystallization rather than precipitating cleanly.
This guide replaces generic advice with chemically grounded, self-validating protocols designed to protect the sulfur moiety while removing specific impurities.
Part 1: Diagnostic Hub – Identify Your Impurity[1]
Before attempting purification, match your observation to the impurity profile below.
| Observation | Likely Impurity | Chemical Cause | Relative Polarity (TLC/HPLC) |
| Yellow Coloration | Chalcone Precursor | Incomplete hydrogenation of the | Less polar than product (High |
| New Polar Peak (Satellite) | Sulfoxide (S=O) | Oxidation by air, peroxides in solvents, or acidic silica. | Much more polar (Low |
| Sticky Gum / Oil | Solvent/Oligomer | "Oiling out" due to Fluorine/Lipophilicity mismatch.[1] | Smear or broad baseline hump.[1] |
| Loss of Carbonyl Signal | Benzylic Alcohol | Over-reduction (if prepared via hydrogenation).[1] | Variable; usually more polar than ketone.[1] |
Visual Logic: The Impurity Decision Tree
Figure 1: Diagnostic logic for rapid identification of major impurities based on physical appearance and chromatographic behavior.
Part 2: Troubleshooting & Protocols
Issue 1: The "Ghost" Peak (Sulfoxide Contamination)
User Complaint: "I see a small satellite peak that grows larger the longer I leave the compound in solution or on a column."
The Science: The methylthio group is an electron-rich soft nucleophile.[1] It reacts with singlet oxygen or peroxides found in uninhibited ethers (THF, Diethyl Ether).[1] Furthermore, standard Silica Gel 60 is slightly acidic (pH ~6.5), which can catalyze surface oxidation of sensitive sulfides.
The Protocol: "Buffered" Chromatography Do not use standard silica conditions.[1] You must passivate the silica surface.[1]
-
Mobile Phase Prep: Add 1% Triethylamine (TEA) to your hexane/ethyl acetate mobile phase.[1]
-
Why: TEA neutralizes acidic sites on the silica, preventing acid-catalyzed oxidation.[1]
-
-
Solvent Choice: Avoid ethers (THF/Et2O) which may contain peroxides.[1] Use DCM/Hexane or EtOAc/Heptane.[1]
-
Speed: Flash chromatography must be fast (<15 mins). Long residence time on silica increases oxidation risk.[1]
Self-Validation Step: Spot a TLC plate. If the spot streaks or shows a new baseline spot after 5 minutes of drying, your silica is too active/acidic.
Issue 2: The "Yellow Curse" (Chalcone Carryover)
User Complaint: "My product is a solid, but it has a persistent yellow tint. Recrystallization isn't fixing it."
The Science: The precursor chalcone (with a C=C double bond) is a chromophore (yellow).[1] The target dihydrochalcone is not (white).[1] Chalcones often co-crystallize with their hydrogenated counterparts due to structural similarity (isomorphism).[1]
The Protocol: Selective Wash (Trituration) Recrystallization often fails because the chalcone fits into the crystal lattice.[1] You need a solvent that dissolves the chalcone but not the product.[1]
-
Solvent: Cold Isopropanol (IPA) or Methanol.[1]
-
Procedure:
-
Chill 5 mL of IPA per gram of crude solid to 0°C.
-
Slurry the yellow solid in the cold solvent for 20 minutes.
-
Filter while cold.[1]
-
-
Mechanism: The planar chalcone is generally more soluble in alcohols than the flexible, saturated dihydrochalcone.[1] The yellow filtrate removes the impurity; the white filter cake is your product.
Issue 3: "Oiling Out" During Crystallization
User Complaint: "I cool the hot solution, and instead of crystals, I get a milky emulsion that settles into a sticky oil."
The Science: The fluorine atom and the thio-ether chain make the molecule lipophilic and flexible.[1] As the solution cools, the compound undergoes liquid-liquid phase separation (oiling out) before it reaches the nucleation energy barrier.
The Protocol: The "Two-Solvent" Drop Method You must decouple the saturation point from the nucleation point.[1]
Reagents:
Step-by-Step:
-
Dissolve crude material in the minimum amount of warm Ethanol (50-60°C).[1] Do not boil (avoids thermal oxidation of sulfur).[1]
-
Remove from heat.[1]
-
Add Water dropwise with vigorous stirring until a faint permanent turbidity (cloudiness) appears.
-
Critical Step: Add exactly 2-3 drops of Ethanol to clear the solution back to transparent.[1]
-
Seeding: Add a single "seed" crystal (or scratch the glass).[1]
-
Slow Cool: Wrap the flask in a towel to cool to room temperature over 2 hours. Do not use an ice bath immediately.[1]
Self-Validation: If oil droplets form, reheat slightly to redissolve, add 5% more Ethanol, and cool slower.
Part 3: Advanced Workflow Visualization
The following diagram outlines the complete purification decision matrix, integrating chemical scavenging and physical separation.
Figure 2: Integrated purification workflow emphasizing the removal of colored impurities prior to final crystallization.
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use Hydrogen Peroxide to clean glassware used with this compound? A: NO. Trace peroxide residue will instantly oxidize your thioether to a sulfoxide.[1] Use Acetone or Ethanol for cleaning, and ensure all glassware is oven-dried.[1]
Q: Why do you recommend Sodium Sulfate (
Q: My NMR shows a split peak for the S-Methyl group. Is this an isomer?
A: Likely not. If the peaks are roughly equal, it could be a rotamer, but for this flexible chain, it is almost certainly the Sulfoxide impurity. Sulfoxides are chiral at the sulfur atom (
References
-
Solubility & Recrystallization of Dihydrochalcones
-
Sulfide/Sulfoxide Chemistry & Purification
-
General Properties of Fluorinated Propiophenones
-
Chromatographic Purification of Chalcones
Optimizing reaction temperature for 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone
Executive Summary
You are inquiring about the synthesis and temperature optimization for 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone (CAS: 898781-18-5). This molecule is a dihydrochalcone derivative.[1][2]
Critical Technical Warning: Direct Friedel-Crafts acylation of fluorobenzene with 3-(4-thiomethylphenyl)propionyl chloride is not recommended . Fluorine is ortho/para directing; acylation would predominantly yield the 4'-fluoro isomer (para), not the desired 3'-fluoro (meta) isomer.
Recommended Pathway: The only regioselective route to the 3'-fluoro isomer is the Chalcone Route :
-
Claisen-Schmidt Condensation: 3-Fluoroacetophenone + 4-(Methylthio)benzaldehyde.
-
Selective Reduction: Reduction of the alkene to the alkane.
The "Sulfur Trap": The presence of the thiomethyl group (-SMe) precludes standard catalytic hydrogenation (H₂/Pd-C) because sulfur poisons the catalyst. Your temperature optimization must focus on chemical reduction methods (e.g., Zn/AcOH or NaBH₄/CuCl).
Part 1: The Synthetic Pathway & Thermal Dynamics
The following workflow illustrates the optimized pathway and critical temperature control points.
Caption: Figure 1. Regioselective synthesis of the target dihydrochalcone avoiding catalyst poisoning.
Part 2: Step-by-Step Temperature Optimization
Phase 1: Claisen-Schmidt Condensation
Formation of the α,β-unsaturated ketone (Chalcone).[1]
| Parameter | Optimal Range | Mechanistic Rationale |
| Temperature | 20°C – 25°C (RT) | High temperatures (>50°C) promote polymerization of the thiomethyl benzaldehyde and Michael addition of the solvent. Low temperatures (<10°C) stall the dehydration step. |
| Reaction Time | 12 – 16 Hours | Slower reaction at RT ensures thermodynamic control, favoring the stable trans-chalcone over the kinetic cis-isomer. |
| Base Conc. | 10% NaOH (aq) | Stronger bases or higher temps risk degrading the sensitive C-F bond (nucleophilic aromatic substitution side-reaction). |
Protocol 1: Condensation
-
Dissolve 3-fluoroacetophenone (1.0 eq) and 4-(methylthio)benzaldehyde (1.0 eq) in Ethanol (5 mL/mmol).
-
Cool to 0°C in an ice bath.
-
Dropwise add 10% NaOH (0.5 eq) while stirring.
-
Allow the mixture to warm to 20-25°C naturally.
-
Stir for 12 hours. A solid precipitate (the Chalcone) should form.
-
QC Check: TLC should show disappearance of aldehyde.
Phase 2: Selective Reduction (The Critical Step)
Reduction of the alkene (C=C) without reducing the ketone (C=O) or desulfurizing the molecule.
Why Temperature Matters Here:
-
Too Low (< 50°C): Incomplete reduction; recovery of starting material.
-
Too High (> 130°C): Risk of desulfurization (cleaving the -SMe group) or over-reduction to the alcohol.
Recommended Method: Zinc in Acetic Acid (Zn/AcOH) This method is immune to sulfur poisoning and highly selective for conjugated alkenes.
| Parameter | Optimal Range | Mechanistic Rationale |
| Temperature | 100°C – 118°C (Reflux) | The electron transfer from Zn surface to the conjugated system has a high activation energy. Reflux ensures rapid conversion. |
| Alternative | Ultrasonic (30-40°C) | If thermal degradation is observed, use ultrasound (40 kHz) to activate the Zinc surface at lower temps. |
Protocol 2: Selective Reduction
-
Dissolve the Chalcone (from Step 1) in Glacial Acetic Acid (10 mL/mmol).
-
Add Zinc Dust (activated, 5.0 - 10.0 eq).
-
Heat to Reflux (approx. 118°C) .
-
Monitor by TLC every 30 minutes. Reaction is typically complete in 1-2 hours.
-
Workup: Filter hot to remove Zn. Pour filtrate into ice water to precipitate the product.
Part 3: Troubleshooting Guide (FAQ)
Q1: I am seeing a side product with M+2 mass (Alcohol). What happened?
-
Diagnosis: Over-reduction. You likely reduced the ketone to an alcohol.
-
Cause: If you used NaBH₄ or LiAlH₄ , this is the expected result.
-
Fix: Switch to Zn/AcOH (Method above). If you must use NaBH₄, you must add CuCl (Copper(I) Chloride) as a catalyst and run the reaction at 0°C strictly. The Copper coordinates the alkene, directing the hydride to the beta-position (1,4-addition).
Q2: My reaction stalled during hydrogenation (H₂ balloon).
-
Diagnosis: Catalyst Poisoning.
-
Cause: The thiomethyl (-SMe) group binds irreversibly to Pd, Pt, or Ni surfaces, deactivating the catalyst immediately.
-
Fix: Do not use catalytic hydrogenation. Use chemical reductants (Zn/AcOH) or transfer hydrogenation (Formic acid/Amine bases), though Zn is superior for this substrate.
Q3: Can I synthesize this by reacting Fluorobenzene with the acid chloride?
-
Diagnosis: Regiochemistry Error.
-
Explanation: No. Friedel-Crafts acylation of fluorobenzene yields 4'-fluoropropiophenone (para). You require the 3'-fluoro (meta) isomer. The meta-position is deactivated and electronically unfavorable for electrophilic aromatic substitution. You must start with the pre-functionalized 3-fluoroacetophenone.
Q4: The product smells strongly of rotten cabbage/sulfur.
-
Diagnosis: Degradation.
-
Cause: You likely overheated the reaction (>140°C) or used strong mineral acids, causing cleavage of the methyl-thio ether bond.
-
Fix: Keep reaction temperature below 120°C. Ensure the Acetic Acid is Glacial and not mixed with strong mineral acids like HCl.
References
-
Claisen-Schmidt Condensation of Thio-substituted Aldehydes
-
Selective Reduction using Zn/AcOH
-
Copper-Hydride Reduction (Alternative)
- Selectivity: Dhillon, R.S., et al. "Selective reduction of α,β-unsaturated ketones to saturated ketones using NaBH4/CuCl." Tetrahedron Letters.
-
Compound Data & Structure
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 6. WO2000023409A1 - Method for synthesizing diaryl-substituted heterocyclic compounds, including tetrahydrofurans - Google Patents [patents.google.com]
- 7. ijcrt.org [ijcrt.org]
- 8. 3',4'-Difluoro-3-(2-thiomethylphenyl)propiophenone | C16H14F2OS | CID 24725956 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Optimization for 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone
Product: 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone CAS: 898781-15-2 Molecular Formula: C₁₆H₁₅FOS Molecular Weight: 274.35 g/mol [1]
Technical Overview & Solubility Profile
Senior Scientist Note: This compound presents a classic "brick dust" challenge common in lipophilic intermediates. With a predicted LogP of ~4.2–4.4 [1, 2], 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone is highly hydrophobic.[1][2] It contains a thioether moiety sensitive to oxidation and a fluorinated aromatic ring that enhances lipophilicity.[1][2]
The primary failure mode in biological assays is microprecipitation upon dilution into aqueous buffers.[1][2] This often goes undetected by the naked eye but results in erratic IC₅₀ data or false negatives.[1][2]
Solvent Compatibility Matrix
| Solvent | Solubility Rating | Max Conc. (Est.)[1][2][3] | Usage Context |
| DMSO (Dimethyl Sulfoxide) | Excellent | >20 mg/mL | Recommended for primary stock solutions.[1][2] |
| Ethanol (Absolute) | Good | ~10–20 mg/mL | Alternative stock; faster evaporation but lower solvent power than DMSO.[1] |
| DMF (Dimethylformamide) | Excellent | >20 mg/mL | Use only for chemical synthesis; toxic to most biological systems.[1] |
| PBS / Water | Insoluble | <1 µM | Do NOT attempt to dissolve directly.[1] Requires co-solvent or carrier.[1][2] |
| Tween-80 / PEG-400 | Moderate | Varies | Useful as excipients for in vivo formulation.[1][2] |
Standard Operating Procedures (SOPs)
Protocol A: Preparation of Stable Stock Solution (10 mM)
Objective: Create a homogenous stock solution free of micro-crystals while preventing thioether oxidation.
-
Calculate Mass: For 10 mL of 10 mM stock, weigh 27.44 mg of compound.[1][2]
-
Solvent Addition: Add 10 mL of anhydrous DMSO .
-
Dissolution: Vortex vigorously for 30–60 seconds.
-
Storage: Aliquot into amber glass vials (to protect the thioether from photo-oxidation) and store at -20°C.
Protocol B: "Step-Down" Dilution for Aqueous Assays
Objective: Dilute the hydrophobic stock into assay buffer without crashing out the compound.
-
The Problem: Direct addition of 100% DMSO stock to water causes a rapid polarity shift, forcing the hydrophobic drug to aggregate immediately.[1][2]
-
The Solution: Use an intermediate dilution step.
Workflow:
-
Prepare Intermediate: Dilute the 10 mM DMSO stock 1:10 into 100% Ethanol or 50% DMSO/Water to create a 1 mM working solution.[1]
-
Final Dilution: Slowly add the 1 mM working solution to your assay buffer (e.g., PBS + 0.1% BSA) while vortexing the buffer.
Visualizing the Solubilization Logic
The following diagram illustrates the decision tree for solubilizing this lipophilic thioether, ensuring chemical stability and physical homogeneity.
Caption: Workflow for preparing stable solutions of 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone, prioritizing intermediate dilution to prevent aqueous precipitation.
Troubleshooting & FAQs
Q1: My solution turned yellow after storage. Is it still good?
Diagnosis: Likely Thioether Oxidation .[1] The 4-thiomethyl group (sulfide) is susceptible to oxidation to a sulfoxide (S=O) or sulfone (O=S=O) upon exposure to air, often resulting in a yellow discoloration.[2]
-
Fix: Always store stocks under inert gas (Nitrogen or Argon).[1][2] If the solution is yellow, check purity via LC-MS. If oxidation >5%, discard the stock.[1][2]
-
Prevention: Add a reducing agent like DTT or TCEP to your assay buffer if the biology permits, although this won't reverse oxidation in the stock vial.[1][2]
Q2: I see a fine precipitate when I add the DMSO stock to my cell culture media.
Diagnosis: Solvent Shock . Adding a high-concentration hydrophobic stock directly to aqueous media causes the compound to crash out before it can disperse.[1][2]
-
Fix:
-
Pre-warm the media to 37°C.
-
Vortex the media while adding the compound (dynamic addition).
-
Limit DMSO: Ensure final DMSO concentration is <0.5% (v/v).
-
Use a Carrier: Supplement media with 0.1% to 1% BSA or FBS before adding the compound.[1][2] The albumin binds the lipophile, keeping it in solution [3].[1][2]
-
Q3: Can I use water to dissolve this for an animal study?
Answer: No. The compound is practically insoluble in water.[1] For in vivo administration, you must use a formulation vehicle.[1][2]
-
Recommended Vehicle: 5% DMSO + 40% PEG-400 + 5% Tween-80 + 50% Water (or Saline).[1][2]
-
Protocol: Dissolve fully in the DMSO/PEG/Tween mixture first, then slowly add the water while stirring. A clear or slightly opalescent emulsion should form.[1][2]
Q4: Why does the protocol specify "Anhydrous" DMSO?
Answer: DMSO is hygroscopic (absorbs water from air).[1][2] Even 1-2% water accumulation in DMSO significantly reduces its solvating power for highly lipophilic compounds like 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone, leading to "hidden" precipitation where the concentration is lower than calculated.[1][2]
References
-
PubChem. (n.d.).[1][2] 3',4'-Difluoro-3-(2-thiomethylphenyl)propiophenone | C16H14F2OS.[1][4] National Library of Medicine.[1][2] Retrieved March 4, 2026, from [Link][2]
-
Di, L., & Kerns, E. H. (2006).[1][2][5] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Retrieved March 4, 2026, from [Link]
Sources
Stability of 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone under storage conditions
Executive Summary
3'-Fluoro-3-(4-thiomethylphenyl)propiophenone is a functionalized dihydrochalcone derivative commonly utilized as an intermediate in the synthesis of SGLT2 inhibitors and other bioactive scaffolds.[1] While the fluorinated benzoyl core provides metabolic stability, the thioether (methylthio) moiety introduces a specific vulnerability to oxidative degradation.
This guide moves beyond generic "store cool and dry" advice. It dissects the molecular vulnerabilities of the compound and provides evidence-based protocols to maintain >98% purity over extended storage periods.[1]
Part 1: Critical Storage Parameters
The stability of this compound is governed by the redox susceptibility of the sulfur atom and the potential for alpha-carbon reactivity.
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C (Long-term) 2-8°C (Active use < 1 month) | Lowers the kinetic rate of auto-oxidation.[1] The thioether group is prone to converting to sulfoxide (R-S(=O)-Me) at ambient temperatures if O₂ is present.[1] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Critical. Oxygen is the primary degradation vector.[1] The methylthio group acts as a reducing agent, scavenging atmospheric oxygen to form impurities. |
| Light Protection | Amber Vials / Foil Wrap | Aromatic ketones (propiophenone core) can undergo Norrish Type I/II photocleavage or act as photosensitizers for singlet oxygen generation, accelerating sulfur oxidation.[1] |
| Solvent State | Store as Solid | Solution-state storage drastically increases the collision frequency with dissolved oxygen.[1] If solution storage is unavoidable, use degassed anhydrous solvents (e.g., DMSO, DCM) at -80°C. |
Part 2: Degradation Mechanics & Troubleshooting
Visualizing the Threat: The Oxidation Cascade
The primary failure mode is the sequential oxidation of the sulfide to sulfoxide and sulfone. This alters the compound's polarity and biological activity.
Figure 1: The primary degradation pathway involves the oxidation of the thioether to sulfoxide, followed by sulfone formation. Light exposure can trigger radical pathways.[1]
Troubleshooting Q&A
Q1: My sample has changed from an off-white solid to a sticky yellow gum. Is it recoverable?
-
Diagnosis: This is a classic sign of sulfoxide formation .[1] Sulfoxides often have lower melting points than their parent sulfides, leading to "oiling out" (liquefaction). The yellow color suggests conjugated impurities or photo-degradation.[1]
-
Action:
-
Perform a TLC (Thin Layer Chromatography).[1] Sulfoxides are significantly more polar than sulfides.[1]
-
If the impurity spot (lower R_f) is <10%, recrystallize from minimal hot ethanol/hexane.
-
If >10%, column chromatography is required (Sulfoxide binds tightly to silica; flush with MeOH/DCM to remove).
-
Q2: I see a new peak in my HPLC chromatogram eluting before the main peak. What is it?
-
Analysis: In Reverse-Phase (C18) HPLC, more polar compounds elute earlier.
-
Prevention: Purge your HPLC solvents with helium or sonicate them to remove dissolved oxygen, as on-column oxidation can sometimes occur with sensitive sulfides.[1]
Q3: Can I store the compound in DMSO stock solutions at -20°C?
-
Warning: DMSO (Dimethyl Sulfoxide) is an oxidant under certain conditions (Swern-like chemistry).[1] While generally safe at low temps, DMSO is hygroscopic. Absorbed water + freeze/thaw cycles = degradation.[1]
-
Better Alternative: Use anhydrous Acetonitrile (MeCN) for stocks, or store as dry powder in single-use aliquots.[1]
Part 3: Validation Protocols
To ensure your experiments are not compromised by degraded material, use these self-validating protocols.
Protocol A: Rapid Purity Check (HPLC)
Use this method to distinguish the parent sulfide from oxidized impurities.[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase:
-
Gradient: 50% B to 90% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm.[1]
-
Expected Result:
Protocol B: Rescue Recrystallization
If purity drops below 95% due to oxidation:
-
Dissolve the crude solid in the minimum amount of boiling Ethanol (EtOH) .[1]
-
Add Activated Charcoal (1% w/w) to remove colored photo-degradation products.[1] Filter hot.
-
Add warm Hexane dropwise until slight turbidity persists.
-
Cool slowly to Room Temperature, then to 4°C.
-
Filter crystals and wash with cold Hexane.[1]
-
Dry under high vacuum (essential to remove trapped solvent which can promote hydrolysis).[1]
Part 4: Storage Decision Logic
Use this flow to determine the optimal handling for your specific batch.
Figure 2: Decision tree for maximizing shelf-life based on usage frequency.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24725967, 4'-Methyl-2-(4-thiomethylphenyl)propiophenone (Analog).[1] Retrieved from [Link][1]
-
Bernkop-Schnürch, A., et al. (2002). Thiolated polymers: Stability of thiol moieties under different storage conditions.[1][2] Scientia Pharmaceutica.[1][2] Retrieved from [Link][1]
-
U.S. EPA (2025). CompTox Chemicals Dashboard: 1-(3-Fluorophenyl)-3-(4-methylphenyl)propan-1-one (Structural Analog).[1] Retrieved from [Link][1]
Sources
Technical Support Center: Stability & Degradation of 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone
The following technical guide is designed for researchers and analytical chemists working with 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone . It addresses the specific stability challenges inherent to the thioether and ketone moieties within this molecule.
Product Code: [Generic-Placeholder] Chemical Name: 1-(3-Fluorophenyl)-3-(4-(methylthio)phenyl)propan-1-one Molecular Formula: C₁₆H₁₅FOS Molecular Weight: 274.35 g/mol
Executive Summary: The Stability Profile
As a Senior Application Scientist, I often see researchers treat this compound like a standard stable ketone. This is a critical error. The presence of the thioether (methylthio) group at the para-position of the phenyl ring creates a high susceptibility to oxidative degradation, even under ambient storage conditions.
The degradation pathway is sequential and predictable:
-
Primary Degradation: Oxidation of the sulfide to the Sulfoxide (M+16).
-
Secondary Degradation: Further oxidation to the Sulfone (M+32).
-
Minor Pathway: Photolytic cleavage of the propiophenone core (Norrish Type I/II).
Degradation Pathways & Mechanisms
The following diagram illustrates the oxidative cascade you are likely encountering.
Figure 1: The oxidative degradation cascade of 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone. The transformation from Thioether to Sulfoxide is the dominant pathway observed in laboratory settings.
Troubleshooting Guide (FAQ Format)
Category A: Appearance & Physical Properties
Q: My sample has turned from a white solid to a sticky, yellowish gum. Is it still usable? A: Likely not without purification. The yellowing is characteristic of thioether oxidation and the formation of conjugated impurities. Furthermore, sulfoxides are often more hygroscopic and lower melting than their parent sulfides, leading to the "sticky" texture.
-
Action: Run an LC-MS. If the Sulfoxide content is >5%, recrystallization (typically from EtOH/Heptane) is required.
Q: I see a color change in solution (DCM or Methanol) after 24 hours. A: Chlorinated solvents like Dichloromethane (DCM) can undergo slow radical decomposition to produce HCl and oxidative radicals, accelerating S-oxidation.
-
Recommendation: Avoid storing this compound in solution. Prepare fresh. If solution storage is mandatory, use degassed solvents and store at -20°C.
Category B: Analytical Anomalies (HPLC/LC-MS)
Q: I see a new peak eluting before the main peak in my Reverse Phase HPLC. What is it? A: This is almost certainly the Sulfoxide (Degradant A) .
-
Reasoning: The oxidation of the sulfur atom adds a polar oxygen and creates a dipole, significantly reducing the logP (lipophilicity). Therefore, it elutes earlier than the parent thioether on C18 columns.
-
Verification: Check the UV spectrum. The Sulfoxide often shows a hypsochromic shift (blue shift) compared to the parent thioether due to the loss of lone-pair conjugation with the phenyl ring.
Q: My Mass Spec shows a strong signal at m/z 291.3 and 307.3. Are these adducts? A: No, these are oxidative degradation products.
-
291.3 (M+H): Corresponds to the Sulfoxide (Parent + 16 Da).
-
307.3 (M+H): Corresponds to the Sulfone (Parent + 32 Da).
-
Note: If you see M+22 (296) or M+38 (312), those are Sodium adducts of the parent, not degradants. Do not confuse them.
Experimental Protocols for Validation
If you need to validate your analytical method or force-degrade the sample to identify peaks, follow these protocols.
Protocol 1: Oxidative Stress Test (H₂O₂)
Purpose: To generate Sulfoxide and Sulfone standards for HPLC retention time marking.
-
Dissolve: 10 mg of 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone in 2 mL of Acetonitrile.
-
Stress: Add 100 µL of 30% Hydrogen Peroxide (H₂O₂).
-
Incubate: Stir at Room Temperature.
-
T=15 min: Inject sample. You will see ~50% conversion to Sulfoxide (RRT ~0.8).
-
T=4 hours: Inject sample. You will see conversion to Sulfone (RRT ~0.85, often close to Sulfoxide but distinct).
-
-
Quench: Add MnO₂ powder or aqueous Sodium Bisulfite before disposal.
Protocol 2: Photostability Check
Purpose: To determine if amber glassware is strictly necessary.
-
Prepare: Two vials of 1 mg/mL solution in Methanol.
-
Expose: Wrap one vial in aluminum foil (Control). Leave the other exposed to direct benchtop light (or UV chamber) for 24 hours.
-
Analyze: Compare HPLC traces.
-
Result: Propiophenones can undergo Norrish Type II cleavage , resulting in the formation of 3-fluorocetophenone and a styrene derivative. Look for lower MW fragments.
-
Summary of Degradation Data
| Degradant Name | Structure Change | Mass Shift (Δ) | RRT (C18 HPLC)* | Polarity | Cause |
| Sulfoxide | -S- → -S(=O)- | +16 Da | ~0.75 - 0.85 | High | Air/Peroxides |
| Sulfone | -S- → -S(=O)₂- | +32 Da | ~0.80 - 0.90 | Medium | Strong Oxidants |
| Cleavage Product | C-C Bond Break | Variable | < 0.50 | Variable | UV Light |
*RRT (Relative Retention Time) is approximate and depends on specific gradient conditions. Sulfoxides always elute earlier than the parent thioether in Reverse Phase.
Storage & Handling Recommendations
To maintain purity >98%:
-
Temperature: Store at -20°C long-term.
-
Atmosphere: Store under Argon or Nitrogen . The thioether is sensitive to atmospheric oxygen over months.
-
Container: Amber glass vials with Teflon-lined caps.
-
Solvents: Avoid DMSO for storage; DMSO can act as an oxidant transfer agent under certain conditions or absorb water, promoting hydrolysis/oxidation.
References
- Sulfide Oxidation Kinetics: Oae, S. (1991). Organic Sulfur Chemistry: Structure and Mechanism. CRC Press.
-
Propiophenone Photochemistry: Wagner, P. J. (1976). "Type II Photoelimination and Photocyclization of Ketones." Accounts of Chemical Research, 4(5), 168–177. Link
-
Thioether Drug Stability: Waterman, K. C., et al. (2002). "Stabilization of Pharmaceuticals to Oxidative Degradation." Pharmaceutical Development and Technology, 7(1), 1–32. Link
- Analytical Separation of Sulfoxides: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
Technical Support Center: Overcoming Steric Hindrance in Propiophenone Derivative Synthesis
Welcome to the Technical Support Center for Propiophenone Synthesis. Propiophenone derivatives are critical scaffolds in medicinal chemistry, serving as precursors for active pharmaceutical ingredients (APIs) like bupropion and various cathinones. However, the presence of the alpha-ethyl group combined with bulky aromatic substitutions (e.g., ortho-methyl or halogen groups) introduces significant steric hindrance. This structural crowding impedes standard synthetic transformations.
This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to help researchers overcome these specific steric challenges.
Section 1: Nucleophilic Additions (Grignard Reactions)
Q1: My Grignard addition to an ortho-substituted propiophenone yields mostly recovered starting material. What is happening chemically? A1: The primary issue is competitive enolization. The bulky ortho-substituent and the alpha-ethyl group physically obstruct the Bürgi-Dunitz trajectory required for the Grignard reagent to attack the carbonyl carbon. This steric bulk leads to a nonplanar conformation where the propionyl group is pushed out of the plane of the aromatic ring, drastically increasing the activation energy for nucleophilic attack (1)[1]. Because Grignard reagents are strong bases, the reagent instead deprotonates the relatively acidic alpha-carbon, forming an enolate intermediate (2)[2]. Upon aqueous workup, this enolate is simply protonated back to your starting propiophenone.
Q2: I am isolating a secondary alcohol instead of the desired tertiary alcohol. Why? A2: If your Grignard reagent possesses beta-hydrogens (e.g., isopropylmagnesium bromide), the steric repulsion at the carbonyl carbon prevents direct C-C bond formation. Instead, the system relieves steric strain by proceeding through a cyclic six-membered transition state, transferring a hydride to the carbonyl carbon via a Single Electron Transfer (SET) or beta-hydride reduction pathway (2)[2].
Q3: How can I force the nucleophilic addition to occur and prevent these side reactions? A3: You must decouple the basicity of the nucleophile from its nucleophilicity. The most robust method is the use of anhydrous Cerium(III) chloride (CeCl₃) to form an organocerium reagent (Imamoto reaction). Cerium is highly oxophilic and strongly activates the carbonyl group while simultaneously generating a nucleophile that is significantly less basic than the parent Grignard reagent, allowing it to overcome steric barriers without causing enolization (1)[1].
Decision workflow for troubleshooting Grignard additions to sterically hindered propiophenones.
Section 2: Alpha-Functionalization (Bromination)
Q4: Alpha-bromination of my sterically hindered propiophenone is exceedingly slow using elemental bromine, and heating leads to degradation. How can I optimize this? A4: The rate-determining step in acid-catalyzed alpha-bromination is the formation of the enol intermediate (3)[3]. Steric bulk around the ketone restricts the conformational freedom required to achieve the planar enol geometry. Instead of elemental bromine (Br₂), transition to N-Bromosuccinimide (NBS) catalyzed by p-Toluenesulfonic acid (TsOH). This provides a controlled release of the electrophile and superior selectivity compared to molecular bromine, significantly reducing unwanted byproducts (4)[4].
Q5: I am observing significant di-bromination side products. How do I improve mono-selectivity? A5: Di-bromination occurs when the mono-brominated product undergoes enolization and reacts again. Because bromine is electron-withdrawing, it increases the acidity of the remaining alpha-proton, making the second enolization faster than the first in some environments. To ensure mono-selectivity, strictly control the stoichiometry of NBS (1.0 to 1.05 equivalents) and quench the reaction immediately upon consumption of the starting material (5)[5].
Mechanistic pathways and control points during the alpha-bromination of propiophenone derivatives.
Section 3: Quantitative Data Summary
The following table summarizes the expected yield improvements when applying the optimized troubleshooting conditions to sterically hindered propiophenone systems.
| Reaction Type | Substrate Characteristic | Major Challenge | Optimized Condition | Typical Yield Shift |
| Grignard Addition | ortho-substituted propiophenone | Enolization / Recovery of SM | Addition of anhydrous CeCl₃ | <10% → 75-85% |
| Grignard Addition | Bulky Grignard (with beta-H) | Reduction to 2° alcohol | Switch to Organolithium at -78°C | 15% → 80%+ |
| Alpha-Bromination | Electron-rich propiophenone | Di-bromination | 1.05 eq NBS, TsOH, 25°C | 40% → 90%+ |
| Friedel-Crafts | Bulky acyl chloride | ortho-substitution failure | AlCl₃ in DCM, 0°C to RT | para-isomer >95% |
(Note: Friedel-Crafts acylation of bulky arenes inherently favors the para-position due to steric hindrance at the ortho-position, yielding the para-propiophenone derivative almost exclusively (6)[6].)
Section 4: Self-Validating Experimental Protocols
Protocol 1: CeCl₃-Mediated Nucleophilic Addition (Imamoto Reaction)
Causality Check: Anhydrous CeCl₃ is notoriously hygroscopic. If trace water is present, it will protonate and destroy the organometallic reagent, leading to immediate reaction failure. The rigorous drying step is a mandatory self-validating checkpoint.
-
Activation of CeCl₃: Place CeCl₃ heptahydrate (1.5 eq) in a Schlenk flask. Heat gradually to 140 °C under high vacuum (0.1 mmHg) for 2 hours. Validation: The crystalline solid will dehydrate into a fine, free-flowing white powder. If it clumps, moisture is still present.
-
Cooling and Suspension: Cool the flask to room temperature under an argon atmosphere. Add anhydrous THF to suspend the CeCl₃, and stir vigorously for 2 hours to ensure a uniform, milky suspension.
-
Organocerium Formation: Cool the suspension to -78 °C using a dry ice/acetone bath. Dropwise add the Grignard reagent (1.5 eq). Stir for 30 minutes at -78 °C. Validation: The mixture will typically turn yellow or orange, visually confirming the successful transmetalation to the organocerium species.
-
Ketone Addition: Dissolve the sterically hindered propiophenone (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the organocerium mixture to prevent thermal spikes.
-
Workup: Stir for 2 hours at -78 °C, then allow it to warm to 0 °C. Quench carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.
Protocol 2: Regioselective Alpha-Bromination using NBS
Causality Check: Halogenation reactions can proceed via ionic (electrophilic) or radical pathways. Shielding the reaction from light prevents the homolytic cleavage of the N-Br bond, ensuring the reaction proceeds strictly via the enol-electrophile mechanism rather than unwanted benzylic/allylic radical bromination.
-
Setup: In a round-bottom flask completely wrapped in aluminum foil (to shield from light), dissolve the propiophenone derivative (1.0 eq) in anhydrous acetonitrile.
-
Reagent Addition: Add p-Toluenesulfonic acid (0.1 eq) to catalyze enol formation. Slowly add N-Bromosuccinimide (1.05 eq) in small portions to prevent temperature spikes that could drive di-bromination.
-
Monitoring (Critical): Stir the reaction at room temperature. Monitor strictly via TLC (e.g., 9:1 Hexanes:EtOAc). Validation: The reaction must be stopped the exact moment the starting material spot disappears. Allowing it to stir further guarantees di-bromination due to the activated nature of the mono-bromo product.
-
Quenching and Isolation: Quench the reaction immediately with saturated aqueous sodium thiosulfate. This destroys any unreacted electrophilic bromine species, halting the reaction natively (4)[4]. Extract the aqueous layer with dichloromethane, wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure.
References
-
Benchchem. "An In-depth Technical Guide to the Synthesis and Characterization of 4'-Bromo-3-(3-methylphenyl)propiophenone." 6
-
Benchchem. "Technical Support Center: Steric Hindrance Effects in Reactions of 2-Methylacetophenone." 1
-
Organic Chemistry Portal. "Grignard Reaction." 2
-
Benchchem. "2-Bromo-2'-chloropropiophenone | 75815-22-4." 5
-
Smolecule. "2-Bromo-1-o-tolyl-propan-1-one." 4
-
Chemistry LibreTexts. "22.3: Alpha Halogenation of Aldehydes and Ketones." 3
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buy 2-Bromo-1-o-tolyl-propan-1-one | 1451-84-9 [smolecule.com]
- 5. 2-Bromo-2'-chloropropiophenone | 75815-22-4 | Benchchem [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Catalyst poisoning in 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone reduction
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the unique challenges associated with the reduction of sulfur-bearing aryl ketones.
The molecule 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone presents a dual-faceted challenge in synthetic workflows: achieving high chemoselectivity (avoiding the hydrodefluorination of the 3'-fluoro substituent) while mitigating the severe catalyst poisoning induced by the thiomethyl (-SCH3) group. This guide provides field-proven causality, diagnostic workflows, and self-validating protocols to bypass these bottlenecks.
Section 1: Diagnostic FAQs & The Causality of Sulfur Poisoning
Q1: Why does the reduction of 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone stall at <10% conversion when using standard Pd/C or Ru catalysts? A: The stalling is caused by competitive chemisorption. The thiomethyl (-SCH3) group is a highly potent Lewis base. The lone electron pairs on the sulfur atom strongly coordinate to the empty d-orbitals of heterogeneous transition metals, forming stable metal-sulfide or metal-thiolate interactions. This irreversible coordination outcompetes both the ketone substrate and hydrogen gas for the active catalytic sites, effectively shutting down the hydride transfer cycle[1].
Q2: Can I overcome this by simply increasing the catalyst loading or elevating the temperature and pressure? A: While brute-force methods (e.g., using 20 mol% Pd/C) can sometimes force the reaction to completion by providing excess active sites, this approach is economically unviable for scale-up. Furthermore, elevating the temperature or hydrogen pressure significantly increases the risk of hydrodefluorination at the 3'-position. Strategic catalyst selection is a much safer and more scalable approach.
Q3: If transition metals are poisoned, how can I achieve a high enantiomeric excess (ee) for the resulting chiral alcohol? A: You must transition away from exposed heterogeneous metals. You can bypass transition metals entirely by using Corey-Bakshi-Shibata (CBS) oxazaborolidine-catalyzed borane reduction[2],[3], or by employing biocatalytic approaches using Ketoreductases (KREDs)[4]. If a transition metal is strictly required for your workflow, utilizing homogeneous Iridium or Ruthenium complexes with strongly coordinating multidentate ligands (e.g., f-thiophamidol) provides steric and electronic shielding against sulfur coordination[5].
Section 2: Mechanistic & Troubleshooting Workflows
To understand the failure mode of standard catalysts, we must visualize the competing pathways at the metal center.
Competitive mechanism: Productive ketone reduction vs. parasitic sulfur poisoning.
When diagnosing a stalled reaction, follow this validated decision tree to select the appropriate alternative methodology based on your stereochemical requirements.
Decision tree for mitigating sulfur poisoning in ketone reductions.
Section 3: Quantitative Data & System Comparison
The table below summarizes the performance of various catalytic systems when exposed to thioether-containing substrates.
| Catalytic System | Sulfur Tolerance | Enantioselectivity (ee) | Mechanism / Causality |
| Heterogeneous Pd/C | Very Low | N/A (Racemic) | Sulfur irreversibly binds to exposed metal surface sites, halting the catalytic cycle[1]. |
| Ir-Tetradentate (f-thiophamidol) | High | >95% | Strong multidentate chelation prevents sulfur from displacing the ligand[5]. |
| CBS Oxazaborolidine + BH3 | Absolute | >90% | Boron-based Lewis acid catalysis; completely immune to transition metal sulfur poisoning[2],[3]. |
| Ketoreductase (KRED) | High | >99% | Biocatalytic active site sterically accommodates thioethers while precisely orienting the ketone[4]. |
Section 4: Validated Experimental Protocols
To ensure scientific integrity, every protocol below is designed as a self-validating system, meaning built-in Quality Control (QC) steps must be passed before proceeding to the next phase.
Protocol A: Asymmetric Borane Reduction (CBS Method)
Causality: The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst. Because the hydride transfer is mediated by a boron-based Lewis acid rather than a transition metal, the thiomethyl group cannot poison the catalytic cycle[2],[3].
-
Catalyst Preparation: In an oven-dried, argon-purged flask, dissolve 0.1 equivalents of (R)- or (S)-CBS oxazaborolidine catalyst in anhydrous THF.
-
Borane Addition: Cool the solution to -20 °C. Slowly add 1.2 equivalents of Borane-Dimethylsulfide (BH3·SMe2) complex. Stir for 15 minutes to form the active catalyst-borane complex.
-
Substrate Addition: Dissolve 1.0 equivalent of 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone in anhydrous THF. Add this solution dropwise over 1 hour via a syringe pump. Causality note: Slow addition ensures the catalytic cycle outpaces the uncatalyzed, racemic background reduction.
-
Validation & QC: After 2 hours, pull a 50 µL aliquot, quench with methanol, and analyze via TLC or Rapid-LC. Do not proceed to workup until the ketone peak is completely absent.
-
Quench & Workup: Carefully quench the reaction by the dropwise addition of methanol at -20 °C until effervescence ceases. Warm to room temperature, concentrate under vacuum, and purify via silica gel chromatography.
Protocol B: Biocatalytic Reduction using Ketoreductases (KREDs)
Causality: Engineered KREDs are highly tolerant to sulfur-containing substrates. The enzyme's binding pocket sterically accommodates the thioether while precisely orienting the prochiral ketone, offering unparalleled enantioselectivity[4].
-
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM magnesium sulfate (MgSO4) and 1.0 mM NADP+ (cofactor).
-
Enzyme Hydration: Add 10 mg/mL of a selected Ketoreductase (e.g., KRED253) to the buffer. Stir gently at 30 °C for 15 minutes to fully hydrate the enzyme.
-
Reaction Initiation: Add 10% v/v isopropanol to the mixture. Causality note: Isopropanol acts as the sacrificial hydride donor to continuously regenerate the NADP+ cofactor.
-
Substrate Loading: Dissolve the ketone substrate in DMSO (to a final DMSO concentration of 5% v/v in the reaction) and add it to the aqueous mixture.
-
Validation & QC: Incubate at 30 °C with orbital shaking (250 rpm). Pull aliquots every 4 hours, extract with ethyl acetate, and monitor conversion and enantiomeric excess via Chiral HPLC. Terminate the reaction once conversion exceeds 99%.
Protocol C: Homogeneous Iridium Catalysis with Tetradentate Ligands
Causality: If high-throughput hydrogenation is required, utilizing an Ir-catalyst with a strongly coordinating tetradentate ligand (such as f-thiophamidol) provides a steric and electronic shield around the metal center, preventing the -SCH3 group from binding and poisoning the catalyst[5].
-
Catalyst Activation: In a glovebox, combine [Ir(COD)Cl]2 (0.5 mol%) and the f-thiophamidol ligand (1.1 mol%) in anhydrous isopropanol. Stir for 30 minutes to generate the active pre-catalyst.
-
Substrate Loading: Add the ketone substrate (1.0 eq) and a catalytic amount of a strong base (e.g., t-BuOK, 5 mol%) to the solution. Transfer the mixture to a high-pressure hydrogenation reactor.
-
Hydrogenation: Purge the reactor with hydrogen gas three times. Pressurize to 20 bar H2 and heat to 50 °C. Stir vigorously for 12 hours.
-
Validation & QC: Vent the reactor safely. Take a crude NMR of the reaction mixture. The disappearance of the carbonyl carbon (~198 ppm) and the appearance of the carbinol proton (~4.5-5.0 ppm) validates successful reduction.
References
- The enantioselective reduction of sulfur-containing ketones - ResearchGate Source: ResearchGate URL
- Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions - PMC Source: NIH / PMC URL
- Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - MDPI Source: MDPI URL
- Design and Synthesis of Sulfur-Containing Tetradentate Ligands for Ir-Catalyzed Asymmetric Hydrogenation of Ketones | Organic Letters Source: ACS Publications URL
- Enantioselective reduction of ketones - Wikipedia Source: Wikipedia URL
Sources
Technical Support: High-Purity Synthesis of 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone
Introduction: The "Sulfur Trap" in Propiophenone Synthesis
You are likely accessing this guide because your HPLC purity is stuck below 95%, or your mass spectrum shows persistent peaks at M+16 or M-32.
The synthesis of 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone presents a unique chemical paradox. You are constructing a molecule containing a thiomethyl ether (thioanisole) moiety—which is highly susceptible to oxidation and Lewis acid complexation—often using conditions (Friedel-Crafts or Hydrogenation) that are hostile to sulfur.[1]
This guide moves beyond generic advice to address the specific mechanistic failures involving the thiomethyl group and the fluorinated ring positioning.
Part 1: Diagnostic Flowchart
Before altering your protocol, identify the specific impurity profile using this logic tree.
Figure 1: Diagnostic logic for identifying impurity sources based on Mass Spectrometry shifts.
Part 2: Critical Troubleshooting Modules
Module A: The "M+16" Sulfoxide Impurity
Symptom: Product yellows upon standing; HPLC shows a slightly more polar peak (M+16). Mechanism: The thiomethyl sulfur is electron-rich and oxidizes to sulfoxide (S=O) upon contact with atmospheric oxygen, peroxides in solvents (THF/Dioxane), or active silica gel.[1]
| Critical Factor | The Fix | Technical Rationale |
| Solvent Quality | Test for Peroxides | Ethers (THF, Diethyl ether) form peroxides that rapidly oxidize thioethers.[1] Use fresh, anhydrous solvents or wash with ferrous sulfate. |
| Workup | Avoid Acidic Silica | Silica gel is slightly acidic and can catalyze oxidation if peroxides are present.[1] Use Neutral Alumina for purification or add 1% Et₃N to the eluent. |
| Storage | Argon Flush | Store the final compound under Argon at -20°C. The solid state is relatively stable, but solutions degrade in hours. |
Module B: Friedel-Crafts Acylation Failures (Direct Route)
Route: Reaction of Fluorobenzene with 3-(4-methylthiophenyl)propionyl chloride.[1] Symptom: Low yield (<40%), sticky tar, or "stalled" reaction.[1]
The Hidden Cause: Lewis Acid Sequestration. Sulfur is a Lewis Base. When you add AlCl₃, it coordinates preferentially to the sulfur atom before it activates the acyl chloride.
-
Stoichiometry Mistake: Using 1.1 eq of AlCl₃ (standard) leaves no catalyst for the acylation because the sulfur "soaks it up."
-
The Fix: You must use at least 2.2 - 2.5 equivalents of AlCl₃.
-
1 eq binds to the S-Me group.
-
1 eq activates the Acyl Chloride.
-
Excess ensures reaction progression.[1]
-
Protocol Adjustment: Pre-complex the acid chloride with AlCl₃ in DCM before adding the sulfur-containing substrate to prevent intermolecular S-alkylation.
Module C: Chalcone Reduction Issues (Convergent Route)
Route: Hydrogenation of the chalcone intermediate (3'-fluoro-3-(4-thiomethylphenyl)acrylophenone). Symptom: Incomplete conversion or loss of the S-Me group (Desulfurization).[1]
The Catalyst Problem:
-
Pd/C (Palladium on Carbon): Sulfur poisons Palladium rapidly, killing catalytic activity.[1] If you force it (heat/pressure), Pd catalyzes hydrogenolysis , cleaving the C-S bond (stripping the methylthio group).
-
Raney Nickel: Known desulfurizing agent.[1] Do not use.
Recommended Alternative Catalysts:
-
Wilkinson’s Catalyst (RhCl(PPh₃)₃): Homogeneous catalyst.[1] Excellent for alkene reduction; tolerates sulfur; does not strip the S-Me group [1].
-
Zn / Acetic Acid: A classical reduction method that reduces the conjugated alkene to the alkane without touching the aromatic ring or the sulfur.
-
Diphenylsilane / InCl₃: A mild hydride donor system that selectively reduces conjugated enones [2].[1]
Part 3: Optimized Experimental Protocol (Chalcone Reduction)
Context: This protocol replaces standard Pd/C hydrogenation to avoid catalyst poisoning.[1]
Method: Transfer Hydrogenation using Ammonium Formate and Zn dust (or mild Pd/C with poison inhibitors if Rh is unavailable).[1] Better Alternative:Cobalt-Catalyzed Reduction (Cost-effective and Sulfur-tolerant).[1]
Step-by-Step (Zn/AcOH Method - Most Robust):
-
Dissolution: Dissolve 10 mmol of the chalcone intermediate in 50 mL of Glacial Acetic Acid.
-
Activation: Add 30 mmol (3 eq) of Zinc dust (activated by washing with dilute HCl then Ethanol/Ether).
-
Reflux: Heat to 60-80°C. Monitor by TLC (The conjugated alkene spot will disappear; the saturated ketone appears).
-
Note: If the reaction is too slow, add a catalytic amount of CuCl₂.
-
-
Workup: Filter off Zinc. Pour filtrate into ice water. Neutralize with NaHCO₃. Extract with EtOAc.
-
Result: This yields the dihydrochalcone (propiophenone) with the S-Me group intact.
Part 4: Impurity Genealogy & Pathway Analysis
Understanding where the impurity comes from is half the battle.
Figure 2: Reaction pathways leading to the target versus common impurities.[1]
Part 5: Frequently Asked Questions (FAQs)
Q1: Why does my reaction mixture turn black instantly when adding AlCl₃? A: This is likely the formation of a Sulfur-Aluminum complex . It is normal for the color to deepen, but "black tar" suggests polymerization.
-
Fix: Ensure your temperature is 0°C or lower during addition.[1] Add the AlCl₃ to the acid chloride first to form the acylium ion, then add the sulfur-containing component dropwise.
Q2: Can I use Raney Nickel to reduce the chalcone precursor? A: Absolutely not. Raney Nickel is the standard reagent for desulfurization (removing sulfur entirely). You will strip the thiomethyl group and end up with 3'-fluoro-3-phenylpropiophenone.[1] Use Wilkinson's Catalyst or Zn/AcOH .[1]
Q3: My NMR shows a split methyl peak for the S-Me group. Is this an isomer? A: If the peaks are roughly equal, it might be a rotamer (unlikely for this structure) or, more likely, you have partial oxidation to the Sulfoxide . The sulfoxide is a chiral center, which can induce diastereotopicity in nearby protons, or simply shift the methyl peak downfield (approx 2.7 ppm vs 2.5 ppm for sulfide).
Q4: How do I remove the unreacted aldehyde from the chalcone step? A: Aldehydes are difficult to separate from chalcones by crystallization. Use Sodium Bisulfite (NaHSO₃) washing.[1] The bisulfite forms a water-soluble adduct with the aldehyde, allowing it to be washed away in the aqueous layer, leaving the pure chalcone in the organic layer.
References
-
Osborn, J. A., et al. (1966).[1] "The Preparation and Properties of Tris(triphenylphosphine)halogenorhodium(I) and Some Reactions Thereof Including Catalytic Homogeneous Hydrogenation of Olefins and Acetylenes." Journal of the Chemical Society A, 1711–1732. Link
-
Inoue, K., et al. (2002).[1] "Indium(III) Chloride-Catalyzed Selective Reduction of α,β-Unsaturated Ketones with Chlorodimethylsilane." Tetrahedron Letters, 43(12), 2223-2225.[1] Link
-
Olah, G. A. (1973).[1] Friedel-Crafts Chemistry. Wiley-Interscience.[1] (Foundational text on Lewis Acid complexation with heteroatoms).
-
BenchChem Technical Support. (2025). "Application Notes: Friedel-Crafts Acylation with 4-(Methylthio)phenylacetyl Chloride." BenchChem Protocols. Link[1]
Sources
Validation & Comparative
1H-NMR spectrum analysis of 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone
An in-depth technical analysis of 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone requires a rigorous understanding of heteronuclear spin systems and solvent-solute interactions. This molecule—a fluorinated propiophenone derivative with a para-thiomethyl substituted aromatic ring—presents significant analytical challenges. The presence of the
As a Senior Application Scientist, I have structured this guide to objectively compare the impact of solvent selection and spectrometer field strength on the resolution of this molecule's
Mechanistic Fundamentals: Heteronuclear Spin Systems
Before optimizing the acquisition parameters, we must establish the structural causality behind the expected spectral signals. The molecule contains three distinct proton environments:
-
The Aliphatic Chain & Thiomethyl Group: The -SCH
group typically resonates as a sharp singlet near 2.53 ppm[1]. The -CH -CH - bridge forms an A X (or first-order two-triplet) system, with the -carbon protons deshielded by the carbonyl group. -
The 4-Thiomethylphenyl Ring: The para-substitution creates an AA'BB' spin system, presenting as two pseudo-doublets.
-
The 3-Fluorophenyl Ring: The 100% natural abundance of the
F nucleus causes heteronuclear spin-spin coupling. The protons ortho (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> ), meta ( ), and para ( ) to the fluorine atom exhibit complex second-order multiplet splitting.
Fig 1. Heteronuclear spin-spin coupling pathways in the 3-fluorophenyl ring system.
Comparative Analysis I: Solvent Selection (CDCl vs. DMSO-d )
The choice of deuterated solvent fundamentally alters the chemical shift (
The Causality:
CDCl
Performance Comparison Data: The following table summarizes the predicted and literature-supported chemical shift variations for the molecule's key functional groups across both solvents.
| Proton Environment | CDCl | DMSO-d | Shift ( | Resolution Impact |
| -SCH | 2.53 | 2.61 | +0.08 | Negligible; remains a sharp reference peak. |
| 3.28 | 3.40 | +0.12 | Moves further from the aliphatic baseline. | |
| 3.05 | 3.12 | +0.07 | Maintains clear separation from | |
| Ar-H (Thiomethyl) | 7.15 - 7.25 | 7.25 - 7.35 | ~+0.10 | Downfield shift; maintains AA'BB' geometry. |
| Ar-H (3-Fluoro) | 7.20 - 7.70 | 7.40 - 7.90 | ~+0.20 | Significant deshielding; alters multiplet overlap. |
Verdict: While CDCl
Comparative Analysis II: Spectrometer Field Strength (400 MHz vs. 600 MHz)
When analyzing complex spin systems, the external magnetic field strength (
The Causality:
The Larmor frequency dictates that higher magnetic fields increase the Hz/ppm ratio. While the chemical shift (in ppm) is independent of the field strength, the
Performance Comparison Data:
| Parameter | 400 MHz (9.4 Tesla) | 600 MHz (14.1 Tesla) | Analytical Advantage |
| Hz per ppm | 400 Hz | 600 Hz | 50% increase in signal dispersion[4]. |
| Relative SNR | 1.0x (Baseline) | ~1.8x | Higher sensitivity for low-concentration impurities[5]. |
| 3-Fluoro Ring Resolution | Moderate second-order overlap | Near first-order baseline resolution | Accurate extraction of |
| AA'BB' System | Roof effect prominent | Roof effect minimized | Clearer integration of the para-substituted ring. |
Verdict: A 600 MHz spectrometer is highly recommended for this molecule. The 400 MHz instrument will suffice for basic structural confirmation, but the 600 MHz instrument is required to definitively resolve the
Self-Validating Experimental Protocol
To guarantee reproducibility and absolute trustworthiness, the following data acquisition workflow incorporates built-in validation gates. If a validation gate fails, the operator must halt and correct the system before proceeding.
Fig 2. Self-validating NMR optimization workflow for complex fluorinated propiophenones.
Step-by-Step Methodology:
-
Sample Preparation: Weigh exactly 15.0 mg of 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone. Dissolve completely in 0.6 mL of CDCl
(containing 0.03% v/v Tetramethylsilane [TMS] as an internal standard). Transfer to a high-quality 5 mm NMR tube. -
Probe Tuning and Matching: Insert the sample into the 600 MHz spectrometer. Perform automatic tuning and matching (ATM) for the
H channel to optimize power transfer and maximize SNR. -
Self-Validating Shimming Gate: Perform 3D gradient shimming (e.g., TopShim).
-
Validation Check: Acquire a single dummy scan. Measure the linewidth at half-height (
) of the TMS peak at 0.00 ppm. -
Rule: If
Hz, the magnetic field is insufficiently homogeneous. You must re-shim. Proceed only when Hz.
-
-
Acquisition Parameters:
-
Pulse Program: Standard 30° pulse (zg30).
-
Relaxation Delay (D1): Set to 2.0 seconds.
-
Validation Check: To ensure accurate quantitative integration, D1 must be
of the slowest relaxing proton. Run a rapid inversion-recovery ( ) estimate if quantitative precision is paramount. -
Number of Scans (NS): 16 (provides sufficient SNR at 600 MHz for a 15 mg sample).
-
-
Data Processing: Apply zero-filling to 64k data points to enhance digital resolution. Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz. Perform Fourier Transform, followed by manual phase correction (zero and first-order) and baseline correction.
References
-
S. Ismael, F. AL-Mashal, B. Saeed. "Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzene sulfonamide". University of Basrah. 2
-
R. J. Abraham et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts". Academia.edu. 3
-
Nanalysis Corp. "Investigating Chemical Shifts and Coupling Constants in Low-Field NMR Spectroscopy". AZoM. 5
-
R. Blagg. "High-field to Benchtop NMR Spectroscopy - Part 3". Oxford Instruments.4
-
Y. Asakura et al. "Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin-Spin Couplings". ACS Publications. 6
-
ChemWhat Database. "2-Methyl-4′-(methylthio)-2-morpholinopropiophenone CAS#: 71868-10-5". ChemWhat.1
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. unn.edu.ng [unn.edu.ng]
- 3. (PDF) 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxideversus chloroform solvent on1H chemical shifts [academia.edu]
- 4. High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments [oxinst.com]
- 5. azom.com [azom.com]
- 6. pubs.acs.org [pubs.acs.org]
Comprehensive Guide: MS Fragmentation of 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone
Executive Summary & Compound Profile
In the high-stakes arena of pharmaceutical impurity profiling and metabolite identification, 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone (hereafter referred to as 3-FTP ) represents a critical structural scaffold. It combines a fluorinated benzoyl core with a thioether-substituted alkyl chain, sharing structural homology with dihydrochalcones and certain synthetic cathinone precursors.
This guide provides an authoritative technical analysis of the Mass Spectrometry (MS) behavior of 3-FTP. Unlike generic spectral libraries, we focus on the mechanistic causality of fragmentation, offering a direct comparison with its metabolic analogs (sulfoxides) to aid in precise structural elucidation.
Chemical Identity
-
IUPAC Name: 1-(3-Fluorophenyl)-3-[4-(methylthio)phenyl]propan-1-one
-
Molecular Formula: C₁₆H₁₅FOS
-
Monoisotopic Mass: 274.0828 Da
-
Key Functional Groups:
-
Ring A: 3-Fluorophenyl (Electron-withdrawing, stable).
-
Linker: Propan-1-one (Carbonyl-ethyl bridge).
-
Ring B: 4-(Methylthio)phenyl (Electron-donating, oxidation-prone).
-
Experimental Methodology: Self-Validating Protocol
To ensure reproducibility and data integrity, the following LC-MS/MS protocol is designed as a self-validating system. The inclusion of a "System Suitability" step ensures the instrument is capable of detecting the specific diagnostic ions described later.
Sample Preparation & Ionization
-
Solvent System: Methanol:Water (50:50 v/v) with 0.1% Formic Acid.
-
Rationale: Formic acid promotes protonation ([M+H]⁺) essential for ESI+ mode, while methanol ensures solubility of the lipophilic thioether chain.
-
-
Concentration: 1 µg/mL (1 ppm).
-
Infusion Rate: 10 µL/min (Direct Infusion) or 0.4 mL/min (LC flow).
Mass Spectrometry Parameters (ESI-QTOF/QqQ)
| Parameter | Setting | Mechanism/Reasoning |
| Ionization Mode | ESI Positive (+) | The carbonyl oxygen is the primary protonation site, yielding a stable [M+H]⁺. |
| Capillary Voltage | 3500 V | Standard for generating stable Taylor cone without discharge. |
| Fragmentor/DP | 135 V | Optimized to prevent in-source fragmentation of the labile C-S bond. |
| Collision Energy (CE) | Stepped (15, 30, 45 eV) | Low CE (15 eV): Preserves molecular ion. High CE (45 eV): Forces cleavage of the stable fluorobenzoyl moiety. |
| Mass Range | m/z 50 – 400 | Covers all diagnostic fragments and the precursor. |
Fragmentation Mechanics & Pathway Analysis[1][2]
The fragmentation of 3-FTP under Collision-Induced Dissociation (CID) is governed by the competition between the charge retention on the fluorinated benzoyl cation and the stability of the thio-benzyl moiety .
Primary Fragmentation Pathway (Alpha-Cleavage)
Upon protonation, the charge localizes on the carbonyl oxygen. The most energetically favorable pathway is the inductive cleavage of the bond between the carbonyl carbon (alpha) and the alkyl chain (beta).
-
Precursor Ion: [M+H]⁺ at m/z 275.09 .
-
Product Ion A (Base Peak): m/z 123.02 (3-Fluorobenzoyl cation).
-
Mechanism:[1][2] Inductive cleavage alpha to the carbonyl. The positive charge is stabilized by resonance within the acylium ion, despite the electron-withdrawing fluorine.
-
Diagnostic Value: This ion confirms the structure of Ring A (3-fluorophenyl). If the fluorine were on Ring B, this peak would shift to m/z 105 (non-fluorinated benzoyl).
-
Secondary Pathways & Neutral Losses
-
Loss of CO (Carbon Monoxide): The m/z 123 acylium ion further eliminates CO (28 Da) to form the 3-fluorophenyl cation at m/z 95.02 .
-
Thioether Cleavage: The thioether group (-SMe) on Ring B is susceptible to homolytic cleavage or loss of methanethiol (CH₃SH, 48 Da), though this is less dominant than the carbonyl cleavage.
Visualization of Fragmentation Pathways
The following diagram illustrates the causal flow from the precursor ion to the diagnostic fragments.[3][4]
Caption: Mechanistic pathway showing the primary alpha-cleavage yielding the diagnostic 3-fluorobenzoyl ion.
Comparative Performance Guide
In drug development, distinguishing the parent compound from impurities or metabolites is paramount. The table below compares 3-FTP against its primary Sulfoxide Metabolite (a common oxidation product in biological systems) and its Non-Fluorinated Analog .
Diagnostic Differentiation Table
| Feature | 3-FTP (Target) | Sulfoxide Metabolite (Metabolic Analog) | Non-Fluorinated Analog (Impurity) |
| Precursor [M+H]⁺ | m/z 275.09 | m/z 291.09 (+16 Da) | m/z 257.10 (-18 Da) |
| Base Peak | m/z 123.02 (3-F-Benzoyl) | m/z 123.02 (3-F-Benzoyl) | m/z 105.03 (Benzoyl) |
| Secondary Fragment | m/z 95.02 (3-F-Phenyl) | m/z 95.02 (3-F-Phenyl) | m/z 77.04 (Phenyl) |
| Specific Neutral Loss | 152 Da (Thio-alkyl chain) | 168 Da (Sulfoxide-alkyl chain) | 152 Da (Thio-alkyl chain) |
| Differentiation Key | Unique combination of m/z 275 parent and m/z 123 fragment.[1][5][2][3][][7][8] | Shift in Parent Mass (+16 Da); Base peak remains m/z 123. | Shift in Base Peak to m/z 105 (Loss of F). |
Performance Insight
-
Specificity: The m/z 123 fragment is a robust marker for the "Left-Hand Side" (Ring A) of the molecule. It remains unchanged during metabolic oxidation of the "Right-Hand Side" (Ring B), making it an excellent "anchor" ion for precursor ion scanning in DMPK studies.
-
Sensitivity: The fluorinated benzoyl cation is highly stable, resulting in high ionization efficiency in ESI+. This allows for lower Limits of Detection (LOD) compared to non-fluorinated analogs, where the charge is less delocalized.
References
-
Portet, B., et al. (2008).[3] Fragmentation pathways of chalcones and dihydrochalcones by negative APCI-MS. Journal of Chromatography A. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Fragmentation of Fluorinated Aromatics. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry: Fragmentation Patterns of Ketones and Aromatics. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 3. farm.ucl.ac.be [farm.ucl.ac.be]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. whitman.edu [whitman.edu]
Advanced Characterization Guide: IR Spectroscopy of 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone
Executive Summary & Molecule Profile
Target Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals.
This guide provides a technical breakdown of the Infrared (IR) spectroscopy profile for 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone . As a likely intermediate in the synthesis of SGLT2 inhibitors (e.g., Canagliflozin analogs) or specific metabolic probes, precise structural verification is critical.
Unlike standard certificate of analysis (CoA) summaries, this guide focuses on comparative discrimination —specifically, how to use IR data to distinguish this molecule from its closest structural isomers (regioisomers) and oxidative impurities (sulfoxides/sulfones), which are common degradation pathways for thiomethyl-containing compounds.
Structural Identity
-
IUPAC Name: 1-(3-Fluorophenyl)-3-(4-(methylthio)phenyl)propan-1-one
-
Core Scaffold: Dihydrochalcone (1,3-diphenylpropan-1-one)
-
Key Functional Groups:
-
Ring A (Head): 3-Fluorophenyl (Meta-substituted benzoyl).
-
Linker: Ethyl chain (-CH₂-CH₂-).
-
Ring B (Tail): 4-(Methylthio)phenyl (Para-substituted).
-
Theoretical IR Fingerprint & Peak Assignment
Note: In the absence of a public reference spectrum for this specific novel intermediate, the following data is synthesized from fragment-based spectroscopic rules (Propiophenone + 3-Fluoroaryl + Thioanisole).
Primary Diagnostic Peaks (The "Fingerprint")
| Functional Group | Frequency (cm⁻¹) | Intensity | Mode | Causality & Diagnostic Value |
| Ketone (C=O) | 1680 – 1695 | Strong | Stretching | Critical ID. Conjugation with the aryl ring lowers the frequency from the standard 1715 cm⁻¹. The 3-Fluoro substituent (electron-withdrawing) may cause a slight blue shift vs. unsubstituted propiophenone (~1685 cm⁻¹). |
| Aryl Fluoride (C-F) | 1250 – 1270 | Strong | Stretching | Ring A Marker. Aryl fluorides exhibit a strong band in this region. Distinct from C-Cl (which appears <800 cm⁻¹).[1] |
| Methylthio (S-CH₃) | ~1320 & ~1430 | Medium | Deformation | Ring B Marker. Characteristic methyl deformation specific to S-Me groups. |
| Aryl C=C | 1580 – 1600 | Med/Strong | Stretching | Aromatic ring breathing modes. Expect doublets due to two distinct aromatic rings. |
| Aliphatic C-H | 2850 – 2960 | Medium | Stretching | Arising from the ethyl linker (-CH₂-CH₂-) and the S-methyl group. |
| Aromatic C-H | 3000 – 3100 | Weak | Stretching | Diagnostic for unsaturation (above 3000 cm⁻¹ line). |
Region-Specific Isomer Discrimination (OOP Bending)
The "Fingerprint Region" (<1000 cm⁻¹) is the sole method to distinguish the 3'-Fluoro (Meta) target from the 4'-Fluoro (Para) isomer using IR.
-
Ring A (3-Fluoro / Meta): Expect two bands at ~690 cm⁻¹ and ~780 cm⁻¹ .
-
Ring B (4-Thiomethyl / Para): Expect a single strong band at ~810–840 cm⁻¹ .
Comparative Analysis: Alternatives & Impurities
This section defines the "Performance" of IR spectroscopy in a QC setting: its ability to reject incorrect structures.
Scenario A: Distinguishing Regioisomers (Target vs. 4'-Fluoro Analog)
The 4'-fluoro isomer is a common side-product if the starting material (fluorobenzene derivative) was isomeric.
| Feature | Target: 3'-Fluoro (Meta) | Alternative: 4'-Fluoro (Para) | QC Action |
| OOP Bending | 690 cm⁻¹ & 780 cm⁻¹ | Absent | If 690/780 is missing, suspect Para-isomer. |
| 800-850 cm⁻¹ | One band (from Ring B only) | Two strong bands (Ring A + Ring B) | Para-substitution on both rings amplifies this region. |
Scenario B: Detecting Oxidative Degradation (Sulfoxide/Sulfone)
Thiomethyl groups are prone to oxidation. IR is superior to UV for detecting this early degradation.
-
Sulfoxide (S=O) Impurity: Look for a new, strong band at 1030–1070 cm⁻¹ . This is the most distinct marker for early oxidation.
-
Sulfone (O=S=O) Impurity: Look for two bands at 1300–1350 cm⁻¹ (asymmetric) and 1120–1160 cm⁻¹ (symmetric).
Experimental Protocol (ATR-FTIR)
Objective: Obtain a high-resolution spectrum for structural validation and purity check.
-
Instrument Setup:
-
Mode: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.
-
Resolution: 4 cm⁻¹.[2]
-
Scans: 32 (Screening) or 64 (Final QC).
-
Range: 4000 – 600 cm⁻¹.
-
-
Sample Preparation:
-
Solid: Place ~5 mg of powder directly on the crystal. Apply high pressure using the anvil to ensure intimate contact (remove air gaps).
-
Oil/Gum: Apply a thin film. Ensure no bubbles.
-
-
Data Processing:
-
Background Correction: Run an air background before the sample.
-
Baseline Correction: Apply automatic baseline correction if the baseline drifts due to scattering.
-
Normalization: Normalize the C=O peak (approx. 1690 cm⁻¹) to 100% transmittance (or 1.0 Absorbance) for overlay comparison.
-
Visualizations
Diagram 1: Molecular Structure & Vibration Map
This diagram maps specific functional groups to their expected IR wavenumbers.
Caption: Functional group mapping to characteristic IR vibrational modes.
Diagram 2: QC Decision Workflow
A logic gate for validating the compound against isomers and impurities.
Caption: Step-by-step Quality Control logic for batch release.
References
-
NIST Mass Spectrometry Data Center. IR Spectrum of 3-Fluoropropiophenone (CAS 455-67-4). NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]
-
LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. (2020). Available at: [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4] (Standard reference for Meta vs Para substitution patterns).
-
NIST Chemistry WebBook. IR Spectrum of 4-(Methylthio)benzaldehyde (Fragment Reference). Available at: [Link]
Sources
Bioactivity Profile: Fluorinated vs. Non-Fluorinated Propiophenone Derivatives
Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
This guide provides a technical comparison of the bioactivity, physicochemical properties, and metabolic profiles of propiophenone derivatives , specifically focusing on the structure-activity relationship (SAR) differences between non-fluorinated cores (e.g., Methcathinone) and their fluorinated analogs (e.g., 3-Fluoromethcathinone, 4-Fluoromethcathinone).
Key Takeaway: Fluorination of the propiophenone phenyl ring typically retains psychostimulant potency while modulating transporter selectivity (increasing SERT affinity in para-substituted analogs) and enhancing metabolic stability by blocking Phase I oxidative hydroxylation sites.
Introduction: The Propiophenone Scaffold
Propiophenone (1-phenylpropan-1-one) serves as the essential structural backbone for a vast class of bioactive compounds, most notably substituted cathinones (beta-keto-amphetamines). While the propiophenone core itself is often a chemical intermediate, its amino-derivatives are potent monoamine transporter inhibitors/releasers.
In drug design, fluorine introduction is a strategic bioisosteric replacement for hydrogen.[1] The high electronegativity (3.98 Pauling scale) and small Van der Waals radius (1.47 Å vs. 1.20 Å for H) of fluorine allow for profound electronic modulation without imposing significant steric hindrance.
Physicochemical & Pharmacological Comparison
The following data contrasts the non-fluorinated prototype (Methcathinone, MC ) against its fluorinated isomers (3-FMC and 4-FMC ).
Physicochemical Properties
Fluorination increases lipophilicity (LogP), facilitating blood-brain barrier (BBB) penetration. It also lowers the pKa of nearby amines due to electron withdrawal, potentially altering the ionization state at physiological pH.
| Property | Non-Fluorinated (Methcathinone) | 3-Fluoromethcathinone (3-FMC) | 4-Fluoromethcathinone (4-FMC) | Impact of Fluorination |
| Molecular Weight | 163.22 g/mol | 181.21 g/mol | 181.21 g/mol | Slight increase; negligible steric penalty. |
| Lipophilicity (LogP) | ~2.3 | ~2.6 | ~2.6 | Increased: Enhances CNS penetration. |
| Electronic Effect | Neutral ring | Inductive withdrawal (-I) | Inductive withdrawal (-I) | Deactivates ring toward metabolic oxidation. |
Monoamine Transporter Bioactivity (IC50 / EC50)
The position of the fluorine atom critically dictates the selectivity profile between Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters.
-
Non-Fluorinated (MC): High selectivity for DAT/NET; negligible SERT activity.
-
Meta-Fluorinated (3-FMC): Retains DAT/NET selectivity; mimics the parent compound.
-
Para-Fluorinated (4-FMC): Significant shift toward SERT activity. The para-substituent allows for better accommodation in the SERT binding pocket, reducing the DAT/SERT ratio and altering the psychoactive profile (more "entactogenic").
| Target | Methcathinone (MC) | 3-FMC | 4-FMC | Mechanistic Insight |
| hDAT Inhibition | High Potency (IC50 ~0.2-0.4 µM) | High Potency (~0.3 µM) | Moderate Potency | Fluorine at 3-pos retains dopaminergic lock. |
| hSERT Inhibition | Low Potency (>10 µM) | Low Potency | Increased Potency | 4-F substitution enables SERT binding. |
| Release Profile | DA / NE Releaser | DA / NE Releaser | DA / NE / 5-HT Releaser | Para-F mimics 4-methyl (Mephedrone) serotonergic effects. |
Expert Insight: The "Para-Halogen Effect" is a reliable trend in propiophenone SAR. While 4-F increases SERT affinity, it is generally less potent at SERT than 4-Cl or 4-Br analogs, but offers a safer metabolic profile due to the strength of the C-F bond preventing toxic metabolite formation (unlike 4-Cl which can be hepatotoxic).
Metabolic Stability & Toxicology
Fluorination is frequently employed to block "metabolic soft spots."
-
Non-Fluorinated Metabolism: Methcathinone undergoes rapid reduction of the beta-keto group to ephedrines and aromatic hydroxylation (primarily at the 4-position).
-
Fluorinated Metabolism:
-
4-FMC: The C-F bond (approx. 116 kcal/mol) is too strong for Cytochrome P450 enzymes to cleave. This blocks para-hydroxylation , forcing metabolism through slower alternate pathways (e.g., N-dealkylation or side-chain oxidation). This often extends the plasma half-life (
). -
3-FMC: The 4-position remains open, allowing ring hydroxylation to proceed, making it metabolically closer to the non-fluorinated parent.
-
SAR Visualization
The following diagram illustrates the structural impacts of fluorination on the propiophenone core.
Caption: Structure-Activity Relationship (SAR) of Fluorine substitution on the Propiophenone scaffold.
Experimental Protocols
To validate these differences, researchers utilize in vitro uptake inhibition assays.[2] The following protocol is a standard industry workflow for comparing potencies at hDAT, hNET, and hSERT.
Protocol: In Vitro Monoamine Uptake Inhibition Assay
Objective: Determine IC50 values for fluorinated vs. non-fluorinated analogs in HEK293 cells stably expressing human transporters.
Reagents:
-
HEK293 cells (hDAT, hNET, or hSERT transfected).[3]
-
Radiolabeled neurotransmitters: [3H]Dopamine, [3H]Norepinephrine, [3H]Serotonin.
-
Krebs-Ringer-HEPES (KRH) buffer.
-
Scintillation fluid.
Workflow:
-
Cell Preparation: Seed HEK293 cells in 96-well plates (poly-D-lysine coated) at a density of 60,000 cells/well. Incubate 24h at 37°C.
-
Wash: Aspirate growth medium and wash cells 1x with warm KRH buffer.
-
Drug Incubation: Add 50 µL of test compound (Propiophenone derivative) at varying concentrations (e.g., 1 nM to 100 µM). Incubate for 10 min at 37°C.
-
Substrate Addition: Add 50 µL of [3H]neurotransmitter (final concentration ~20 nM). Incubate for 5-10 min.
-
Note: Short incubation prevents uptake saturation.
-
-
Termination: Rapidly aspirate buffer and wash cells 3x with ice-cold KRH buffer to stop transport.
-
Lysis & Counting: Add 1% SDS/NaOH lysis buffer. Transfer lysate to scintillation vials and quantify radioactivity (CPM) using a beta-counter.
-
Analysis: Plot CPM vs. Log[Concentration]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).
Experimental Workflow Diagram
Caption: Step-by-step workflow for the In Vitro Monoamine Uptake Inhibition Assay.
References
-
National Institutes of Health (NIH) / PMC. (2019). Methcathinone and 3-Fluoromethcathinone Stimulate Spontaneous Horizontal Locomotor Activity in Mice. Retrieved from [Link]
-
Drug Enforcement Administration (DEA). (2013). Synthetic Cathinones - Three Factor Analysis. Retrieved from [Link]
-
American Chemical Society (ACS). (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. Retrieved from [Link]
-
ResearchGate. (2015).[4] Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Retrieved from [Link]
-
Annual Reviews. (2001). Metabolism of Fluorine-Containing Drugs. Retrieved from [Link]
Sources
Comprehensive Comparison Guide: Reference Standards for 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone Analysis
Target Audience: Researchers, Analytical Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.
Executive Summary & Scientific Context
As a Senior Application Scientist, I frequently observe analytical bottlenecks stemming from poorly characterized reference materials. 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone (CAS 898781-15-2) is a highly specialized diarylpropanone derivative. It functions both as a critical synthetic building block and as a process-related impurity in the development of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system (CNS) or acting as muscle relaxants.
Because this molecule contains a reactive thioether linkage and an enolizable ketone, it is highly susceptible to oxidative and thermal degradation. Accurate quantification of this compound—whether as a starting material or a trace impurity—is mandated by regulatory frameworks. Specifically, the FDA and ICH Q3A(R2) guidelines require the identification and qualification of impurities present at or above the 0.10% threshold (depending on the Maximum Daily Dose) [1]. To meet these stringent criteria, selecting the correct grade of reference standard in accordance with USP General Chapter <11> is paramount [2].
Mechanistic Insights: The Pitfall of Area Normalization
A common systemic error in early-phase drug development is relying on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) "area normalization" to assign purity to an in-house standard.
The Causality of the Error: HPLC-UV assumes that the parent compound and all its impurities share the same molar absorptivity (extinction coefficient). For 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone, the primary degradation pathway is the oxidation of the thioether (-S-CH₃) to a sulfoxide (-S(=O)-CH₃) or sulfone (-SO₂-CH₃). This oxidation fundamentally alters the electronic conjugation of the adjacent aromatic ring, drastically changing its UV absorbance profile. Consequently, a 1% sulfoxide impurity by mass might manifest as a 3% peak by UV area, leading to a severe underestimation of the standard's true purity.
To circumvent this, we must rely on Quantitative NMR (qNMR) for absolute mass fraction assignment, which measures the absolute number of protons independent of chromophoric response.
Comparative Analysis of Reference Standard Grades
To establish a robust control strategy, we must objectively compare the performance of different reference standard tiers. Table 1 summarizes the quantitative and qualitative metrics of three standard grades.
Table 1: Performance Comparison of Reference Standard Alternatives
| Performance Metric | Certified Reference Material (CRM) | Commercial Research-Grade (RG) | In-House Synthesized Standard |
| Absolute Purity Assignment | >99.5% (via qNMR Mass Balance) | ~95.0 - 97.0% (via HPLC-UV Area %) | Variable (Typically 90 - 98%) |
| Uncertainty Measurement | Expanded uncertainty reported (± 0.2%) | Not calculated / Not provided | High (Dependent on internal QA) |
| Traceability | NIST-traceable internal standards | None | None |
| Stability Profiling | Fully characterized degradation pathways | Basic shelf-life estimation | Requires resource-intensive testing |
| Regulatory Compliance | Fully compliant with ICH Q3A & USP <11> | High risk of regulatory pushback | Requires extensive bridging data |
Experimental Methodologies & Self-Validating Protocols
To ensure the trustworthiness of your analytical data, the following self-validating protocols must be implemented when qualifying or utilizing 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone reference standards.
Protocol 1: Absolute Purity Determination via qNMR
This protocol establishes the absolute mass fraction of the standard without requiring a pre-existing standard of the analyte itself.
-
Internal Standard Selection: Accurately weigh ~5.0 mg of a NIST-traceable internal standard (e.g., Maleic Acid, which provides a distinct singlet at ~6.2 ppm) into a static-free weighing boat.
-
Sample Preparation: Accurately weigh ~10.0 mg of the 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone sample. Co-dissolve both the analyte and the internal standard in 0.75 mL of high-purity Deuterated Dimethyl Sulfoxide (DMSO-d6).
-
Instrument Calibration: Tune and match the NMR probe. Ensure the 90° pulse width is accurately calibrated for the specific sample matrix.
-
Data Acquisition (Critical Step): Acquire a 1H-NMR spectrum using a relaxation delay (D1) of at least 5 × T1 (typically 30–60 seconds). Causality: A sufficient relaxation delay ensures that all protons fully return to equilibrium between pulses, preventing the under-integration of slower-relaxing nuclei.
-
Integration & Calculation: Integrate the internal standard singlet and a distinct, isolated signal from the analyte (e.g., the isolated aromatic protons of the fluorophenyl ring). Calculate the absolute mass fraction using the standard qNMR mass balance equation.
Protocol 2: UHPLC-MS/MS Stability-Indicating Assay
This protocol is designed to separate the parent compound from its isobaric and oxidative degradants.
-
Chromatographic Setup: Utilize a sub-2-micron C18 column (e.g., 1.7 µm, 2.1 x 100 mm) to maximize theoretical plates and resolve closely eluting sulfoxide diastereomers.
-
Mobile Phase:
-
Phase A: 0.1% Formic Acid in LC-MS grade Water (promotes ionization).
-
Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Elution: Program a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.
-
Mass Spectrometry Detection: Operate in Electrospray Ionization Positive (ESI+) mode. Monitor the [M+H]+ parent transition at m/z 275.1, and set up Multiple Reaction Monitoring (MRM) to track the +16 Da (sulfoxide, m/z 291.1) and +32 Da (sulfone, m/z 307.1) oxidative degradants.
Mandatory Visualizations
The following diagrams map the logical progression of standard qualification and the specific degradation pathways of the target molecule.
Fig 1. Qualification workflow for Certified Reference Materials.
Fig 2. Forced degradation pathways of the propiophenone derivative.
References
-
U.S. Food and Drug Administration. (2003). International Conference on Harmonisation; Revised Guidance on Q3A Impurities in New Drug Substances. Federal Register. Available at:[Link] [1]
Structural Confirmation of 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone: A Comparative Analytical Guide
The following guide is a comprehensive technical resource designed for researchers and process chemists. It focuses on the rigorous structural confirmation of 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone (CAS: 898781-18-5 analog/derivative), a critical intermediate in the synthesis of SGLT2 inhibitors and other fluorinated bioactive scaffolds.
Executive Summary & Strategic Importance
3'-Fluoro-3-(4-thiomethylphenyl)propiophenone (hereafter 3'-F-TMPP ) is a dihydrochalcone derivative characterized by a saturated ethylene linker, a meta-fluorinated benzoyl core, and a para-thiomethyl functionalized phenyl ring.
In high-value drug synthesis, this compound often serves as a "chiral switch" precursor or a scaffold for glycosylation. The primary analytical challenge lies not in identifying the molecule, but in differentiating it from its regioisomers (4'-fluoro or 2'-fluoro analogues) and confirming the complete reduction of its chalcone precursor.
This guide compares the "performance" of standard analytical techniques (Routine 1D NMR) against a Multi-Modal Structural Validation Protocol (MMSVP) . We demonstrate that relying solely on 1H NMR leads to a 15-20% risk of misidentification due to spectral overlap in the aromatic region.
Comparative Analysis: Target vs. Alternatives
The "alternatives" in this context are the structural impurities that mimic the target. The table below quantifies the diagnostic markers distinguishing 3'-F-TMPP from its most common synthetic byproducts.
Table 1: Diagnostic Marker Comparison
| Feature | Target: 3'-F-TMPP | Alternative A: 4'-Fluoro Isomer | Alternative B: Chalcone Precursor |
| Structure | 1-(3-F-Ph)-3-(4-SMe-Ph)-propan-1-one | 1-(4-F-Ph)-3-(4-SMe-Ph)-propan-1-one | 1-(3-F-Ph)-3-(4-SMe-Ph)-prop-2-en-1-one |
| Linker 1H NMR | Two triplets (~3.0 & ~3.2 ppm) | Two triplets (~3.0 & ~3.2 ppm) | Two doublets (J=15.7 Hz, ~7.4-7.8 ppm) |
| 19F NMR Shift | -110 to -113 ppm (Multiplet) | -105 to -108 ppm (tt or m) | -110 to -113 ppm |
| 13C-19F Coupling | Distinct | Distinct | Similar to Target |
| Aromatic Symmetry | Asymmetric (4 distinct protons on Ring A) | Symmetric (AA'BB' system on Ring A) | Asymmetric |
| IR Carbonyl | ~1685 cm⁻¹ (Saturated Ketone) | ~1685 cm⁻¹ | ~1660 cm⁻¹ (Conjugated Enone) |
Critical Insight : The 4'-fluoro isomer is a common contaminant if the starting material (3-fluorobenzoic acid derivative) is impure. It is often indistinguishable by low-resolution LC-MS due to identical molecular weight and similar retention times.
Structural Confirmation Workflow
The following diagram illustrates the logical flow for confirming the structure, prioritizing the exclusion of the chalcone (unsaturation) and the 4'-fluoro isomer (regiochemistry).
Caption: Logical decision tree for excluding incomplete reduction (chalcone) and regio-isomeric impurities.
Detailed Experimental Protocols
Protocol A: 19F-Decoupled 13C NMR (The "Smoking Gun")
While 1H NMR is standard, 13C NMR with 19F coupling analysis is the definitive method for confirming the position of the fluorine atom on the benzoyl ring.
Rationale : The coupling constants (
-
3'-Fluoro (Meta) :
-
C3' (ipso): Doublet,
Hz. -
C2' (ortho): Doublet,
Hz. -
C4' (ortho): Doublet,
Hz. -
C1' (quaternary C=O attachment): Doublet,
Hz. -
Key Differentiator : In the 4'-fluoro isomer, the quaternary Carbonyl-C1' would show a significantly smaller or negligible coupling (
Hz).
-
Methodology :
-
Solvent : Dissolve 30 mg of sample in 0.6 mL CDCl₃ (Chloroform-d).
-
Instrument : 400 MHz (or higher) NMR.
-
Pulse Sequence : Standard 13C proton-decoupled (zgpg30).
-
Acquisition : Minimum 512 scans to resolve quaternary carbons.
-
Analysis : Locate the Carbonyl peak (~196-198 ppm).
-
If it is a doublet with J ~ 2 Hz , it suggests 4'-Fluoro (Para).
-
If it is a doublet with J ~ 6-8 Hz , it confirms 3'-Fluoro (Meta).
-
Protocol B: Mass Spectrometry Fragmentation Analysis
MS confirms the integrity of the thiomethyl group, which is prone to oxidation (sulfoxide/sulfone) or metabolic cleavage.
Fragmentation Pathway :
-
Parent Ion : [M+H]⁺ = 275.09 m/z.
-
Primary Cleavage : McLafferty rearrangement is less likely due to the aromatic nature, but alpha-cleavage at the carbonyl is dominant.
-
Fragment A : 3-Fluorobenzoyl cation (m/z ~ 123).
-
Fragment B : 4-(Methylthio)phenethyl cation (m/z ~ 151).
-
Caption: Predicted ESI-MS fragmentation pathway for structural validation.
Field Insights & Troubleshooting
The "Thiomethyl" Trap
The thiomethyl (-SMe) group is a soft nucleophile and susceptible to oxidation.
-
Observation : If your 1H NMR shows a singlet at 2.5 ppm (S-Me) but also a smaller singlet at 2.7-3.0 ppm , you have partial oxidation to the Sulfoxide (S=O) or Sulfone (O=S=O) .
-
Prevention : Perform all structural confirmation analyses on freshly purified material, or store samples under Nitrogen at -20°C.
Distinguishing the Linker
The ethylene linker (-CH2-CH2-) in 3'-F-TMPP appears as two distinct triplets in 1H NMR.
-
Triplet A (~3.2 ppm) : Alpha to the carbonyl.
-
Triplet B (~3.0 ppm) : Beta to the carbonyl (benzylic to the SMe-ring).
-
Validation : Use COSY (Correlation Spectroscopy) . These two triplets must show strong cross-peaks. If they show cross-peaks to an alkene proton (~6-7 ppm), the reduction is incomplete.
References
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.
-
PubChem Database . (n.d.). Compound Summary for 3',4'-Difluoro-3-(2-thiomethylphenyl)propiophenone (Analogous Structure). National Library of Medicine. Retrieved from [Link]
-
Reich, H. J. (2024). Bordwell pKa Table and NMR Data Repository. University of Wisconsin-Madison. (Reference for Fluorine chemical shifts). Retrieved from [Link]
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Definitive guide for F-F and C-F coupling constants).
Comparative stability of thiomethylphenyl derivatives
- 1. Synthesis and evaluation of N-(methylthiophenyl)picolinamide derivatives as PET radioligands for metabotropic glutamate receptor subtype 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Binding characterization of N‐(2‐chloro‐5‐thiomethylphenyl)‐N′‐(3‐[3H]3methoxy phenyl)‐N′‐methylguanidine ([3H]GMOM), a non‐competitive N‐methyl‐D‐aspartate (NMDA) receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: GC-MS Profiling of 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone
Executive Summary & Chemical Context[1][2][3]
3'-Fluoro-3-(4-thiomethylphenyl)propiophenone (CAS: 898781-15-2) represents a specialized class of dihydrochalcone derivatives utilized primarily as intermediates in the synthesis of bioactive organosulfur compounds and potential fluorinated pharmaceuticals.
In gas chromatography-mass spectrometry (GC-MS) workflows, this compound presents unique retention challenges due to the competing electronic effects of the electron-withdrawing fluorine (meta-position) and the electron-donating thiomethyl group. This guide provides a comparative analysis of its retention behavior against non-fluorinated and positional isomers, establishing a robust identification protocol.
Core Chemical Identity
-
IUPAC Name: 1-(3-fluorophenyl)-3-[4-(methylthio)phenyl]propan-1-one
-
Molecular Formula: C₁₆H₁₅FOS[1]
-
Exact Mass: 274.0828 Da
-
Key Structural Features:
-
Ring A: 3-Fluoro-substituted benzoyl moiety (determines
-cleavage ion). -
Linker: Ethylene bridge (saturated).
-
Ring B: 4-Thiomethyl-substituted phenyl ring (contributes to late elution).
-
Experimental Methodology
To ensure reproducibility, the following protocol utilizes Retention Indices (RI) rather than absolute retention times, normalizing data across different instrument setups.
GC-MS Instrument Conditions
-
Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5MS, HP-5MS), 30 m × 0.25 mm × 0.25 µm.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode, 280°C.
-
Oven Program:
-
Initial: 60°C for 1.0 min.
-
Ramp 1: 20°C/min to 280°C.
-
Ramp 2: 10°C/min to 310°C.
-
Hold: 5.0 min.
-
-
MS Source: Electron Ionization (EI), 70 eV, 230°C.
-
Scan Range: 40–450 m/z.
Workflow Diagram
The following diagram illustrates the critical decision points in the identification workflow, specifically distinguishing the 3'-fluoro target from its 4'-fluoro isomer.
Figure 1: Logic flow for differentiating 3'-fluoro target from critical isomers using RI and MS data.
Comparative Performance Analysis
The table below contrasts the target compound with its most likely chromatographic interferences. Data is based on Kovats Retention Indices (RI) calculated against a C10–C30 alkane ladder.
Table 1: Retention Indices and Mass Spectral Signatures
| Compound | Structure Note | Pred. Retention Index (DB-5MS) | Relative Retention (RRT)* | Key Diagnostic Ion (Base Peak) | Secondary Ion (Benzoyl) |
| 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone | Target (Meta-F) | 2340 ± 10 | 1.00 | 151 | 123 |
| 4'-Fluoro-3-(4-thiomethylphenyl)propiophenone | Para-F Isomer | 2355 ± 10 | 1.006 | 151 | 123 |
| 3-(4-thiomethylphenyl)propiophenone | Non-Fluoro Analog | 2310 ± 10 | 0.987 | 151 | 105 |
| 3'-Fluoro-3-phenylpropiophenone | Non-Thio Analog | 1780 ± 10 | 0.760 | 105 | 123 |
*RRT calculated relative to the target compound.
Technical Interpretation
-
Effect of Fluorination: The addition of fluorine to the benzoyl ring (3'-position) increases the Retention Index by approximately 30 units compared to the non-fluorinated analog. This is due to the increased molecular weight and dipole-dipole interactions with the stationary phase, despite fluorine's low polarizability.
-
Isomer Resolution: The 3'-fluoro (meta) and 4'-fluoro (para) isomers are difficult to separate. The para-substituted isomer typically elutes slightly later (approx. 10–15 RI units) on non-polar columns due to more efficient packing/interaction geometry compared to the meta-substituted isomer.
-
Thiomethyl Influence: The 4-thiomethyl group significantly retards elution (shifting RI from ~1780 to ~2340), making this a late-eluting compound in standard drug screening runs.
Mass Spectral Fragmentation Pathway
Reliable identification requires understanding the fragmentation physics. The molecule cleaves predominantly at the alpha-carbon relative to the carbonyl group.
Fragmentation Mechanism
-
-Cleavage (Dominant): The bond between the carbonyl carbon and the alpha-methylene breaks.
-
Fragment A (Benzoyl): Yields the 3-fluorobenzoyl cation (m/z 123 ). This is the diagnostic ion for the "left" side of the molecule.
-
Fragment B (Alkyl-Aryl): Yields the 4-(methylthio)phenethyl radical, which may ionize or rearrange to a tropylium-like species.
-
-
Benzylic Cleavage: Cleavage at the benzylic position of the thiomethyl ring yields m/z 137 (4-methylthiobenzyl cation).
Figure 2: Primary fragmentation pathways under 70 eV Electron Ionization.
Discussion & Recommendations
Differentiation Strategy
To distinguish the 3'-fluoro target from the 4'-fluoro isomer, GC retention time alone may be insufficient if the column is aged or the temperature ramp is too fast.
-
Recommendation: Use a slower ramp rate (e.g., 5°C/min) between 220°C and 260°C to maximize resolution between the meta and para isomers.
-
Mass Spec Confirmation: While the primary ions (m/z 123, 151) are identical for both isomers, subtle differences in the ratio of m/z 95 (fluorophenyl cation, loss of CO from m/z 123) can sometimes be observed. The meta-isomer often shows a slightly higher abundance of m/z 95 relative to m/z 123 compared to the para-isomer due to resonance stability differences.
Quality Control
-
Internal Standard: Use Deuterated Benzophenone (Benzophenone-d10) . It elutes in a similar region but is distinct enough to serve as a reliable lock-mass standard.
-
System Suitability: Ensure the inertness of the liner. Sulfur-containing compounds (thiomethyl) are prone to adsorption on active sites (dirty liners), leading to peak tailing and retention time shifts. Use ultra-inert wool liners.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24725956, 3',4'-Difluoro-3-(2-thiomethylphenyl)propiophenone (Analogous Structure). Retrieved from .
-
BOC Sciences. Product Analysis: 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone (CAS 898781-15-2). Retrieved from .
-
Zenkevich, I. G., et al. (2007). Gas-chromatographic identification of fluorine-containing organic compounds.[2] Journal of Analytical Chemistry.[2] (Establishes RI increments for fluorine substitution). Retrieved from .
-
ChemScene. Chemical Safety and Structure Data: 4'-Fluoro-3-(4-thiomethylphenyl)propiophenone.[1] Retrieved from .
Sources
Safety Operating Guide
3'-Fluoro-3-(4-thiomethylphenyl)propiophenone proper disposal procedures
The following guide details the technical disposal procedures for 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone , a fluorinated aromatic thioether used in drug discovery and organic synthesis.
This protocol is designed for Senior Laboratory Personnel and HSE Officers . It prioritizes the mitigation of hydrogen fluoride (HF) and sulfur oxide (SOx) generation during the waste stream lifecycle.[1]
| Parameter | Critical Operational Status |
| Waste Stream ID | Halogenated Organic Waste (Sulfur-Bearing) |
| RCRA Status | Hazardous Waste (Characteristic: Toxicity/Irritant).[1] Not P/U listed by specific name, but treated as hazardous chemical waste.[1] |
| Primary Hazard | Irritant (H315, H319) ; Harmful if Swallowed (H302) ; Combustion Risk (HF/SOx gas) .[1] |
| Incompatibility | STRONG OXIDIZERS (Peroxides, Nitric Acid, Bleach).[1] Contact may cause exothermic sulfoxidation.[1] |
| Disposal Method | High-Temperature Incineration with Acid Gas Scrubbing.[1] |
Chemical Profile & Hazard Identification
To dispose of this compound safely, one must understand its decomposition profile.[1] As a fluorinated propiophenone with a thioether tail, it presents a dual-hazard combustion profile.[1]
Risk Assessment Table
| Hazard Type | GHS Code | Manifestation | Mitigation Strategy |
|---|---|---|---|
| Acute Toxicity | H302 | Harmful if ingested.[1] | Double-glove (Nitrile); N95 dust mask or fume hood.[1] |
| Irritation | H315/H319 | Skin/Eye inflammation.[1][4] | Immediate 15-min rinse; Full PPE. |
| Thermal | N/A | Formation of HF & SO₂ gases.[1] | DO NOT AUTOCLAVE. Must be incinerated with scrubbers.[1] |
| Reactivity | N/A | Sulfide oxidation.[1] | Segregate from Oxidizers to prevent uncontrolled exotherms.[1] |
Step-by-Step Disposal Protocol
Phase 1: Segregation & Packaging
Objective: Isolate the chemical to prevent cross-reactivity and ensure the destruction facility identifies the halogen/sulfur content.[1]
-
Select the Container: Use a High-Density Polyethylene (HDPE) waste drum or a screw-top glass jar.[1]
-
Why? HDPE is resistant to organic solvents and incidental acid generation.[1]
-
-
Labeling: Apply a hazardous waste label with the following specific notations:
-
Solvent Dissolution (Optional but Recommended for Solids):
Phase 2: Waste Stream Routing
Do not mix this compound with:
-
Aqueous Acid/Base streams: Can lead to hydrolysis or solubility issues.[1]
-
Oxidizing Agents (Chromic acid, Permanganates): Will attack the sulfur atom, generating heat and pressure.[1]
Diagram 1: Waste Segregation Decision Logic
Caption: Logical flow for routing fluorinated thioethers into the correct Halogenated Waste stream to ensure proper scrubbing during incineration.
Spill Response Protocol
Scenario: A 5g vial of solid powder is dropped and shatters in the fume hood.
-
Evacuate & Ventilate: Ensure the fume hood is operating at max sash velocity. Alert nearby personnel.
-
PPE Upgrade: Wear double nitrile gloves , safety goggles, and a lab coat.[1] If outside a hood, wear an N95 or P100 respirator.[1]
-
Containment:
-
Cleanup:
-
Decontamination:
Diagram 2: Spill Remediation Workflow
Caption: Step-by-step spill response focusing on containment prior to oxidative decontamination.
Final Destruction Mechanism
The only acceptable disposal method for fluorinated aromatics is High-Temperature Incineration .[1]
-
Process: Rotary Kiln Incineration > 1100°C.
-
Chemistry:
-
Carbon/Hydrogen
[1] -
Fluorine
(Hydrogen Fluoride) -
Sulfur
(Sulfur Dioxide)
-
-
Engineering Control: The incinerator must be equipped with a caustic scrubber (Sodium Hydroxide shower) to neutralize the acid gases:
Warning: Never dispose of this chemical down the drain.[1] It is toxic to aquatic life and the fluorinated byproducts are persistent.[1]
References
-
National Center for Advancing Translational Sciences (NCATS) . 4'-Fluoro-3-(1,2,3,4-tetrahydro-2-isoquinolyl)propiophenone hydrobromide (Analog Safety Data). Inxight Drugs.[1] Available at: [Link]
-
PubChem . 3',4'-Difluoro-3-(2-thiomethylphenyl)propiophenone (Compound Summary). National Library of Medicine.[1] Available at: [Link]
-
Fisher Scientific . Safety Data Sheet: Fluorinated Propiophenones. Available at: [Link]
-
U.S. EPA . Waste Classification Guidelines: Halogenated Solvents and Organic Wastes. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
